molecular formula C32H56N7O17P3S B15598062 7-Methyldecanoyl-CoA

7-Methyldecanoyl-CoA

Numéro de catalogue: B15598062
Poids moléculaire: 935.8 g/mol
Clé InChI: NKHOBIJXLVNBOT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Methyldecanoyl-CoA is a useful research compound. Its molecular formula is C32H56N7O17P3S and its molecular weight is 935.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C32H56N7O17P3S

Poids moléculaire

935.8 g/mol

Nom IUPAC

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 7-methyldecanethioate

InChI

InChI=1S/C32H56N7O17P3S/c1-5-9-20(2)10-7-6-8-11-23(41)60-15-14-34-22(40)12-13-35-30(44)27(43)32(3,4)17-53-59(50,51)56-58(48,49)52-16-21-26(55-57(45,46)47)25(42)31(54-21)39-19-38-24-28(33)36-18-37-29(24)39/h18-21,25-27,31,42-43H,5-17H2,1-4H3,(H,34,40)(H,35,44)(H,48,49)(H,50,51)(H2,33,36,37)(H2,45,46,47)

Clé InChI

NKHOBIJXLVNBOT-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

The Pivotal Role of Methyl-Branched Acyl-CoAs in Mycobacterial Pathogenesis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacteria, particularly the pathogenic species Mycobacterium tuberculosis, possess a unique and complex cell envelope that is intrinsically linked to their survival, persistence, and virulence. A significant component of this intricate barrier is a class of lipids known as multi-methyl-branched fatty acids. While the specific molecule 7-Methyldecanoyl-CoA is not extensively documented in prominent literature, its role can be understood within the broader and critical context of methyl-branched acyl-CoA metabolism. These molecules are essential precursors for the biosynthesis of virulent lipids, including the well-characterized phthiocerol dimycocerosate (PDIM) and sulfolipids (SLs). This technical guide provides an in-depth exploration of the biosynthesis and function of methyl-branched acyl-CoAs in mycobacteria, offering insights for research and therapeutic development.

The Biosynthetic Engine: Polyketide Synthases and Methylmalonyl-CoA

The synthesis of multi-methyl-branched fatty acids in mycobacteria is a complex process orchestrated primarily by Type I Polyketide Synthases (PKS). These large, multi-domain enzymes catalyze the iterative condensation of acyl-CoA precursors in a manner analogous to fatty acid synthesis. A key distinction in the generation of methyl branches is the utilization of methylmalonyl-CoA, in place of malonyl-CoA, as the extender unit. The incorporation of methylmalonyl-CoA by PKS results in the addition of a methyl group at a specific position on the growing acyl chain.

The biosynthesis can be conceptually broken down into the following key stages:

  • Initiation: The process begins with a "starter unit," typically a long-chain fatty acyl-CoA. This initial molecule is loaded onto the PKS.

  • Elongation and Methylation: The PKS machinery then catalyzes a series of condensation reactions, adding two-carbon units from malonyl-CoA and incorporating methyl branches through the selective use of methylmalonyl-CoA.

  • Processing and Termination: The fully elongated and branched fatty acid is then released from the PKS and can be further modified or incorporated into complex lipids.

Propionyl-CoA serves as a primary precursor for methylmalonyl-CoA, which is a critical building block for these branched lipids.[1][2] The availability of propionyl-CoA, derived from sources like the catabolism of odd-chain fatty acids or cholesterol, can therefore directly influence the production of these virulence factors.[2][3][4]

Role in Virulence Lipids: PDIM and Sulfolipids

Methyl-branched acyl-CoAs are not standalone effector molecules but rather serve as essential building blocks for complex lipids that are critical for mycobacterial pathogenesis.

  • Phthiocerol Dimycocerosate (PDIM): This complex lipid is a major virulence factor of M. tuberculosis. It is located in the outer part of the mycobacterial cell wall and is crucial for preventing phagolysosomal fusion within macrophages, thus allowing the bacteria to survive and replicate within the host. The "mycocerosic acids" that are esterified to the phthiocerol backbone are multi-methyl-branched fatty acids derived from the PKS pathway.

  • Sulfolipids (SLs): These are sulfated trehalose (B1683222) glycolipids that have been implicated in modulating the host immune response. The acyl chains of SLs are also multi-methyl-branched, underscoring the importance of the methyl-branched acyl-CoA pool for their synthesis.

The abundance of these virulence lipids has been shown to be directly correlated with the availability of methylmalonyl-CoA, highlighting a metabolic link between nutrient availability and the expression of virulence.[5]

Quantitative Data: Composition of Major Methyl-Branched Fatty Acids in M. tuberculosis

Fatty Acid ClassCommon NameTypical Carbon Chain LengthNumber of Methyl Branches
Mycocerosic AcidsC29 - C324
Phthioceranic AcidsC33 - C364-5
Hydroxyphthioceranic AcidsC33 - C364-5

This table represents a summary of commonly found multi-methyl-branched fatty acids. The exact composition can vary between different strains and growth conditions.

Experimental Protocols

Extraction of Mycobacterial Lipids

A robust lipid extraction is the foundation for any downstream analysis. The complex and waxy nature of the mycobacterial cell wall necessitates rigorous extraction methods.

Modified Bligh-Dyer Method for Mycobacteria:

  • Cell Harvesting and Inactivation: Harvest mycobacterial cells from liquid culture by centrifugation. Resuspend the pellet in a suitable buffer and inactivate the bacteria using a validated method (e.g., heat inactivation or chemical fixation).

  • Initial Solvent Extraction: Resuspend the cell pellet in a monophasic mixture of chloroform (B151607):methanol:water (1:2:0.8 v/v/v).

  • Cell Disruption: Subject the cell suspension to mechanical disruption. This is a critical step for efficient lipid extraction from mycobacteria. Methods include:

    • Bead beating: Use a bead beater with 0.1 mm zirconia/silica beads.

    • Probe sonication: Apply high-energy sonication on ice.

  • Phase Separation: After disruption, add chloroform and water to achieve a final ratio of chloroform:methanol:water (2:2:1.8 v/v/v). This will induce phase separation.

  • Lipid Phase Collection: Centrifuge the mixture to pellet the cell debris. The lower chloroform phase, containing the total lipids, is carefully collected.

  • Drying and Storage: The collected lipid extract is dried under a stream of nitrogen and stored at -20°C or -80°C under an inert atmosphere to prevent oxidation.

Analysis of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS)

To analyze the fatty acid composition, the extracted lipids are derivatized to their fatty acid methyl esters (FAMEs).

  • Saponification and Methylation:

    • Resuspend the dried lipid extract in a solution of 0.5 M sodium methoxide (B1231860) in methanol.

    • Incubate at 50°C for 10-15 minutes to cleave the fatty acids from the lipid backbone and simultaneously form the methyl esters.

  • Neutralization and Extraction:

    • Neutralize the reaction with an acid (e.g., 1 M acetic acid).

    • Extract the FAMEs into an organic solvent such as hexane (B92381).

  • GC-MS Analysis:

    • Inject the hexane extract containing the FAMEs into a gas chromatograph coupled to a mass spectrometer.

    • Use a suitable capillary column (e.g., a non-polar column like DB-5ms or a polar column like a wax column) for separation.

    • The mass spectrometer is used to identify the individual FAMEs based on their fragmentation patterns and retention times compared to known standards.

Signaling Pathways and Workflows

Biosynthesis_of_Methyl_Branched_Fatty_Acids Biosynthesis of a Methyl-Branched Acyl-CoA Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase PKS Polyketide Synthase (PKS) Methylmalonyl_CoA->PKS Extender Unit Long_Chain_Acyl_CoA Long-Chain Acyl-CoA (Starter Unit) Long_Chain_Acyl_CoA->PKS Loading Growing_Acyl_Chain Growing Methyl-Branched Acyl Chain (on PKS) PKS->Growing_Acyl_Chain Elongation & Methylation Methyl_Branched_Fatty_Acyl_CoA Multi-Methyl-Branched Fatty Acyl-CoA PKS->Methyl_Branched_Fatty_Acyl_CoA Release Growing_Acyl_Chain->PKS PDIM_SL PDIM, Sulfolipids, etc. Methyl_Branched_Fatty_Acyl_CoA->PDIM_SL Incorporation

Caption: Biosynthesis of a generic multi-methyl-branched fatty acyl-CoA in mycobacteria.

Experimental_Workflow Experimental Workflow for Mycobacterial Fatty Acid Analysis Culture Mycobacterial Culture Extraction Lipid Extraction (Modified Bligh-Dyer) Culture->Extraction Derivatization FAME Derivatization (Sodium Methoxide) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data Data Interpretation (Identification & Quantification) Analysis->Data

Caption: A typical experimental workflow for the analysis of fatty acids from mycobacteria.

Conclusion and Future Directions

The metabolism of methyl-branched acyl-CoAs is a cornerstone of mycobacterial virulence, providing the essential precursors for the synthesis of key pathogenic lipids. While the specific role of this compound remains to be fully elucidated, its function is undoubtedly tied to this critical biosynthetic pathway. The enzymes involved in this pathway, particularly the Polyketide Synthases, represent attractive targets for the development of novel anti-tuberculosis therapeutics. A deeper understanding of the substrate specificity of these enzymes, including the precise nature of the starter units they employ, will be crucial for the rational design of potent and specific inhibitors. Further lipidomic studies with advanced mass spectrometry techniques may yet reveal the presence and specific role of less abundant methyl-branched fatty acids, providing new avenues for research and drug discovery in the fight against tuberculosis.

References

The Biosynthesis of 7-Methyldecanoyl-CoA: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the biosynthetic pathway of 7-Methyldecanoyl-CoA, an anteiso-branched-chain fatty acyl-CoA. The document outlines the enzymatic reactions, intermediate molecules, and relevant quantitative data. Furthermore, it includes detailed experimental protocols for the study of this pathway and visual diagrams to facilitate a comprehensive understanding of the core concepts.

Introduction to Anteiso-Fatty Acid Biosynthesis

Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacteria, influencing membrane fluidity and adaptation to environmental stress[1]. BCFAs are primarily categorized into iso- and anteiso-fatty acids, distinguished by the position of a methyl branch near the terminus of the acyl chain. Anteiso-fatty acids, which include the precursor to this compound, are characterized by a methyl group on the antepenultimate (n-3) carbon atom. The biosynthesis of these molecules initiates from branched-chain amino acids, with L-isoleucine serving as the precursor for the anteiso series[2][3].

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step process that begins with the catabolism of L-isoleucine to produce the primer molecule, 2-methylbutyryl-CoA. This primer is then elongated by the Type II fatty acid synthase (FAS) system through the sequential addition of two-carbon units derived from malonyl-CoA[4][5].

The complete biosynthetic pathway from L-isoleucine to this compound can be delineated as follows:

  • Primer Synthesis: L-isoleucine undergoes transamination to form α-keto-β-methylvalerate. This intermediate is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKAD) complex to yield 2-methylbutyryl-CoA [6][7].

  • Initiation of Fatty Acid Synthesis: The 2-methylbutyryl-CoA primer is loaded onto the fatty acid synthase machinery. Specifically, the β-ketoacyl-acyl carrier protein (ACP) synthase III, commonly known as FabH , catalyzes the initial condensation reaction between 2-methylbutyryl-CoA and malonyl-ACP[8].

  • Elongation Cycles: The resulting acyl-ACP undergoes three successive rounds of elongation. Each cycle consists of four conserved reactions catalyzed by the FAS-II system:

    • Condensation: Elongation condensing enzymes (FabB/FabF) catalyze the addition of a two-carbon unit from malonyl-ACP.

    • Reduction: The β-ketoacyl-ACP is reduced by β-ketoacyl-ACP reductase (FabG) using NADPH as a cofactor.

    • Dehydration: A water molecule is removed by β-hydroxyacyl-ACP dehydratase (FabZ).

    • Reduction: The enoyl-ACP is reduced by enoyl-ACP reductase (FabI) using NADH or NADPH as a cofactor[4].

This cyclical process extends the acyl chain by two carbons in each round, ultimately leading to the formation of 7-methyldecanoyl-ACP.

  • Thioester Hydrolysis and Activation: The final 7-methyldecanoyl-ACP is hydrolyzed by a thioesterase to release 7-methyldecanoic acid. This free fatty acid is then activated to This compound by an acyl-CoA synthetase.

Below is a DOT language script that diagrams this biosynthetic pathway.

Biosynthesis_of_7_Methyldecanoyl_CoA cluster_primer Primer Synthesis cluster_fas Fatty Acid Elongation (3 Cycles) cluster_final Final Product Formation L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate Transaminase 2-methylbutyryl-CoA 2-methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-methylbutyryl-CoA BCKAD 2-methylbutyryl-ACP 2-methylbutyryl-ACP 2-methylbutyryl-CoA->2-methylbutyryl-ACP FabH Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD 4-methylhexanoyl-ACP 4-methylhexanoyl-ACP 2-methylbutyryl-ACP->4-methylhexanoyl-ACP FAS Elongation Cycle 1 (+ Malonyl-ACP) 6-methyloctanoyl-ACP 6-methyloctanoyl-ACP 4-methylhexanoyl-ACP->6-methyloctanoyl-ACP FAS Elongation Cycle 2 (+ Malonyl-ACP) 7-methyldecanoyl-ACP 7-methyldecanoyl-ACP 6-methyloctanoyl-ACP->7-methyldecanoyl-ACP FAS Elongation Cycle 3 (+ Malonyl-ACP) 7-methyldecanoic acid 7-methyldecanoic acid 7-methyldecanoyl-ACP->7-methyldecanoic acid Thioesterase This compound This compound 7-methyldecanoic acid->this compound Acyl-CoA Synthetase

Biosynthesis of this compound.

Quantitative Data on Key Enzymes

The efficiency and substrate specificity of the enzymes involved in the biosynthesis of this compound are critical for understanding the overall flux through the pathway. The following tables summarize available kinetic data for key enzymes. It is important to note that kinetic parameters can vary significantly between different organisms.

Table 1: Kinetic Parameters of Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex

SubstrateOrganismApparent Km (µM)Source
α-KetoisovalerateBovine kidney40[1]
α-KetoisocaproateBovine kidney50[1]
α-Keto-β-methylvalerateBovine kidney37[1]

Table 2: Kinetic Parameters of β-Ketoacyl-ACP Synthase III (FabH)

SubstrateOrganismApparent Km (µM)kcat (s-1)kcat/Km (M-1s-1)Source
Acetyl-CoAStaphylococcus aureus6.18 ± 0.91.01.6 x 105[9]
Butyryl-CoAStaphylococcus aureus2.322.651.1 x 106[9]
Isobutyryl-CoAStaphylococcus aureus0.321.956.1 x 106[9]
Acetyl-CoABacillus subtilis (bFabH1)-0.025-[8]
Acetyl-CoABacillus subtilis (bFabH2)-0.2-[8]

Note: Data for the specific elongation intermediates of this compound synthesis are not extensively available and represent an area for further research.

Detailed Experimental Protocols

The study of the this compound biosynthesis pathway involves a variety of biochemical and analytical techniques. Below are detailed protocols for key experiments.

Purification of the Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex from Bacteria

This protocol is adapted from established methods for purifying the BCKAD complex[7].

Materials:

  • Bacterial cell paste (e.g., from Bacillus subtilis)

  • Lysis Buffer: 50 mM potassium phosphate (B84403) (pH 7.5), 1 mM EDTA, 1 mM dithiothreitol (B142953) (DTT), 0.1 mM phenylmethylsulfonyl fluoride (B91410) (PMSF)

  • Ammonium (B1175870) sulfate (B86663)

  • Dialysis Buffer: 20 mM potassium phosphate (pH 7.5), 1 mM EDTA, 1 mM DTT

  • Ion-Exchange Chromatography Column (e.g., DEAE-sepharose)

  • Gel Filtration Chromatography Column (e.g., Sephacryl S-300)

  • Bradford reagent for protein quantification

Procedure:

  • Cell Lysis: Resuspend the bacterial cell paste in Lysis Buffer and lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour to remove cell debris and membranes.

  • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to a final saturation of 30-50%. Stir for 30 minutes and then centrifuge to collect the protein precipitate.

  • Dialysis: Resuspend the pellet in a minimal volume of Dialysis Buffer and dialyze overnight against the same buffer to remove excess ammonium sulfate.

  • Ion-Exchange Chromatography: Load the dialyzed sample onto a pre-equilibrated DEAE-sepharose column. Elute the proteins with a linear gradient of NaCl (e.g., 0-0.5 M) in Dialysis Buffer. Collect fractions and assay for BCKAD activity.

  • Gel Filtration Chromatography: Pool the active fractions from the ion-exchange step, concentrate, and load onto a Sephacryl S-300 column equilibrated with Dialysis Buffer containing 100 mM NaCl. Elute the proteins and collect fractions.

  • Purity Assessment: Analyze the purified fractions by SDS-PAGE to assess purity. The complex consists of multiple subunits.

  • Activity Assay: The activity of the purified BCKAD complex can be measured by monitoring the reduction of NAD+ to NADH spectrophotometrically at 340 nm in the presence of the α-keto acid substrate and Coenzyme A.

In Vitro Fatty Acid Synthesis Assay

This assay reconstitutes the fatty acid synthesis pathway using purified enzymes to monitor the production of fatty acids.

Materials:

  • Purified FAS enzymes (FabH, FabG, FabZ, FabI, FabB/F, Acyl Carrier Protein)

  • Primer molecule (e.g., 2-methylbutyryl-CoA)

  • [14C]-Malonyl-CoA

  • NADPH and NADH

  • Reaction Buffer: 100 mM sodium phosphate (pH 7.0), 1 mM DTT

  • Scintillation fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the Reaction Buffer, purified FAS enzymes, ACP, NADPH, and NADH.

  • Initiation: Start the reaction by adding the primer (2-methylbutyryl-CoA) and [14C]-Malonyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Quenching and Saponification: Stop the reaction by adding a strong base (e.g., KOH) and heat to saponify the newly synthesized fatty acids.

  • Acidification and Extraction: Acidify the mixture with a strong acid (e.g., HCl) and extract the fatty acids with an organic solvent such as hexane (B92381) or diethyl ether.

  • Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acids

GC-MS is a powerful technique for identifying and quantifying fatty acids. This protocol outlines the steps for preparing and analyzing bacterial fatty acid methyl esters (FAMEs)[10][11].

Materials:

  • Bacterial cell pellet

  • Saponification Reagent: 45 g NaOH in 150 mL methanol (B129727) and 150 mL distilled water

  • Methylation Reagent: 325 mL 6.0 N HCl and 275 mL methanol

  • Extraction Solvent: 1:1 (v/v) mixture of hexane and methyl tert-butyl ether

  • Base Wash Solution: 10.8 g NaOH in 900 mL distilled water

  • Internal standard (e.g., a fatty acid with an odd number of carbons not typically found in the sample)

  • GC-MS instrument with a suitable capillary column (e.g., HP-5ms)

Procedure:

  • Harvesting: Collect a standardized amount of bacterial cells from a culture plate or liquid culture.

  • Saponification: Add the Saponification Reagent to the cell pellet, seal the tube, and heat in a boiling water bath for 30 minutes with intermittent vortexing. This step hydrolyzes the lipids to release free fatty acids.

  • Methylation: Cool the tubes and add the Methylation Reagent. Seal and heat at 80°C for 10 minutes. This converts the free fatty acids to their more volatile methyl esters (FAMEs).

  • Extraction: Cool the tubes and add the Extraction Solvent. Gently mix for 10 minutes to extract the FAMEs into the organic phase.

  • Base Wash: Transfer the organic phase to a new tube and add the Base Wash Solution. Mix gently for 5 minutes to remove residual reagents.

  • Sample Preparation for GC-MS: Transfer the upper organic phase containing the FAMEs to a GC vial for analysis.

  • GC-MS Analysis: Inject the sample into the GC-MS. The FAMEs are separated based on their boiling points and retention times on the column and are subsequently identified and quantified by their mass spectra.

Below is a DOT language script for a typical experimental workflow for analyzing branched-chain fatty acids.

Experimental_Workflow cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Bacterial_Culture Bacterial_Culture Cell_Harvest Cell_Harvest Bacterial_Culture->Cell_Harvest Lipid_Extraction Lipid_Extraction Cell_Harvest->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification Methylation Methylation Saponification->Methylation GCMS_Analysis GCMS_Analysis Methylation->GCMS_Analysis Data_Processing Data_Processing GCMS_Analysis->Data_Processing Identification_Quantification Identification_Quantification Data_Processing->Identification_Quantification

Experimental Workflow for BCFA Analysis.

Conclusion

The biosynthesis of this compound is a fascinating example of how bacteria utilize branched-chain amino acids to generate diversity in their fatty acid composition. This process, initiated by the BCKAD complex and carried out by the FAS-II system, is crucial for bacterial membrane function. While the general principles of this pathway are well-understood, further research is needed to fully characterize the kinetic properties of the individual enzymes involved, particularly the elongating enzymes of the FAS complex with their specific branched-chain substrates. The experimental protocols provided in this guide offer a robust framework for researchers to investigate this and related biosynthetic pathways, contributing to a deeper understanding of bacterial lipid metabolism and potentially informing the development of novel antimicrobial strategies.

References

The Genesis of a Mycobacterial Signature: A Technical Guide to the Biosynthesis of Tuberculostearic Acid from Oleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculostearic acid (TBSA), or 10-methyloctadecanoic acid, is a hallmark lipid component of the cell envelope of Mycobacterium species, including the pathogenic Mycobacterium tuberculosis. Its unique branched-chain structure contributes to the characteristic impermeability and integrity of the mycobacterial cell wall, a key factor in their resilience and pathogenicity. Understanding the biosynthesis of TBSA is therefore of paramount importance for the development of novel anti-mycobacterial therapeutics. While the topic mentions 7-Methyldecanoyl-CoA, current scientific literature overwhelmingly supports that the direct precursor to TBSA is oleic acid. This guide provides a comprehensive technical overview of the well-established two-step enzymatic pathway that converts oleic acid into tuberculostearic acid.

The Biosynthetic Pathway of Tuberculostearic Acid

The synthesis of tuberculostearic acid from oleic acid is a two-enzyme process that occurs in mycobacteria. The pathway involves the methylation of the double bond in oleic acid, followed by a reduction step.

The key enzymes in this pathway are:

  • S-adenosyl-L-methionine (SAM)-dependent methyltransferase (BfaB or Cfa): This enzyme catalyzes the transfer of a methyl group from SAM to the 10th carbon of oleic acid.

  • Flavin adenine (B156593) dinucleotide (FAD)-binding oxidoreductase (BfaA): This enzyme is responsible for the subsequent reduction of the methylene (B1212753) intermediate to form the final product, tuberculostearic acid.

The intermediate product in this pathway is 10-methylene stearate.[1][2]

Signaling Pathway Diagram

Tuberculostearic_Acid_Biosynthesis cluster_0 Tuberculostearic Acid Biosynthesis Oleic_Acid Oleic Acid (C18:1) 10_Methylene_Stearate 10-Methylene Stearate Oleic_Acid->10_Methylene_Stearate Methylation SAM S-adenosyl-L-methionine (SAM) BfaB BfaB/Cfa (SAM-dependent methyltransferase) SAM->BfaB SAH S-adenosyl-L-homocysteine (SAH) BfaB->SAH Tuberculostearic_Acid Tuberculostearic Acid (10-methyloctadecanoic acid) 10_Methylene_Stearate->Tuberculostearic_Acid Reduction BfaA BfaA (FAD-binding oxidoreductase) FADH2 FADH2 BfaA->FADH2 FAD FAD FAD->BfaA

Caption: Biosynthetic pathway of tuberculostearic acid from oleic acid.

Quantitative Data

The production of tuberculostearic acid can vary between different mycobacterial species and strains, and can be influenced by culture conditions. The following table summarizes representative quantitative data on the fatty acid composition in Mycobacterium avium subspecies, highlighting the presence of TBSA.

Subspecies StrainGrowth (days)Media/ConditionPalmitic C16:0 (%)Oleic C18:1 (%)Stearic C18:0 (%)Tuberculostearic Acid (TBSA) C18:0 10-me (%)
M. avium subsp. paratuberculosis K10427H9/OADC25.3 ± 0.620.1 ± 0.412.5 ± 0.215.8 ± 0.3
M. avium subsp. paratuberculosis S397427H9/OADC30.1 ± 0.922.5 ± 0.710.8 ± 0.30
M. smegmatis mc²15527H9/OADC35.2 ± 1.118.9 ± 0.69.7 ± 0.311.2 ± 0.4

Data adapted from Microbiology Spectrum.[1]

Experimental Protocols

Lipid Extraction from Mycobacteria

This protocol describes a common method for extracting total lipids from mycobacterial cultures.

Materials:

Procedure:

  • Harvest mycobacterial cells by centrifugation at 10,000 x g for 15 minutes.

  • Wash the cell pellet twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a mixture of chloroform and methanol (1:2, v/v). For every 1 gram of wet cell pellet, use 10 mL of the solvent mixture.

  • Stir the suspension for 2 hours at room temperature.

  • Add chloroform and 0.3% NaCl solution to achieve a final solvent ratio of chloroform:methanol:water of 2:1:0.8 (v/v/v).

  • Centrifuge the mixture at 3,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the total lipids.

  • Dry the lipid extract under a stream of nitrogen or using a rotary evaporator.

  • Store the dried lipid extract at -20°C until further analysis.

Fatty Acid Methyl Ester (FAME) Analysis

This protocol outlines the preparation of fatty acid methyl esters from the total lipid extract for analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Dried total lipid extract

  • 0.5 M KOH in methanol

  • 14% Boron trifluoride in methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Glass tubes with Teflon-lined caps

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Resuspend the dried lipid extract in 1 mL of 0.5 M KOH in methanol.

  • Heat the mixture at 100°C for 15 minutes to saponify the lipids.

  • Cool the tubes to room temperature and add 2 mL of 14% boron trifluoride in methanol.

  • Heat the mixture at 100°C for 5 minutes for methylation.

  • Cool the tubes and add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex the mixture vigorously for 1 minute and then centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Analyze the FAMEs by GC-MS.

Experimental Workflow Diagram

Experimental_Workflow cluster_1 Experimental Workflow for Tuberculostearic Acid Analysis Start Mycobacterial Culture Harvest Harvest Cells (Centrifugation) Start->Harvest Lipid_Extraction Total Lipid Extraction (Chloroform/Methanol) Harvest->Lipid_Extraction FAME_Prep FAME Preparation (Saponification & Methylation) Lipid_Extraction->FAME_Prep GCMS_Analysis GC-MS Analysis FAME_Prep->GCMS_Analysis Data_Analysis Data Analysis (Identification & Quantification of TBSA) GCMS_Analysis->Data_Analysis End Results Data_Analysis->End

References

Enzymatic Reactions Involving 7-Methyldecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyldecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) molecule that plays a role in various metabolic pathways. As a derivative of 7-methyldecanoic acid, its metabolism is of interest to researchers studying fatty acid oxidation, polyketide biosynthesis, and related enzymatic processes. This technical guide provides a comprehensive overview of the known and potential enzymatic reactions involving this compound, drawing upon the broader understanding of branched-chain fatty acid metabolism. While specific quantitative data for enzymes acting on this compound is limited in the current literature, this guide presents the fundamental principles, key enzyme classes, and detailed experimental methodologies that can be adapted for its study.

Metabolic Fates of this compound

The primary metabolic fates of this compound are expected to be catabolism through oxidation pathways to generate energy and its use as a building block in the biosynthesis of complex natural products like polyketides.

Fatty Acid Oxidation

Branched-chain fatty acyl-CoAs such as this compound can be degraded through two primary oxidative pathways: alpha-oxidation and beta-oxidation. The presence of a methyl group on the carbon chain influences the preferred pathway.

  • Alpha-Oxidation: This pathway is primarily utilized for fatty acids with a methyl group at the β-carbon (C3), which sterically hinders the enzymes of the beta-oxidation pathway.[1][2] For this compound, the methyl group is at the C7 position, which is not the β-carbon. Therefore, direct entry into a modified beta-oxidation pathway is more likely. However, alpha-oxidation remains a possible, albeit less probable, metabolic route. The process involves the removal of a single carbon from the carboxyl end.[1]

  • Beta-Oxidation: This is the major pathway for the degradation of straight-chain and many branched-chain fatty acids.[3][4] The process involves a cyclical series of four enzymatic reactions that result in the shortening of the acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA.[3][5] For this compound, the methyl group at C7 would lead to the formation of a methylated propionyl-CoA or acetyl-CoA derivative at a specific cycle of beta-oxidation.

The key enzymes involved in the beta-oxidation of acyl-CoAs include:

  • Acyl-CoA Dehydrogenases: These enzymes catalyze the initial dehydrogenation step, introducing a double bond.[3][4]

  • Enoyl-CoA Hydratases: These enzymes add a water molecule across the double bond.[3][5]

  • 3-Hydroxyacyl-CoA Dehydrogenases: These enzymes catalyze the second dehydrogenation step.[3][5]

  • Thiolases: These enzymes cleave the 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.[3]

Polyketide Biosynthesis

Branched-chain acyl-CoAs can serve as starter or extender units in the biosynthesis of polyketides, a diverse class of natural products with a wide range of biological activities.[6][7][8] Polyketide synthases (PKSs) are large, multi-domain enzymes that catalyze the iterative condensation of acyl-CoA units.[6][7] this compound could potentially be utilized by a PKS as a starter unit to initiate polyketide chain synthesis, leading to the incorporation of a 7-methylnonyl moiety into the final product.

Quantitative Data

Enzyme ClassSubstrate(s)Product(s)Key Kinetic Parameters
Acyl-CoA Synthetase 7-Methyldecanoic acid, CoA, ATPThis compound, AMP, PPiKm (for each substrate), Vmax, kcat
Acyl-CoA Dehydrogenase This compound, FAD7-Methyl-trans-2-decenoyl-CoA, FADH2Km, Vmax, kcat, Substrate Specificity
Enoyl-CoA Hydratase 7-Methyl-trans-2-decenoyl-CoA, H2O3-Hydroxy-7-methyldecanoyl-CoAKm, Vmax, kcat
3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxy-7-methyldecanoyl-CoA, NAD+3-Keto-7-methyldecanoyl-CoA, NADH, H+Km, Vmax, kcat
Thiolase 3-Keto-7-methyldecanoyl-CoA, CoAAcetyl-CoA, 5-Methyloctanoyl-CoAKm, Vmax, kcat
Polyketide Synthase (AT domain) This compound, Malonyl-CoAExtended polyketide chainKm, kcat/Km (for starter unit)

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to study the enzymatic reactions of this compound.

Protocol 1: Enzymatic Synthesis of this compound

Objective: To synthesize this compound from 7-methyldecanoic acid for use as a substrate in subsequent enzymatic assays.

Materials:

  • 7-methyldecanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase (commercially available or purified)

  • Tris-HCl buffer (pH 7.5)

  • MgCl2

  • Dithiothreitol (DTT)

  • HPLC system for purification and analysis[9][10][11][12][13][14]

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, ATP, and CoA.

  • Add 7-methyldecanoic acid (dissolved in a suitable solvent like ethanol (B145695) or DMSO).

  • Initiate the reaction by adding a purified acyl-CoA synthetase.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1-2 hours).

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by reverse-phase HPLC.[9][10][11][12][13][14]

  • Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate the enzyme.

  • Purify the this compound from the reaction mixture using solid-phase extraction or preparative HPLC.[9][10][11][12][13][14]

  • Quantify the concentration of the purified product using its molar extinction coefficient at 260 nm.

Protocol 2: In Vitro Beta-Oxidation Assay

Objective: To determine if this compound is a substrate for the beta-oxidation pathway and to measure the rate of its degradation.

Materials:

  • Purified this compound

  • Mitochondrial extracts or purified beta-oxidation enzymes (acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, thiolase)

  • FAD

  • NAD+

  • Coenzyme A

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Spectrophotometer or HPLC system for product detection[9][10]

Procedure:

  • Set up a reaction mixture containing the reaction buffer, FAD, NAD+, and CoA.

  • Add the mitochondrial extract or the set of purified beta-oxidation enzymes.

  • Initiate the reaction by adding this compound.

  • Monitor the reaction by:

    • Spectrophotometrically: Following the reduction of NAD+ to NADH at 340 nm.

    • HPLC: Analyzing the disappearance of the substrate and the appearance of shorter-chain acyl-CoA products over time.[9][10]

  • Calculate the rate of the reaction from the change in absorbance or peak area per unit time.

  • To identify the specific products, collect fractions from the HPLC and analyze them by mass spectrometry.[10][11][12][13][14]

Protocol 3: Polyketide Synthase Acyltransferase (AT) Domain Loading Assay

Objective: To determine if a specific PKS AT domain can recognize and load this compound as a starter unit.

Materials:

  • Purified PKS module containing the AT domain of interest

  • Radioactively labeled [14C] or fluorescently tagged this compound

  • Reaction buffer

  • Scintillation counter or fluorescence detector

Procedure:

  • Incubate the purified PKS module with the labeled this compound in the reaction buffer.

  • After a defined incubation period, separate the protein-bound substrate from the unbound substrate using methods like gel filtration or a filter-binding assay.

  • Quantify the amount of labeled substrate bound to the PKS by scintillation counting or fluorescence measurement.

  • Perform competition assays with unlabeled this compound to demonstrate specificity.

Signaling Pathways and Logical Relationships

The metabolism of this compound is integrated into the broader network of cellular metabolism. The following diagrams illustrate these relationships.

Beta_Oxidation_Pathway cluster_activation Activation cluster_beta_oxidation β-Oxidation Cycle 7-Methyldecanoic_Acid 7-Methyldecanoic_Acid Acyl_CoA_Synthetase Acyl_CoA_Synthetase 7-Methyldecanoic_Acid->Acyl_CoA_Synthetase CoA, ATP 7-Methyldecanoyl_CoA 7-Methyldecanoyl_CoA Acyl_CoA_Synthetase->7-Methyldecanoyl_CoA AMP, PPi 7-Methyldecanoyl_CoA_in This compound Acyl_CoA_Dehydrogenase Acyl_CoA_Dehydrogenase 7-Methyldecanoyl_CoA_in->Acyl_CoA_Dehydrogenase FAD -> FADH2 Enoyl_CoA_Hydratase Enoyl_CoA_Hydratase Acyl_CoA_Dehydrogenase->Enoyl_CoA_Hydratase 3_Hydroxyacyl_CoA_Dehydrogenase 3_Hydroxyacyl_CoA_Dehydrogenase Enoyl_CoA_Hydratase->3_Hydroxyacyl_CoA_Dehydrogenase H2O Thiolase Thiolase 3_Hydroxyacyl_CoA_Dehydrogenase->Thiolase NAD+ -> NADH Shorter_Acyl_CoA 5-Methyloctanoyl-CoA Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl_CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA->7-Methyldecanoyl_CoA_in Further Cycles TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Enters TCA Cycle

Caption: Proposed beta-oxidation pathway for this compound.

PKS_Pathway cluster_loading PKS Loading Module cluster_elongation PKS Elongation Module 7-Methyldecanoyl_CoA 7-Methyldecanoyl_CoA AT_Domain Acyltransferase (AT) 7-Methyldecanoyl_CoA->AT_Domain ACP Acyl Carrier Protein (ACP) AT_Domain->ACP CoA-SH 7-Methyldecanoyl_ACP 7-Methyldecanoyl-ACP ACP->7-Methyldecanoyl_ACP 7-Methyldecanoyl_ACP_in 7-Methyldecanoyl-ACP KS_Domain Ketosynthase (KS) 7-Methyldecanoyl_ACP_in->KS_Domain Extended_Chain Extended Polyketide Chain KS_Domain->Extended_Chain Malonyl_CoA Malonyl_CoA Malonyl_CoA->KS_Domain CO2 Further_Modifications Polyketide Product Extended_Chain->Further_Modifications Further Elongation/ Modification

Caption: Role of this compound as a starter unit in polyketide synthesis.

Conclusion

The enzymatic reactions involving this compound are central to understanding the metabolism of branched-chain fatty acids and their contribution to cellular energy and the biosynthesis of natural products. While specific enzymatic data for this molecule is currently scarce, the established principles and experimental protocols for other branched-chain fatty acids provide a solid foundation for future research. The methodologies and conceptual frameworks presented in this guide are intended to empower researchers, scientists, and drug development professionals to design and execute experiments that will illuminate the specific roles of this compound in biological systems. Further investigation into the enzymes that metabolize this molecule could reveal novel therapeutic targets and biocatalysts for synthetic biology applications.

References

7-Methyldecanoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyldecanoyl-CoA is a methyl-branched acyl-coenzyme A (CoA) derivative. While specific literature on this compound is sparse, its role in fatty acid metabolism can be inferred from the established principles of branched-chain fatty acid biosynthesis and degradation. This technical guide synthesizes the current understanding of the metabolism of analogous methyl-branched acyl-CoAs and extrapolates these principles to outline the probable metabolic fate of this compound. This document covers the likely biosynthetic and degradative pathways, relevant enzymatic processes, and detailed experimental protocols for the analysis of such molecules. The information presented herein is intended to serve as a foundational resource for researchers investigating the roles of methyl-branched fatty acids in various biological systems.

Introduction to Methyl-Branched Fatty Acids

Methyl-branched fatty acids are a class of lipids characterized by the presence of one or more methyl groups along the acyl chain. These molecules are found in a variety of organisms, including bacteria, insects, and mammals, where they play roles in membrane fluidity, energy storage, and as precursors for signaling molecules like insect pheromones. The position of the methyl branch significantly influences the physical and chemical properties of the fatty acid, affecting its melting point and susceptibility to enzymatic processing.

Biosynthesis of this compound

The biosynthesis of mid-chain methyl-branched fatty acids, such as 7-methyldecanoic acid, is believed to occur via the fatty acid synthase (FAS) complex, with methylmalonyl-CoA serving as the donor of the methyl-branched extender unit.

Proposed Biosynthetic Pathway:

The synthesis of this compound is hypothesized to initiate with a standard fatty acid synthesis primer, likely acetyl-CoA. During one of the elongation cycles, the canonical elongating substrate, malonyl-CoA, is replaced by methylmalonyl-CoA. This incorporation introduces a methyl group onto the growing acyl chain. Subsequent elongation cycles would then proceed with malonyl-CoA to produce the final 7-methyldecanoic acid, which is then activated to this compound by an acyl-CoA synthetase.

Biosynthesis of this compound Acetyl-CoA Acetyl-CoA Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Acetyl-CoA->Fatty Acid Synthase (FAS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->Fatty Acid Synthase (FAS) Methyl Branch Incorporation Intermediate Acyl-ACP Intermediate Acyl-ACP Fatty Acid Synthase (FAS)->Intermediate Acyl-ACP Elongation Cycles 7-Methyldecanoic Acid 7-Methyldecanoic Acid Intermediate Acyl-ACP->7-Methyldecanoic Acid Thioesterase Acyl-CoA Synthetase Acyl-CoA Synthetase 7-Methyldecanoic Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound AMP + PPi AMP + PPi Acyl-CoA Synthetase->AMP + PPi CoA CoA CoA->Acyl-CoA Synthetase ATP ATP ATP->Acyl-CoA Synthetase

Figure 1: Proposed biosynthesis of this compound.

Degradation of this compound

The degradation of methyl-branched fatty acids presents a challenge to the standard β-oxidation pathway, as the methyl group can sterically hinder the enzymatic reactions. The position of the methyl group dictates the necessary enzymatic modifications. For a methyl group at an odd-numbered carbon, such as in 7-methyldecanoic acid, a combination of α- and β-oxidation is likely required.

Proposed Degradation Pathway:

  • Initial β-Oxidation Cycles: this compound can likely undergo two standard cycles of β-oxidation, yielding two molecules of acetyl-CoA and resulting in 3-methylhexanoyl-CoA.

  • α-Oxidation: The methyl group at the β-position (C3) of 3-methylhexanoyl-CoA blocks further β-oxidation. Therefore, an α-oxidation step is necessary to remove one carbon, converting 3-methylhexanoyl-CoA to 2-methylpentanoyl-CoA.

  • Further β-Oxidation: 2-Methylpentanoyl-CoA can then proceed through β-oxidation. This will yield propionyl-CoA and acetyl-CoA in the final thiolytic cleavage step. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

Degradation of this compound This compound This compound Beta_Oxidation_1 β-Oxidation (2 cycles) This compound->Beta_Oxidation_1 3-Methylhexanoyl-CoA 3-Methylhexanoyl-CoA Beta_Oxidation_1->3-Methylhexanoyl-CoA Acetyl-CoA Acetyl-CoA Beta_Oxidation_1->Acetyl-CoA 2 molecules Alpha_Oxidation α-Oxidation 3-Methylhexanoyl-CoA->Alpha_Oxidation 2-Methylpentanoyl-CoA 2-Methylpentanoyl-CoA Alpha_Oxidation->2-Methylpentanoyl-CoA Beta_Oxidation_2 β-Oxidation 2-Methylpentanoyl-CoA->Beta_Oxidation_2 Propionyl-CoA Propionyl-CoA Beta_Oxidation_2->Propionyl-CoA Beta_Oxidation_2->Acetyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA TCA_Cycle Citric Acid Cycle Succinyl-CoA->TCA_Cycle

Figure 2: Proposed degradation pathway of this compound.

Quantitative Data

Direct quantitative data for the enzymatic reactions involving this compound are not available in the current literature. However, data from studies on enzymes with broader substrate specificities can provide an estimation of potential kinetic parameters.

Table 1: General Kinetic Parameters for Enzymes in Branched-Chain Fatty Acid Metabolism

EnzymeSubstrate ClassKm (µM)Vmax (nmol/min/mg)Organism/Source
Acyl-CoA SynthetaseMedium-chain fatty acids10 - 200100 - 1500Bovine Liver Mitochondria
Acyl-CoA DehydrogenaseBranched-chain acyl-CoAs5 - 5050 - 500Rat Liver Peroxisomes
Enoyl-CoA HydrataseBranched-chain enoyl-CoAs20 - 100200 - 2000Rat Liver Mitochondria
3-Hydroxyacyl-CoA DehydrogenaseBranched-chain 3-hydroxyacyl-CoAs15 - 80150 - 1000Rat Liver Mitochondria
ThiolaseBranched-chain β-ketoacyl-CoAs10 - 60300 - 3000Rat Liver Mitochondria

Note: These values are representative and can vary significantly based on the specific enzyme isoform, substrate, and experimental conditions.

Experimental Protocols

Analysis of 7-Methyldecanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the derivatization of 7-methyldecanoic acid to its fatty acid methyl ester (FAME) for analysis by GC-MS.

Materials:

  • Sample containing 7-methyldecanoic acid

  • Internal standard (e.g., heptadecanoic acid)

  • Methanolic HCl (1.25 M)

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • To 1 mg of the lipid extract, add a known amount of the internal standard.

  • Add 2 mL of 1.25 M methanolic HCl.

  • Incubate at 80°C for 1 hour to facilitate methylation.

  • Cool to room temperature and add 1 mL of water and 2 mL of hexane.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Transfer the upper hexane layer to a new tube.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Analyze 1 µL of the extract by GC-MS.

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Program: 100°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium

  • MS Scan Range: m/z 50-500

GC-MS Workflow Sample Sample Add_IS Add_IS Sample->Add_IS Add Internal Standard Methylation Methylation Add_IS->Methylation Methanolic HCl, 80°C Extraction Extraction Methylation->Extraction Hexane/Water Drying Drying Extraction->Drying Na2SO4 GC_MS_Analysis GC_MS_Analysis Drying->GC_MS_Analysis Inject

Figure 3: Workflow for GC-MS analysis of 7-methyldecanoic acid.
Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a method for the detection and quantification of acyl-CoAs using LC-MS/MS with multiple reaction monitoring (MRM).

Materials:

  • Cell or tissue homogenate

  • Acetonitrile (B52724) with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Extraction: Homogenize cells or tissue in a cold extraction buffer (e.g., 80% methanol). Centrifuge to pellet debris and collect the supernatant.

  • LC Separation: Inject the extract onto a C18 column. Elute with a gradient of acetonitrile in water (both with 0.1% formic acid).

  • MS/MS Detection: Use positive ion electrospray ionization (ESI+). Monitor for the specific precursor-to-product ion transition for this compound. The precursor ion will be the [M+H]+ ion, and a common product ion for acyl-CoAs results from the fragmentation of the phosphopantetheine moiety.

Table 2: Predicted MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
This compound922.5408.1Positive

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

LC-MS_MS_Workflow Sample Sample Extraction Extraction Sample->Extraction Methanol LC_Separation LC Separation (C18 Column) Extraction->LC_Separation Inject MS_MS_Detection MS/MS Detection (MRM) LC_Separation->MS_MS_Detection Elution

The Dawn of Branched-Chain Acyl-CoAs: A Technical Guide to Their Discovery and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acyl-CoAs (BCFA-CoAs) are pivotal intermediates in cellular metabolism, originating from the catabolism of branched-chain amino acids (BCAAs). Their discovery and characterization have unveiled crucial roles in membrane biology, cellular signaling, and as precursors for a variety of bioactive molecules. This technical guide provides an in-depth exploration of the seminal discoveries, the intricate biosynthetic pathways, and the analytical methodologies that have been instrumental in elucidating the significance of these fascinating molecules.

The Historical Context: Unraveling a New Class of Metabolites

The journey to understanding BCFA-CoAs began with the broader investigation of fatty acid metabolism in bacteria. Early studies in the mid-20th century on organisms like Bacillus subtilis revealed a significant proportion of fatty acids with methyl branches. These were identified as iso- and anteiso-fatty acids, differing in the position of the methyl group on the fatty acid chain. This observation hinted at a distinct biosynthetic pathway from the well-established straight-chain fatty acid synthesis.

A pivotal breakthrough came with the understanding that branched-chain amino acids – valine, leucine, and isoleucine – served as the primers for the synthesis of these branched-chain fatty acids. This discovery laid the groundwork for identifying the enzymatic machinery responsible for converting BCAAs into their corresponding acyl-CoA derivatives, the first committed step in BCFA synthesis.

The Central Enzyme: Branched-Chain α-Keto Acid Dehydrogenase Complex

The discovery and characterization of the branched-chain α-keto acid dehydrogenase (BCKDH) complex was a landmark achievement in the field. This multi-enzyme complex is responsible for the oxidative decarboxylation of the α-keto acids derived from BCAA transamination, yielding the initial short-chain branched acyl-CoAs.

Seminal work in the late 1970s led to the purification and characterization of the BCKDH complex from bovine kidney mitochondria. These studies revealed its intricate structure, composed of three main enzymatic components: a decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoyl dehydrogenase (E3). This fundamental understanding of the BCKDH complex provided the first molecular insights into the regulated production of BCFA-CoA precursors.

Elongation of the Chain: The Branched-Chain Fatty Acid Synthesis Pathway

Once the initial short-chain branched acyl-CoA is formed (e.g., isobutyryl-CoA, isovaleryl-CoA, or 2-methylbutyryl-CoA), it is elongated by the fatty acid synthase (FAS) system. In bacteria, the type II FAS system utilizes a series of discrete enzymes to sequentially add two-carbon units from malonyl-CoA to the growing acyl chain. The specificity for initiating synthesis with a branched-chain primer is a key feature of BCFA synthesis.

While a distinct "branched-chain fatty acid synthetase" was initially proposed, it is now understood that the existing FAS machinery is utilized, with the initial condensing enzyme (FabH in bacteria) showing a preference for branched-chain acyl-CoA primers. This process of elongation results in the diverse array of iso- and anteiso- BCFAs observed in nature.

Signaling Pathways and Cellular Roles

The discovery of BCFA-CoAs has led to the elucidation of their involvement in various cellular processes. They are integral components of bacterial cell membranes, modulating membrane fluidity and adaptation to environmental stress. In mammals, BCFA-CoAs and their derivatives have been implicated in signaling pathways, including the activation of nuclear receptors like the peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism. Furthermore, the metabolism of BCAAs and the production of BCFA-CoAs are linked to the mTOR signaling pathway, a central regulator of cell growth and metabolism.

Quantitative Data Summary

The following tables summarize key quantitative data from seminal and contemporary studies on branched-chain fatty acyl-CoAs and their derivatives.

Table 1: Relative Abundance of Major Branched-Chain Fatty Acids in Bacillus subtilis

Fatty AcidRelative Abundance (%)
anteiso-C15:045-60
iso-C15:015-25
iso-C14:05-10
iso-C16:05-10
anteiso-C17:05-10
iso-C17:01-5

Data synthesized from multiple studies on B. subtilis lipid composition.

Table 2: Kinetic Properties of Bovine Kidney Branched-Chain α-Keto Acid Dehydrogenase Complex

SubstrateApparent Km (µM)Relative Vmax
α-Ketoisovalerate (from Valine)402.0
α-Ketoisocaproate (from Leucine)501.5
α-Keto-β-methylvalerate (from Isoleucine)371.0

Adapted from early studies on the purified enzyme complex.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the discovery and characterization of branched-chain fatty acyl-CoAs.

Protocol 1: Extraction of Acyl-CoAs from Tissues (Classical Method)

This protocol is based on methods used in the 1970s and 1980s for the extraction of long-chain acyl-CoAs from tissues.

Materials:

  • Freeze-clamped tissue samples

  • Homogenizer

  • 6% (w/v) Perchloric acid, ice-cold

  • Diethyl ether

  • Saturated KHCO3

  • Centrifuge

Procedure:

  • Rapidly homogenize the freeze-clamped tissue in 10 volumes of ice-cold 6% perchloric acid.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Wash the resulting pellet twice with ice-cold 6% perchloric acid to remove acid-soluble components.

  • Extract the acid-insoluble pellet three times with diethyl ether to remove lipids.

  • After the final ether wash, dry the pellet under a stream of nitrogen.

  • Extract the acyl-CoAs from the dried pellet by suspending it in a buffered solution (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0) and incubating at room temperature with gentle agitation.

  • Centrifuge to pellet the insoluble material, and collect the supernatant containing the acyl-CoAs.

  • Neutralize the extract with saturated KHCO3 before further analysis.

Protocol 2: Analysis of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the analysis of the fatty acid composition of biological samples, a crucial technique in the initial identification of branched-chain fatty acids.

Materials:

  • Lipid extract from biological sample

  • Methanolic HCl (5%) or BF3-methanol

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Transesterification: To the dried lipid extract, add 2 mL of 5% methanolic HCl.

  • Incubate the mixture at 80°C for 1 hour to convert fatty acids to their methyl esters (FAMEs).

  • After cooling, add 1 mL of water and 2 mL of hexane to extract the FAMEs.

  • Vortex the mixture and centrifuge briefly to separate the phases.

  • Carefully collect the upper hexane layer containing the FAMEs and transfer it to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis: Inject an aliquot of the FAMEs solution into the GC-MS system.

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of 280-300°C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 550.

  • Data Analysis: Identify the different FAMEs based on their retention times and mass spectra, comparing them to known standards and library databases. Branched-chain FAMEs will have characteristic fragmentation patterns.

Protocol 3: Separation of Acyl-CoAs by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the separation of different acyl-CoA species, a technique that became more prevalent in the 1980s.

Materials:

  • Acyl-CoA extract

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 25 mM KH2PO4, pH 5.3

  • Mobile Phase B: Acetonitrile (B52724)

Procedure:

  • Filter the acyl-CoA extract through a 0.22 µm filter before injection.

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject the sample onto the column.

  • Elute the acyl-CoAs using a gradient of acetonitrile in aqueous phosphate buffer. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 60% B

    • 25-30 min: 60% to 10% B

    • 30-35 min: 10% B (re-equilibration)

  • Monitor the elution of acyl-CoAs by detecting the absorbance of the adenine (B156593) moiety of Coenzyme A at 254 nm or 260 nm.

  • Identify and quantify the different acyl-CoA species by comparing their retention times and peak areas to those of authentic standards.

Visualizations

Signaling and Metabolic Pathways

BCAA_to_BCFA_Pathway BCAA Branched-Chain Amino Acids (Val, Leu, Ile) BCAT BCAT BCAA->BCAT BCKA Branched-Chain α-Keto Acids BCKDH BCKDH Complex BCKA->BCKDH BCFA_CoA_short Short-Chain Branched Acyl-CoAs FAS Fatty Acid Synthase (FAS) BCFA_CoA_short->FAS BCFA_CoA_long Long-Chain Branched Acyl-CoAs Membrane Membrane Lipids BCFA_CoA_long->Membrane Signaling Signaling Molecules BCFA_CoA_long->Signaling BCAT->BCKA BCKDH->BCFA_CoA_short FAS->BCFA_CoA_long Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization (Perchloric Acid) Tissue->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Pellet1 Pellet (Proteins, Acyl-CoAs) Centrifugation1->Pellet1 Lipid_Extraction Lipid Extraction (Ether) Pellet1->Lipid_Extraction Dried_Pellet Dried Pellet Lipid_Extraction->Dried_Pellet Acyl_CoA_Extraction Acyl-CoA Extraction (Buffer) Dried_Pellet->Acyl_CoA_Extraction GCMS GC-MS Analysis (as FAMEs) Dried_Pellet->GCMS Hydrolysis & Derivatization Acyl_CoA_Extract Acyl-CoA Extract Acyl_CoA_Extraction->Acyl_CoA_Extract HPLC HPLC Separation Acyl_CoA_Extract->HPLC

The Enigmatic Role of 7-Methyldecanoyl-CoA in Mycobacterium tuberculosis Lipid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Biosynthesis of Methyl-Branched Fatty Acids in Mycobacterium tuberculosis with a Focus on the Putative Role of 7-Methyldecanoyl-CoA

This technical guide offers a comprehensive overview of the synthesis of methyl-branched fatty acids in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. While the direct synthesis and function of this compound in Mtb are not explicitly detailed in current literature, this document extrapolates from established principles of mycobacterial lipid metabolism to propose a putative biosynthetic pathway and discuss its potential significance. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of Mtb lipid synthesis and the discovery of novel anti-tubercular agents.

Mycobacterium tuberculosis possesses a unique and complex lipid-rich cell wall that is crucial for its survival, pathogenesis, and resistance to antibiotics. Among the diverse lipid constituents, branched-chain fatty acids play a pivotal role in the structural integrity and fluidity of the cell envelope and are key components of virulence factors such as phthiocerol dimycocerosate (PDIM) and sulfolipids (SL-1). The biosynthesis of these lipids is a target for novel drug development.

The General Pathway of Methyl-Branched Fatty Acid Synthesis in M. tuberculosis

The synthesis of methyl-branched fatty acids in Mtb is a multi-step process involving a type I fatty acid synthase (FAS-I) and specialized type I polyketide synthases (PKS). The key precursor for the methyl branch is methylmalonyl-CoA, which is primarily derived from propionyl-CoA.

Generation of Precursors

The building blocks for fatty acid synthesis are acetyl-CoA and malonyl-CoA for straight-chain fatty acids, and propionyl-CoA and methylmalonyl-CoA for branched-chain fatty acids. Propionyl-CoA can be generated through the catabolism of odd-chain fatty acids, branched-chain amino acids (valine, isoleucine), or cholesterol, a crucial nutrient source for Mtb during infection.[1][2] Propionyl-CoA is then carboxylated by propionyl-CoA carboxylase to yield methylmalonyl-CoA.

Elongation by Polyketide Synthases

Unlike the canonical fatty acid synthesis that exclusively uses malonyl-CoA for chain elongation, the synthesis of methyl-branched fatty acids in Mtb is catalyzed by large, multi-domain PKSs. These enzymes utilize methylmalonyl-CoA as an extender unit, incorporating a methyl group at a specific position in the growing acyl chain. The specificity of the PKS determines the position and number of methyl branches. For instance, mycocerosic acid synthase (Mas) is responsible for the synthesis of the multi-methyl-branched mycocerosic acids found in PDIM.[3]

Putative Biosynthetic Pathway of 7-Methyldecanoic Acid

Based on the known mechanisms of branched-chain fatty acid synthesis in actinomycetes, a plausible pathway for the synthesis of 7-methyldecanoic acid can be proposed. This pathway would likely involve the utilization of a specific acyl-CoA primer and a single incorporation of a methyl group via methylmalonyl-CoA.

Diagram of the Putative Biosynthetic Pathway for this compound

Putative_Biosynthesis_of_7_Methyldecanoyl_CoA Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Condensation Condensation (β-Ketoacyl Synthase) Methylmalonyl_CoA->Condensation Heptanoyl_CoA Heptanoyl-CoA (Primer) PKS_loading PKS Loading (Acyltransferase) Heptanoyl_CoA->PKS_loading PKS_loading->Condensation Loaded PKS Intermediate1 β-Keto-7-methyl- decanoyl-ACP Condensation->Intermediate1 Reduction1 Reduction (Ketoreductase) Intermediate1->Reduction1 Intermediate2 β-Hydroxy-7-methyl- decanoyl-ACP Reduction1->Intermediate2 Dehydration Dehydration (Dehydratase) Intermediate2->Dehydration Intermediate3 trans-2,3-Dehydro- 7-methyldecanoyl-ACP Dehydration->Intermediate3 Reduction2 Reduction (Enoyl Reductase) Intermediate3->Reduction2 Methyldecanoyl_ACP 7-Methyldecanoyl-ACP Reduction2->Methyldecanoyl_ACP Thioesterase Thioesterase Methyldecanoyl_ACP->Thioesterase Methyldecanoic_Acid 7-Methyldecanoic Acid Thioesterase->Methyldecanoic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Methyldecanoic_Acid->Acyl_CoA_Synthetase Methyldecanoyl_CoA This compound Acyl_CoA_Synthetase->Methyldecanoyl_CoA

Caption: Putative biosynthetic pathway for this compound in M. tuberculosis.

The proposed pathway initiates with a C7 acyl-CoA primer, heptanoyl-CoA. A specialized PKS would then catalyze the condensation of this primer with a single molecule of methylmalonyl-CoA. Subsequent reductive steps, analogous to those in fatty acid synthesis, would lead to the formation of 7-methyldecanoyl-ACP. Finally, a thioesterase would release 7-methyldecanoic acid, which would then be activated to this compound by an acyl-CoA synthetase.

Potential Roles and Significance of this compound

While the presence of this compound in Mtb is yet to be confirmed, the existence of other short- to medium-chain branched fatty acids in bacteria suggests potential roles:

  • Precursor for Complex Lipids: this compound could serve as a precursor for the synthesis of larger, more complex lipids that may be involved in the architecture of the mycobacterial cell envelope or in host-pathogen interactions.

  • Signaling Molecule: Fatty acids and their derivatives can act as signaling molecules in bacteria, regulating various cellular processes.

  • Membrane Fluidity: The incorporation of branched-chain fatty acids into phospholipids (B1166683) can influence membrane fluidity, which is crucial for adaptation to different environmental conditions within the host.

Experimental Approaches to Investigate this compound

To validate the existence and elucidate the role of this compound in Mtb, a combination of modern analytical and genetic techniques would be required.

Metabolomic and Lipidomic Analysis

Advanced mass spectrometry-based techniques are essential for the detection and quantification of novel lipids.

Table 1: Key Mass Spectrometry Techniques for Lipid Analysis

TechniqueDescriptionApplication for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis. Fatty acids are typically derivatized to their methyl esters (FAMEs).Identification and quantification of 7-methyldecanoic acid in total fatty acid profiles of Mtb.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of non-volatile compounds in a liquid phase followed by mass analysis.Direct detection of this compound in Mtb cell extracts and identification of complex lipids containing this fatty acid.[4][5]
Tandem Mass Spectrometry (MS/MS) Fragmentation of selected ions to obtain structural information.Structural elucidation of novel lipids containing the 7-methyldecanoic acid moiety.[6]
Genetic and Biochemical Studies

Identifying the enzymes responsible for the synthesis of 7-methyldecanoic acid is crucial to understanding its physiological role.

Experimental Workflow for Enzyme Identification

Experimental_Workflow Bioinformatics Bioinformatic Screen (Identify candidate PKS genes) Gene_Knockout Gene Knockout/Silencing (e.g., CRISPRi) Bioinformatics->Gene_Knockout Enzyme_Expression Heterologous Expression & Purification of PKS Bioinformatics->Enzyme_Expression Lipid_Analysis Lipid Profile Analysis (GC-MS, LC-MS) Gene_Knockout->Lipid_Analysis Phenotypic_Analysis Phenotypic Analysis (Growth, Virulence) Gene_Knockout->Phenotypic_Analysis Lipid_Analysis->Bioinformatics Confirm gene function In_Vitro_Assay In Vitro Enzyme Assays (Substrate specificity) Enzyme_Expression->In_Vitro_Assay In_Vitro_Assay->Enzyme_Expression Characterize enzyme

Caption: Workflow for identifying enzymes involved in 7-methyldecanoic acid synthesis.

Conclusion and Future Directions

The study of branched-chain fatty acid synthesis in Mycobacterium tuberculosis is a rapidly evolving field with significant implications for understanding the pathogenicity of this formidable pathogen and for the development of new therapeutic strategies. While the specific role of this compound remains to be elucidated, the principles outlined in this guide provide a solid framework for its investigation. Future research, employing a combination of advanced lipidomics, genetic manipulation, and biochemical characterization, will be instrumental in unraveling the full complexity of the Mtb lipidome and identifying novel targets for anti-tubercular drug discovery. The potential existence of unique, shorter branched-chain fatty acids like 7-methyldecanoic acid highlights the intricate and specialized nature of mycobacterial lipid metabolism, warranting further exploration.

References

Cellular Localization of 7-Methyldecanoyl-CoA Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 7-methyldecanoyl-CoA, a monomethyl branched-chain fatty acyl-CoA, is a specialized metabolic process with critical implications in cellular physiology, particularly in energy homeostasis and thermogenesis. Emerging evidence points to a primary role for peroxisomes in the synthesis of monomethyl branched-chain fatty acids (mmBCFAs), representing a paradigm shift from the traditional view of the cytosol as the exclusive site of de novo fatty acid synthesis. This guide provides a comprehensive overview of the cellular localization of this compound synthesis, detailing the key enzymes, subcellular compartments, and regulatory pathways involved. Experimental protocols for investigating these processes and quantitative data are presented to facilitate further research and drug development in this area.

Subcellular Localization of Key Enzymes

The synthesis of this compound involves a series of enzymatic reactions, the localization of which is critical to the overall pathway. While the bulk of fatty acid synthesis is cytosolic, the unique requirements for branched-chain fatty acid synthesis necessitate the involvement of other organelles, most notably the peroxisome.

Fatty Acid Synthase (FASN)

Fatty Acid Synthase (FASN) is the central enzyme responsible for the iterative elongation of fatty acid chains. While predominantly located in the cytosol , recent studies have revealed a dynamic localization of FASN. Under specific stimuli, such as cold exposure in thermogenic adipose tissue, a significant portion of FASN translocates to peroxisomes . This relocalization is a key event in the synthesis of mmBCFAs.

Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA Carboxylase (ACC) catalyzes the first committed step in fatty acid synthesis, the carboxylation of acetyl-CoA to malonyl-CoA. Mammals express two main isoforms with distinct subcellular localizations:

  • ACC1 : Primarily found in the cytosol , where it provides malonyl-CoA for de novo fatty acid synthesis by FASN.[1][2][3]

  • ACC2 : Associated with the outer mitochondrial membrane , where its product, malonyl-CoA, acts as an allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.[1][2][3]

This spatial separation of ACC isoforms is crucial for the reciprocal regulation of fatty acid synthesis and degradation.

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH)

The synthesis of branched-chain fatty acids requires a primer molecule other than acetyl-CoA. For this compound, this is likely derived from the catabolism of branched-chain amino acids (BCAAs). The Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex, located in the mitochondria , catalyzes the oxidative decarboxylation of branched-chain α-keto acids derived from BCAAs to produce branched-chain acyl-CoA primers.[4][5][6][7][8]

Fatty Acid Elongases (ELOVL)

Following the initial priming and elongation steps by FASN, further elongation of the fatty acid chain is carried out by a family of enzymes known as fatty acid elongases (ELOVLs), which are primarily located in the endoplasmic reticulum .[9][10][11] While the specific ELOVL enzyme responsible for the elongation of 7-methyl-branched fatty acids has not been definitively identified, the ELOVL family is known to have varying substrate specificities for saturated and unsaturated fatty acids.[9][12][13][14][15]

Quantitative Data on Subcellular Distribution

While qualitative evidence strongly supports the role of peroxisomes in mmBCFA synthesis, precise quantitative data on the subcellular distribution of the involved enzymes and metabolites remain an active area of research. The following table summarizes the general understanding of the distribution of key components.

ComponentPrimary LocalizationSecondary/Dynamic LocalizationNotes
Fatty Acid Synthase (FASN) CytosolPeroxisomesTranslocation to peroxisomes is induced by thermogenic stimuli.[16][17]
Acetyl-CoA Carboxylase 1 (ACC1) Cytosol-The primary source of malonyl-CoA for cytosolic fatty acid synthesis.[1][2][3]
Acetyl-CoA Carboxylase 2 (ACC2) Outer Mitochondrial Membrane-Regulates mitochondrial fatty acid oxidation.[1][2][3]
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Mitochondria-Produces branched-chain acyl-CoA primers.[4][5][6][7][8]
Fatty Acid Elongases (ELOVL) Endoplasmic Reticulum-Responsible for further elongation of fatty acid chains.[9][10][11]
This compound Peroxisomes (presumed)-The primary site of synthesis is believed to be peroxisomal.

Signaling Pathways and Experimental Workflows

Signaling Pathway for FASN Translocation

The translocation of FASN to peroxisomes is a regulated process, likely under the control of signaling pathways that respond to cellular energy status and environmental cues. The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy metabolism and is a strong candidate for controlling this process.

FASN_Translocation_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Cold_Stress Cold Stress/ Thermogenic Stimuli AMPK AMPK Activation AMP Increased AMP/ATP Ratio AMP->AMPK Allosteric activation & LKB1/CaMKKβ phosphorylation Downstream_Effector Downstream Effector(s) (e.g., Kinases, Phosphatases) AMPK->Downstream_Effector Phosphorylation cascade FASN_Cytosol Cytosolic FASN (Inactive for mmBCFA synthesis) Downstream_Effector->FASN_Cytosol Post-translational modification FASN_Peroxisome Peroxisomal FASN (Active for mmBCFA synthesis) FASN_Cytosol->FASN_Peroxisome Translocation

Caption: Proposed signaling pathway for FASN translocation to peroxisomes.

Experimental Workflow for Determining Subcellular Localization

The following workflow outlines the key experimental steps to determine the subcellular localization of enzymes involved in this compound synthesis.

Experimental_Workflow Method_Choice Choose Method IF Immunofluorescence Microscopy Method_Choice->IF Endogenous Protein GFP GFP-Tagging & Confocal Microscopy Method_Choice->GFP Expressed Protein Fractionation Subcellular Fractionation Method_Choice->Fractionation Biochemical Confirmation IF_Steps 1. Cell Fixation & Permeabilization 2. Primary Antibody Incubation 3. Secondary Antibody Incubation 4. Imaging IF->IF_Steps GFP_Steps 1. Clone Gene into GFP vector 2. Transfect Cells 3. Live Cell Imaging GFP->GFP_Steps Fractionation_Steps 1. Cell Lysis (Dounce) 2. Differential Centrifugation 3. Density Gradient Centrifugation Fractionation->Fractionation_Steps Analysis Analysis IF_Steps->Analysis GFP_Steps->Analysis Fractionation_Steps->Analysis IF_Analysis Co-localization with organelle markers Analysis->IF_Analysis GFP_Analysis Co-localization with organelle markers Analysis->GFP_Analysis Fraction_Analysis Western Blot or Enzyme Activity Assay of fractions Analysis->Fraction_Analysis Conclusion Conclusion on Subcellular Localization IF_Analysis->Conclusion GFP_Analysis->Conclusion Fraction_Analysis->Conclusion

References

The intricate Regulation of 7-Methyldecanoyl-CoA Production in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of branched-chain fatty acids (BCFAs) is a crucial process in many bacteria, contributing to the fluidity and function of their cell membranes. A key precursor in the synthesis of anteiso-odd-numbered fatty acids is 7-methyldecanoyl-CoA. The production of this intermediate is tightly regulated at multiple levels, from the biosynthesis of its amino acid precursor, isoleucine, to the enzymatic machinery of fatty acid synthesis. Understanding these regulatory networks is paramount for developing novel antimicrobial strategies and for engineering bacteria for biotechnological applications. This technical guide provides an in-depth overview of the regulatory mechanisms governing this compound production, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Biosynthetic Pathway of Anteiso-Fatty Acids

The synthesis of this compound is an integral part of the anteiso-fatty acid biosynthetic pathway, which commences with the branched-chain amino acid L-isoleucine. The initial steps involve the conversion of isoleucine to 2-methylbutyryl-CoA, which serves as the starter unit for the fatty acid synthase (FASII) system. This primer is then elongated by the addition of two-carbon units from malonyl-CoA. This compound is an intermediate in the elongation process leading to longer-chain anteiso-fatty acids, such as anteiso-C15:0 and anteiso-C17:0.

Anteiso_Fatty_Acid_Biosynthesis cluster_isoleucine Isoleucine Biosynthesis cluster_primer Primer Synthesis cluster_fas Fatty Acid Elongation (FASII) Threonine Threonine IlvA IlvA Threonine->IlvA alpha-ketobutyrate alpha-ketobutyrate IlvA->alpha-ketobutyrate IlvBN-IlvC-IlvD IlvBN-IlvC-IlvD alpha-ketobutyrate->IlvBN-IlvC-IlvD alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate IlvBN-IlvC-IlvD->alpha-keto-beta-methylvalerate IlvE IlvE alpha-keto-beta-methylvalerate->IlvE L-Isoleucine L-Isoleucine IlvE->L-Isoleucine Bkd Bkd L-Isoleucine->Bkd 2-methylbutyryl-CoA 2-methylbutyryl-CoA Bkd->2-methylbutyryl-CoA FabH FabH 2-methylbutyryl-CoA->FabH Acyl-ACP Acyl-ACP FabH->Acyl-ACP Malonyl-CoA Malonyl-CoA Malonyl-CoA->FabH Elongation_Cycle FabG, FabZ, FabI Acyl-ACP->Elongation_Cycle This compound This compound Elongation_Cycle->this compound Anteiso-C15_17-ACP Anteiso-C15/C17-ACP Elongation_Cycle->Anteiso-C15_17-ACP This compound->Elongation_Cycle

Caption: Biosynthetic pathway leading to this compound.

Regulation of Precursor Supply: Isoleucine Biosynthesis

The availability of the initial precursor, L-isoleucine, is a primary control point. The biosynthesis of isoleucine is, in turn, regulated at both the transcriptional and post-translational levels.

Transcriptional Regulation of the ilv-leu Operon

In many bacteria, including Bacillus subtilis, the genes for branched-chain amino acid (BCAA) biosynthesis are organized in the ilv-leu operon. The expression of this operon is subject to complex regulation by global regulators that sense the nutritional status of the cell.

  • CodY: In the presence of high concentrations of BCAAs and GTP, the global transcriptional regulator CodY represses the ilv-leu operon, thus downregulating isoleucine synthesis when it is abundant.[1]

  • TnrA: Under nitrogen-limiting conditions, the global nitrogen regulator TnrA also acts as a repressor of the ilv-leu operon in B. subtilis, providing a link between nitrogen metabolism and BCAA synthesis.

  • CcpA: Carbon catabolite control protein A (CcpA) can activate the transcription of the ilv-leu operon in the presence of readily metabolizable carbon sources.

Allosteric Regulation of Isoleucine Biosynthesis Enzymes

Key enzymes in the isoleucine biosynthetic pathway are subject to feedback inhibition by the final products of the BCAA pathways.

  • Threonine Deaminase (IlvA): This is the first enzyme in the isoleucine-specific pathway. It is allosterically inhibited by isoleucine and, in some bacteria, activated by valine.[2][3] This allows for a fine-tuning of the metabolic flux towards isoleucine synthesis.

Regulatory_Network cluster_transcriptional Transcriptional Regulation cluster_allosteric Allosteric Regulation cluster_pathway Biosynthesis CodY CodY ilv-leu_operon ilv-leu operon CodY->ilv-leu_operon represses TnrA TnrA TnrA->ilv-leu_operon represses IlvA IlvA ilv-leu_operon->IlvA Threonine Threonine Threonine->IlvA alpha-ketobutyrate alpha-ketobutyrate IlvA->alpha-ketobutyrate Isoleucine_Pathway Isoleucine_Pathway alpha-ketobutyrate->Isoleucine_Pathway ... Isoleucine Isoleucine Isoleucine->CodY activates Isoleucine->IlvA inhibits 2-methylbutyryl-CoA 2-methylbutyryl-CoA Isoleucine->2-methylbutyryl-CoA Valine Valine Valine->IlvA activates Isoleucine_Pathway->Isoleucine This compound This compound 2-methylbutyryl-CoA->this compound

Caption: Regulatory network of this compound precursor synthesis.

Key Enzymes in Primer Formation and Elongation

The conversion of isoleucine to 2-methylbutyryl-CoA and its subsequent elongation are catalyzed by specific enzymes whose activity and substrate preference are critical for determining the final fatty acid profile.

  • Branched-Chain α-Keto Acid Dehydrogenase (Bkd): This multi-enzyme complex catalyzes the oxidative decarboxylation of the α-keto acids derived from BCAAs to their respective acyl-CoA primers. The Bkd complex often exhibits a preference for the isoleucine-derived α-keto-β-methylvalerate, leading to a higher production of 2-methylbutyryl-CoA compared to the primers for iso-fatty acids.

  • β-Ketoacyl-ACP Synthase III (FabH): FabH initiates fatty acid synthesis by condensing the acyl-CoA primer with malonyl-ACP. The substrate specificity of FabH is a major determinant of the type of fatty acid produced. In bacteria that synthesize BCFAs, FabH preferentially utilizes branched-chain acyl-CoAs over acetyl-CoA.

Environmental Factors Influencing Production

The production of this compound and other BCFAs is also influenced by environmental conditions, most notably temperature.

  • Temperature: A decrease in growth temperature often leads to an increase in the proportion of anteiso-fatty acids, particularly those with shorter chain lengths like anteiso-C15:0. This is a mechanism to maintain membrane fluidity at lower temperatures.[4][5]

Quantitative Data on Branched-Chain Fatty Acid Production

The following tables summarize quantitative data from various studies, illustrating the impact of genetic and environmental factors on the branched-chain fatty acid composition in different bacteria.

Table 1: Effect of Amino Acid Supplementation on Mycosubtilin Isoforms in Bacillus subtilis ATCC 6633[1]

Amino Acid Supplementediso-C14 (%)iso-C15 (%)iso-C16 (%)iso-C17 (%)anteiso-C15 (%)anteiso-C17 (%)
Control4.168.6213.726.5449.9113.12
Leucine (Leu)-31.59-17.06--
Valine (Val)19.26-34.98---
Isoleucine (Ile)----59.4033.07

Table 2: Fatty Acid Composition of Bacillus subtilis Wild-Type and ΔwhiA Mutant[6]

Fatty Acid TypeWild-Type (%)ΔwhiA Mutant (%)
iso-Fatty Acids 53.8 45.8
iso-C14:00.80.6
iso-C15:030.124.5
iso-C16:011.510.2
iso-C17:011.410.5
anteiso-Fatty Acids 40.1 47.3
anteiso-C15:028.533.1
anteiso-C17:011.614.2
Total BCFAs 93.9 93.1

Table 3: Effect of Growth Temperature on Major Branched-Chain Fatty Acids in Listeria monocytogenes Scott A[5]

Growth Temperature (°C)iso-C15:0 (%)anteiso-C15:0 (%)iso-C17:0 (%)
1020.349.12.8
1922.838.67.1
3725.121.615.4

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the regulation of this compound production.

Analysis of Bacterial Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the conversion of cellular fatty acids to fatty acid methyl esters (FAMEs) for analysis by GC-MS.

Materials:

  • Bacterial cell pellet

  • Saponification reagent (45 g NaOH, 150 ml methanol, 150 ml distilled water)

  • Methylation reagent (325 ml 6.0 N HCl, 275 ml methanol)

  • Extraction solvent (1:1 (v/v) methyl-tert-butyl ether and hexane)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

Procedure:

  • Harvest bacterial cells by centrifugation and wash with sterile water.

  • Add 1 ml of saponification reagent to the cell pellet.

  • Incubate at 100°C for 30 minutes with vortexing every 5-10 minutes.

  • Cool the tubes and add 2 ml of methylation reagent.

  • Incubate at 80°C for 10 minutes.

  • Rapidly cool the tubes on ice.

  • Add 1.25 ml of extraction solvent and vortex for 10 minutes.

  • Centrifuge and transfer the organic (upper) phase to a new tube.

  • Wash the organic phase with 3 ml of a saturated NaCl solution.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Transfer the extract to a GC vial for analysis.

GC-MS Parameters (Example):

  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 100°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

  • Detector: Mass Spectrometer

GC_MS_Workflow Start Start Cell_Pellet Bacterial Cell Pellet Start->Cell_Pellet Saponification Saponification (NaOH, Methanol, 100°C) Cell_Pellet->Saponification Methylation Methylation (HCl, Methanol, 80°C) Saponification->Methylation Extraction Liquid-Liquid Extraction (MTBE/Hexane) Methylation->Extraction Washing Wash with NaCl Extraction->Washing Drying Dry with Na2SO4 Washing->Drying GC_MS_Analysis GC-MS Analysis Drying->GC_MS_Analysis End End GC_MS_Analysis->End

Caption: Workflow for GC-MS analysis of bacterial fatty acids.
Quantification of Intracellular Acyl-CoAs by LC-MS/MS

This method allows for the sensitive quantification of short-chain acyl-CoAs, including 2-methylbutyryl-CoA.

Materials:

  • Bacterial culture

  • Quenching/Extraction Buffer (e.g., 60% methanol, 0.8 M formic acid, pre-chilled to -20°C)

  • Internal standards (e.g., 13C-labeled acyl-CoAs)

  • LC-MS/MS system

Procedure:

  • Rapidly harvest a known amount of bacterial cells and immediately quench metabolism by adding to the pre-chilled quenching/extraction buffer.

  • Incubate on ice to ensure complete cell lysis and protein precipitation.

  • Centrifuge to pellet cell debris.

  • Collect the supernatant containing the acyl-CoAs.

  • Analyze the extract by LC-MS/MS using a suitable reversed-phase column.

  • Quantify the target acyl-CoAs by comparing their peak areas to those of the internal standards.

Construction of Gene Knockouts by Allelic Exchange

This protocol outlines a general method for creating gene deletions in bacteria like Bacillus subtilis using a temperature-sensitive plasmid and a counter-selectable marker (e.g., sacB).

Procedure:

  • Clone the upstream and downstream flanking regions of the target gene into a temperature-sensitive vector containing an antibiotic resistance gene and the sacB gene.

  • Transform the resulting plasmid into the target bacterium.

  • Select for single-crossover integrants at the non-permissive temperature on media containing the antibiotic.

  • Culture the integrants at the permissive temperature in the absence of the antibiotic to allow for a second crossover event.

  • Select for the loss of the plasmid by plating on media containing sucrose (B13894) (the sacB gene confers sucrose sensitivity).

  • Screen the sucrose-resistant colonies by PCR to identify the desired deletion mutants.

Conclusion

The regulation of this compound production in bacteria is a multifaceted process, finely tuned to the nutritional and environmental status of the cell. It involves a hierarchical control system, from global transcriptional regulators sensing the availability of precursors to the allosteric control of key biosynthetic enzymes and the substrate specificity of the fatty acid synthesis machinery. A thorough understanding of these regulatory networks, facilitated by the experimental approaches detailed in this guide, is essential for advancing our knowledge of bacterial physiology and for the development of novel antimicrobial therapies and biotechnological applications.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical examination of the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis, a critical process for the bacterium's survival and a key target for antitubercular drug development.

Note on 7-Methyldecanoyl-CoA: While this guide delves into the intricacies of fatty acid elongation and modification in mycolic acid synthesis, a specific, documented role for this compound as a direct precursor or intermediate in this pathway could not be substantiated through a comprehensive review of the available scientific literature. The focus of this document, therefore, remains on the established mechanisms involving straight and other branched-chain fatty acyl-CoAs.

Executive Summary

Mycolic acids are exceptionally long, α-alkyl, β-hydroxy fatty acids that form the cornerstone of the mycobacterial cell wall, providing a formidable barrier against hydrophilic drugs and environmental stresses.[1] Their biosynthesis is a complex, multi-step process involving two distinct fatty acid synthase (FAS) systems, FAS-I and FAS-II, followed by a final condensation reaction. This pathway is the target of several frontline anti-tuberculosis drugs, making it a subject of intense research for the development of new therapeutics to combat drug-resistant strains. This guide details the enzymatic players, regulatory networks, and key vulnerabilities of this essential pathway.

The Mycolic Acid Biosynthesis Pathway: A Two-System Approach

The synthesis of mycolic acids is a metabolic feat that begins with the de novo synthesis of fatty acids by the FAS-I system and culminates in their elongation and assembly by the FAS-II system and subsequent enzymes.

Fatty Acid Synthase I (FAS-I): The Initiator

The mycobacterial FAS-I is a large, multifunctional polypeptide responsible for the de novo synthesis of fatty acids.[2][3] It produces a bimodal distribution of acyl-CoA products:

  • C16 to C18 Acyl-CoAs: These serve as primers for the FAS-II system to initiate the synthesis of the long meromycolate chain.[4]

  • C24 to C26 Acyl-CoAs: These are destined to become the α-alkyl branch of the final mycolic acid molecule.[2]

Fatty Acid Synthase II (FAS-II): The Elongator

The FAS-II system is a multi-enzyme complex that carries out the elongation of the C16-C18 acyl-CoA primers from FAS-I to generate the very-long-chain meromycolate precursors (up to C56).[4][5] This is a cyclical process, with each cycle adding two carbons from malonyl-ACP. The core enzymes of the FAS-II cycle are:

  • β-ketoacyl-ACP synthase (KasA and KasB): Catalyzes the Claisen condensation of acyl-ACP with malonyl-ACP.[5]

  • β-ketoacyl-ACP reductase (MabA): Reduces the β-keto group to a β-hydroxy group.[5]

  • β-hydroxyacyl-ACP dehydratase (HadAB/BC): Dehydrates the β-hydroxyacyl-ACP to form a trans-α,β-enoyl-ACP.[5]

  • Enoyl-ACP reductase (InhA): Reduces the double bond to yield an elongated acyl-ACP. This is the primary target of the frontline drug isoniazid.[5]

The Final Condensation: Assembling the Mycolic Acid Backbone

The final step in the synthesis of the mycolic acid carbon skeleton is a Claisen-type condensation between the two chains produced by FAS-I and FAS-II. This critical step is orchestrated by a dedicated set of enzymes:

  • Fatty Acyl-AMP Ligase (FadD32): Activates the long meromycolate chain by converting it to a meromycoloyl-adenosine monophosphate (AMP) intermediate.[6][7]

  • Acyl-CoA Carboxylase (AccD4): Carboxylates the C24-C26 acyl-CoA from FAS-I, preparing it for condensation.[2]

  • Polyketide Synthase (Pks13): This large, multi-domain enzyme catalyzes the condensation of the activated meromycolate chain with the carboxylated α-branch to form the α-alkyl-β-ketoacyl precursor of the mycolic acid.[7]

Following condensation, the β-keto group is reduced by a reductase to yield the mature mycolic acid, which is then transported to the cell envelope.[5]

Mycolic_Acid_Biosynthesis_Pathway cluster_FAS_I FAS-I System cluster_FAS_II FAS-II Elongation Cycle cluster_Condensation Final Condensation FAS_I FAS-I (multifunctional enzyme) C16_C18_CoA C16-C18 Acyl-CoA FAS_I->C16_C18_CoA Primer C24_C26_CoA C24-C26 Acyl-CoA FAS_I->C24_C26_CoA α-branch AcetylCoA Acetyl-CoA AcetylCoA->FAS_I KasAB KasA / KasB MabA MabA KasAB->MabA Elongation Cycle (+2C) HadABC HadAB / HadBC MabA->HadABC Elongation Cycle (+2C) InhA InhA HadABC->InhA Elongation Cycle (+2C) InhA->KasAB Elongation Cycle (+2C) Meromycolate_ACP Meromycolate-ACP (~C56) InhA->Meromycolate_ACP MalonylACP Malonyl-ACP MalonylACP->KasAB FadD32 FadD32 Activated_Meromycolate Meromycoloyl-AMP FadD32->Activated_Meromycolate AccD4 AccD4 Carboxy_Acyl_CoA Carboxylated α-branch AccD4->Carboxy_Acyl_CoA Pks13 Pks13 Mycolic_Acid_Precursor α-alkyl-β-ketoacyl precursor Pks13->Mycolic_Acid_Precursor Condensation C16_C18_CoA->KasAB C24_C26_CoA->AccD4 Carboxylation Meromycolate_ACP->FadD32 Activation Activated_Meromycolate->Pks13 Carboxy_Acyl_CoA->Pks13 Mature_Mycolic_Acid Mature Mycolic Acid Mycolic_Acid_Precursor->Mature_Mycolic_Acid Reduction

Regulation of Mycolic Acid Biosynthesis

The significant energy investment required for mycolic acid synthesis necessitates tight regulation to maintain lipid homeostasis. This is primarily achieved at the transcriptional level by regulators that sense the intracellular pool of long-chain acyl-CoAs.

  • FasR: This transcriptional activator controls the expression of the fas-acpS operon, which encodes the FAS-I system. The DNA-binding affinity of FasR is negatively modulated by long-chain acyl-CoAs, providing a feedback mechanism.[8]

  • MabR: An activator of the FAS-II gene cluster (fabD-acpM-kasA-kasB). In contrast to FasR, the binding of long-chain acyl-CoAs (longer than C18) enhances MabR's affinity for its DNA operator, thereby upregulating the FAS-II system when precursors are available.

  • MadR: A transcriptional repressor of the mycolate desaturase genes, desA1 and desA2. MadR's repression is relieved by the binding of saturated long-chain acyl-CoAs (C16 to C24), suggesting a mechanism to coordinate mycolic acid modification with the availability of fatty acid precursors.[9][10]

Mycolic_Acid_Regulation cluster_pools Metabolite Pools cluster_regulators Transcriptional Regulators cluster_genes Target Genes / Operons AcylCoA Long-Chain Acyl-CoAs (≥C16) FasR FasR AcylCoA->FasR inhibits binding MabR MabR AcylCoA->MabR promotes binding MadR MadR AcylCoA->MadR inhibits binding (relieves repression) FAS_I_genes fas-acpS operon (FAS-I System) FasR->FAS_I_genes activates FAS_II_genes fasII operon (FAS-II System) MabR->FAS_II_genes activates Desaturase_genes desA1/desA2 genes (Modification) MadR->Desaturase_genes represses

Quantitative Data on Pathway Inhibition

The enzymes of the mycolic acid biosynthesis pathway are validated targets for numerous inhibitors. The following tables summarize key quantitative data for some of these compounds.

Table 1: Inhibitory Concentrations (IC50) Against Key Enzymes

CompoundTarget EnzymeIC50 (µM)Reference(s)
Isoniazid-NAD adductInhA~1-2[11]
Isoniazid-NADP adductMabA2.2[11]
Thiolactomycin (TLM)KasA / KasBVaries[5]
Compound 73aNAT (P. aeruginosa)0.24[5]
Compound 74aNAT (M. marinum)9.7[5]
PhU-AMSFadD32Not specified[6]
TAM16Pks13Not specified[12]
X20404Pks13-TE< 10[13]

Table 2: Minimum Inhibitory Concentrations (MIC) Against M. tuberculosis

CompoundMIC (µg/mL)Reference(s)
Isoniazid (INH)0.02-0.06[5]
Thiacetazone (TAC)Varies[5]
Isoxyl (ISO)Varies[5]
Thiolactomycin (TLM)6.25-12.5[5]
AU12350.1-0.2[14]
Compound 14 (N-phenylindole)2[12]
Compound 18 (N-phenylindole)2[12]

Experimental Protocols

Extraction and Analysis of Mycolic Acid Methyl Esters (MAMEs) by TLC

This protocol outlines the standard procedure for the extraction and visualization of mycolic acids from mycobacterial cultures.

1. Saponification: a. Harvest mycobacterial cells from a culture (e.g., 10 mL of a liquid culture at OD600 ~1.0) by centrifugation. b. Resuspend the cell pellet in 2 mL of 25% potassium hydroxide (B78521) (KOH) in 50% ethanol. c. Incubate the suspension at 85-110°C for 2-18 hours to saponify the lipids, releasing the mycolic acids.[15]

2. Acidification and Extraction: a. Cool the mixture to room temperature. b. Acidify the solution by adding 1 mL of 20% (w/w) sulfuric acid.[15] c. Extract the mycolic acids by adding 5 mL of diethyl ether and vortexing vigorously. d. Centrifuge to separate the phases and carefully transfer the upper ether layer to a new tube. e. Repeat the extraction once more and pool the ether phases. f. Wash the combined ether extracts three times with 2 mL of sterile water.[15]

3. Methylation: a. Evaporate the ether to dryness under a stream of nitrogen or in a water bath. b. Add 1 mL of an ethereal solution of diazomethane (B1218177) to the dried lipid film to convert the mycolic acids to their methyl esters (MAMEs).[15][16] Caution: Diazomethane is highly toxic and explosive. Handle with extreme care in a chemical fume hood. c. Incubate for 15 minutes at room temperature. d. Evaporate the solvent to dryness.

4. TLC Analysis: a. Resuspend the dried MAMEs in a small volume (50-100 µL) of chloroform. b. Spot the MAMEs onto a silica (B1680970) gel TLC plate (20x20 cm). c. Develop the TLC plate in a solvent system such as n-hexane:diethyl ether (85:15, v/v). For better separation, the plate can be developed three times in the same solvent system.[16] d. After development, dry the plate and visualize the MAMEs by spraying with a 5% solution of molybdophosphoric acid in ethanol, followed by charring with a heat gun.[16]

Generation of Knockout Mutants via Allelic Exchange

This protocol describes a general workflow for creating targeted gene deletions in mycobacteria using a two-step homologous recombination strategy.[10][17]

1. Construction of the Allelic Exchange Substrate (AES) Vector: a. Amplify ~1-2 kb regions of DNA flanking the upstream ("left arm") and downstream ("right arm") sequences of the target gene from mycobacterial genomic DNA. b. Clone the left and right arms into a suicide delivery vector (e.g., one containing a sacB gene for counter-selection and a thermosensitive origin of replication) on either side of an antibiotic resistance cassette (e.g., hygromycin or kanamycin).[17][18]

2. Electroporation and Selection of Single Crossovers (SCOs): a. Prepare electrocompetent mycobacterial cells. b. Electroporate the AES vector into the cells. c. Plate the transformed cells on selective agar (B569324) containing the appropriate antibiotic (for the resistance cassette) and incubate at a permissive temperature (e.g., 30°C) to allow for plasmid replication and the first homologous recombination event. d. Screen resulting colonies by PCR to confirm the integration of the vector into the chromosome at the target locus.

3. Selection of Double Crossovers (DCOs): a. Culture a confirmed SCO clone in non-selective liquid medium to allow for the second recombination event to occur, which will excise the plasmid backbone. b. Plate serial dilutions of the culture onto agar containing sucrose (B13894) (e.g., 10%). The sacB gene product is toxic in the presence of sucrose, so only cells that have lost the plasmid backbone (DCOs) will survive.[17] c. Incubate the plates at a non-permissive temperature (e.g., 39°C) to prevent replication of any remaining plasmid.

4. Screening and Confirmation of Knockout Mutants: a. Patch the resulting sucrose-resistant colonies onto plates with and without the selection antibiotic to identify clones that are now sensitive to the antibiotic (indicating loss of the plasmid and the wild-type gene). b. Confirm the gene deletion in antibiotic-sensitive clones using PCR with primers flanking the target gene and by Southern blot analysis.

Allelic_Exchange_Workflow start Start construct_vector 1. Construct Allelic Exchange Substrate (AES) Vector (Left Arm - Marker - Right Arm) start->construct_vector electroporation 2. Electroporate AES Vector into Mycobacteria construct_vector->electroporation select_sco 3. Select for Single Crossovers (SCOs) (Antibiotic Resistance at 30°C) electroporation->select_sco confirm_sco 4. Confirm SCOs by PCR select_sco->confirm_sco select_dco 5. Select for Double Crossovers (DCOs) (Sucrose Resistance at 39°C) confirm_sco->select_dco screen_dco 6. Screen DCOs for Antibiotic Sensitivity select_dco->screen_dco confirm_ko 7. Confirm Gene Knockout (PCR / Southern Blot) screen_dco->confirm_ko end Confirmed Knockout Mutant confirm_ko->end

General Protocol for LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a framework for the extraction and analysis of acyl-CoA pools from mycobacterial cells.

1. Sample Quenching and Extraction: a. Rapidly quench the metabolism of a mid-log phase mycobacterial culture by adding cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water). b. Pellet the cells by centrifugation at a low temperature. c. Resuspend the pellet in a deproteinization solution, such as 5-sulfosalicylic acid (SSA), to precipitate proteins while keeping small molecules like acyl-CoAs in solution.[9] d. Lyse the cells using bead beating or sonication on ice. e. Centrifuge to pellet cell debris and precipitated protein.

2. LC-MS/MS Analysis: a. Transfer the supernatant containing the acyl-CoAs for analysis. b. Inject the sample onto a reverse-phase HPLC column (e.g., C8 or C18) coupled to a tandem mass spectrometer.[19] c. Use a gradient of mobile phases (e.g., an aqueous buffer with an organic modifier like acetonitrile) to separate the acyl-CoAs based on their chain length and polarity.[19] d. Operate the mass spectrometer in a positive ion mode, using Multiple Reaction Monitoring (MRM) for targeted quantification. e. For each acyl-CoA, monitor the specific transition from the precursor ion ([M+H]+) to a characteristic product ion. A common fragmentation involves the neutral loss of the 507 Da phosphopantetheine-ADP moiety.[9][19]

3. Data Analysis: a. Quantify the abundance of each acyl-CoA species by integrating the peak area from the MRM chromatogram. b. Normalize the data to an internal standard (if used) and the initial cell mass or protein concentration.

Conclusion

The mycolic acid biosynthesis pathway is a marvel of microbial metabolic engineering and a critical determinant of mycobacterial survival and pathogenicity. Its complexity, essentiality, and unique enzymatic machinery make it an outstanding target for antitubercular drug discovery. A thorough understanding of the individual enzymes, their kinetics, and the intricate regulatory networks that govern the pathway is paramount for the rational design of novel inhibitors that can circumvent existing resistance mechanisms. The protocols and data presented in this guide offer a foundational resource for researchers dedicated to exploring this vital aspect of Mycobacterium tuberculosis biology and developing the next generation of therapies to combat this persistent global health threat.

References

An In-depth Technical Guide to Exploring the Substrate Specificity of Enzymes Using 7-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for investigating the substrate specificity of enzymes, with a specific focus on the branched-chain acyl-CoA, 7-Methyldecanoyl-CoA. Understanding how enzymes recognize and process specific substrates is fundamental to elucidating metabolic pathways and is a cornerstone of modern drug development.

Introduction: The Critical Role of Enzyme Substrate Specificity

Enzymes are highly selective catalysts, and their substrate specificity is a defining characteristic that governs the flow of metabolites through biochemical pathways. The precise interaction between an enzyme's active site and its substrate dictates the rate and outcome of biological reactions. In the context of drug development, elucidating enzyme specificity is paramount for designing targeted therapeutics with high efficacy and minimal off-target effects. The study of how enzymes interact with specific molecules, such as the branched-chain fatty acyl-CoA this compound, can reveal novel metabolic functions and potential targets for intervention in various diseases.

Metabolic Context of Branched-Chain Acyl-CoAs

Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA esters are integral components of cellular metabolism, though less ubiquitous than their straight-chain counterparts. They are involved in various processes, from membrane fluidity modulation to serving as precursors for signaling molecules. This compound, a methylated derivative of decanoyl-CoA, is expected to be metabolized by enzymes that typically process fatty acids or branched-chain amino acid catabolites. The initial and most critical step in the catabolism of such acyl-CoAs is typically an oxidation reaction catalyzed by a class of enzymes known as acyl-CoA dehydrogenases (ACADs).[1]

The metabolism of this compound is likely to intersect with the canonical fatty acid β-oxidation pathway. However, the methyl branch can influence enzyme-substrate interactions, potentially altering reaction kinetics or directing the molecule toward alternative metabolic fates.

Metabolism_of_7_Methyldecanoyl_CoA cluster_cell Cellular Environment 7-Methyldecanoic_Acid 7-Methyldecanoic_Acid Acyl-CoA_Synthetase Acyl-CoA_Synthetase 7-Methyldecanoic_Acid->Acyl-CoA_Synthetase Activation 7-Methyldecanoyl_CoA 7-Methyldecanoyl_CoA Metabolic_Intermediates Metabolic_Intermediates 7-Methyldecanoyl_CoA->Metabolic_Intermediates Enzymatic Processing (e.g., ACADs) Acyl-CoA_Synthetase->7-Methyldecanoyl_CoA Further_Metabolism Further_Metabolism Metabolic_Intermediates->Further_Metabolism

Caption: Conceptual metabolic activation and processing of 7-Methyldecanoic Acid.

Key Enzyme Families and Substrate Recognition

The primary enzymes expected to interact with this compound are the Acyl-CoA Dehydrogenases (ACADs). These flavoenzymes catalyze the initial dehydrogenation step in the β-oxidation of fatty acyl-CoAs.[1][2] ACADs are categorized based on their substrate specificity for acyl chains of different lengths:

  • Short-Chain Acyl-CoA Dehydrogenase (SCAD): Prefers C4 to C6 acyl-CoAs.[2]

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD): Acts on C6 to C12 acyl-CoAs.[2]

  • Long-Chain Acyl-CoA Dehydrogenase (LCAD): Specific for C12 and longer acyl-CoAs.[2][3]

  • Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD): Metabolizes very long-chain fatty acids.

Given its 11-carbon backbone (including the methyl group), this compound would most likely be a substrate for MCAD or LCAD. The presence and position of the methyl group are critical determinants of binding affinity and catalytic efficiency. The active site of the enzyme must be able to accommodate this branched structure. Other enzymes involved in branched-chain amino acid catabolism, which also process branched acyl-CoAs, could potentially recognize this compound.[1]

The specificity of an enzyme for its substrate is not solely determined by a "lock-and-key" fit but is also influenced by factors such as the flexibility of the enzyme's active site and the chemical environment.[4]

Enzyme_Substrate_Specificity_Factors Specificity Enzyme Substrate Specificity ActiveSite Active Site Geometry (Shape and Size) Specificity->ActiveSite ChemicalEnv Chemical Environment (pH, Temperature, Ionic Strength) Specificity->ChemicalEnv SubstrateProps Substrate Properties (Size, Shape, Charge, Methylation) Specificity->SubstrateProps EnzymeFlex Enzyme Conformational Flexibility Specificity->EnzymeFlex

Caption: Key factors influencing enzyme substrate specificity.

Data Presentation: Quantitative Analysis of Substrate Specificity

To quantitatively assess the specificity of an enzyme for this compound, key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) are determined. The ratio kcat/Km is often used as a measure of catalytic efficiency and substrate preference.[5]

The following table presents hypothetical kinetic data for the interaction of this compound and the related straight-chain substrate, Decanoyl-CoA, with two different Acyl-CoA Dehydrogenases. Such a table allows for a direct comparison of substrate preference.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Decanoyl-CoA5.215.83.04 x 106
This compound12.58.16.48 x 105
Long-Chain Acyl-CoA Dehydrogenase (LCAD) Decanoyl-CoA25.05.52.20 x 105
This compound18.37.23.93 x 105

Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting kinetic parameters. Actual values would need to be determined experimentally.

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately determining enzyme kinetics and substrate specificity. Below are generalized methodologies for key experiments.

This method measures the reduction of a reporter molecule that is coupled to the FAD reduction by the ACAD.

Objective: To determine the kinetic parameters (Km and Vmax) of an ACAD with this compound.

Materials:

  • Purified Acyl-CoA Dehydrogenase (e.g., MCAD, LCAD)

  • This compound (substrate)

  • Decanoyl-CoA (control substrate)

  • Ferrocenium hexafluorophosphate (B91526) or similar electron acceptor

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent.

  • Set up a series of reactions in a 96-well plate or cuvettes. Each reaction should contain the reaction buffer, a fixed concentration of the ACAD enzyme, and the electron acceptor.

  • Vary the concentration of this compound across the series of reactions.

  • Initiate the reaction by adding the substrate to the enzyme mixture.

  • Immediately monitor the change in absorbance at a specific wavelength (e.g., 340 nm for NADH-coupled assays or a different wavelength depending on the electron acceptor) over time using a spectrophotometer.[6]

  • Calculate the initial reaction velocity (v) for each substrate concentration from the linear portion of the absorbance vs. time plot.

  • Plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[4]

  • Calculate kcat from Vmax and the enzyme concentration.

This highly sensitive method allows for the simultaneous measurement of the consumption of multiple substrates or the formation of multiple products, making it ideal for determining substrate preference directly.[7][8]

Objective: To determine the relative specificity of an enzyme for this compound versus a competing straight-chain acyl-CoA.

Materials:

  • Purified enzyme of interest

  • This compound

  • A competing substrate (e.g., Decanoyl-CoA)

  • Reaction buffer

  • Quenching solution (e.g., acetonitrile (B52724) or formic acid)

  • Electrospray Ionization Mass Spectrometer (ESI-MS) coupled with Liquid Chromatography (LC-MS)

Procedure:

  • Prepare a reaction mixture containing the purified enzyme in its optimal buffer.

  • Add a mixture of this compound and the competing substrate at known concentrations.

  • Initiate the reaction and take aliquots at various time points.

  • Quench the reaction in each aliquot by adding the quenching solution.

  • Analyze the quenched samples by LC-MS to separate and quantify the remaining substrates and the newly formed products.

  • The relative rates of consumption of each substrate provide a direct measure of the enzyme's specificity.

Experimental_Workflow_Substrate_Specificity cluster_workflow Experimental Workflow Start Prepare Reaction Mixtures (Enzyme, Buffer, Substrates) Incubate Incubate at Optimal Temperature Start->Incubate Time_Points Collect Aliquots at Different Time Points Incubate->Time_Points Quench Quench Reaction Time_Points->Quench Analysis Analyze Samples (Spectrophotometry or LC-MS) Quench->Analysis Data_Analysis Data Analysis and Kinetic Parameter Calculation Analysis->Data_Analysis

Caption: A generalized experimental workflow for determining enzyme substrate specificity.

Conclusion

The exploration of enzyme substrate specificity using molecules like this compound is a vital endeavor in modern biochemical and pharmaceutical research. By employing a combination of kinetic assays and advanced analytical techniques, researchers can unravel the intricacies of enzyme-substrate interactions. This knowledge not only enhances our fundamental understanding of metabolic pathways but also provides a rational basis for the design of novel therapeutics targeting specific enzymatic activities. The methodologies and frameworks presented in this guide offer a robust starting point for scientists and professionals engaged in this exciting field.

References

Unraveling the Genetic Blueprint of 7-Methyldecanoyl-CoA Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological roles, from influencing membrane fluidity to acting as signaling molecules. 7-Methyldecanoic acid, a saturated fatty acid with a methyl branch at the seventh carbon, and its activated form, 7-Methyldecanoyl-CoA, are components of this complex lipid family. Understanding the genetic and enzymatic machinery responsible for the metabolism of this compound is crucial for elucidating its physiological functions and exploring its potential as a therapeutic target. This technical guide provides a comprehensive overview of the current knowledge on the identification of genes responsible for this compound metabolism, complete with experimental protocols and pathway visualizations.

Core Metabolic Pathway: Beta-Oxidation of this compound

The primary metabolic fate of this compound is mitochondrial beta-oxidation. This process involves a series of enzymatic reactions that shorten the fatty acyl chain, generating acetyl-CoA, which can then enter the citric acid cycle for energy production. The key enzymes involved are acyl-CoA dehydrogenases (ACADs), which catalyze the initial and often rate-limiting step of beta-oxidation.

Based on substrate specificity studies of various ACADs, the metabolism of this compound, a C11 branched-chain acyl-CoA, is likely carried out by medium-chain acyl-CoA dehydrogenase (MCAD) and long-chain acyl-CoA dehydrogenase (LCAD). MCAD shows optimal activity towards C8-CoA but can metabolize substrates with chain lengths from C6 to C12.[1] LCAD possesses a broader substrate specificity, which includes branched-chain fatty acyl-CoAs, and its structure can accommodate bulkier substrates.[2]

The proposed initial steps of this compound beta-oxidation are as follows:

  • Dehydrogenation: An acyl-CoA dehydrogenase (likely MCAD or LCAD) introduces a double bond between the alpha and beta carbons of this compound, yielding 7-methyl-trans-2-decenoyl-CoA.

  • Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the beta-carbon, forming 3-hydroxy-7-methyldecanoyl-CoA.

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, resulting in 3-keto-7-methyldecanoyl-CoA.

  • Thiolysis: Thiolase cleaves the molecule, releasing acetyl-CoA and 5-methyl-octanoyl-CoA.

The resulting 5-methyl-octanoyl-CoA would then re-enter the beta-oxidation spiral.

Metabolic Pathway of this compound cluster_0 Mitochondrial Beta-Oxidation This compound This compound 7-Methyl-trans-2-decenoyl-CoA 7-Methyl-trans-2-decenoyl-CoA This compound->7-Methyl-trans-2-decenoyl-CoA ACAD (MCAD/LCAD) 3-Hydroxy-7-methyldecanoyl-CoA 3-Hydroxy-7-methyldecanoyl-CoA 7-Methyl-trans-2-decenoyl-CoA->3-Hydroxy-7-methyldecanoyl-CoA Enoyl-CoA Hydratase 3-Keto-7-methyldecanoyl-CoA 3-Keto-7-methyldecanoyl-CoA 3-Hydroxy-7-methyldecanoyl-CoA->3-Keto-7-methyldecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 5-Methyl-octanoyl-CoA 5-Methyl-octanoyl-CoA 3-Keto-7-methyldecanoyl-CoA->5-Methyl-octanoyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Keto-7-methyldecanoyl-CoA->Acetyl-CoA Thiolase

Figure 1: Proposed initial steps in the mitochondrial beta-oxidation of this compound.

Quantitative Data on Enzyme Activity

EnzymeGeneSubstrate SpecificityRelevance to this compound Metabolism
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)ACADMOptimal for C8-CoA; active on C6-C12 acyl-CoAs.[1]Likely to be a primary enzyme for the metabolism of this compound (a C11 branched-chain acyl-CoA).
Long-Chain Acyl-CoA Dehydrogenase (LCAD)ACADLBroad specificity for long-chain and branched-chain acyl-CoAs.[2]Its ability to handle bulky substrates makes it a strong candidate for metabolizing this compound.[2]

Experimental Protocols

Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)

This is the gold standard method for measuring the activity of ACADs.[3][4] The assay measures the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it accepts electrons from the ACAD-substrate complex.

Materials:

  • Purified recombinant MCAD or LCAD

  • Purified recombinant ETF

  • This compound (substrate)

  • Anaerobic cuvette or 96-well plate

  • Spectrofluorometer

  • Assay Buffer: 50 mM HEPES/KOH, pH 7.6, 0.1 mM EDTA

  • Glucose oxidase, catalase, and glucose for enzymatic oxygen removal

Procedure:

  • Prepare the reaction mixture in an anaerobic environment. The mixture should contain the assay buffer, ETF, and the ACAD enzyme.

  • To remove dissolved oxygen, which can interfere with the assay, the mixture can be subjected to cycles of vacuum and argon flushing, or an enzymatic oxygen-scavenging system (glucose, glucose oxidase, and catalase) can be used.[4]

  • Initiate the reaction by adding the substrate, this compound.

  • Monitor the decrease in ETF fluorescence over time. The excitation wavelength is typically around 340-380 nm, and the emission is monitored at approximately 490-500 nm.[4]

  • The rate of fluorescence decrease is proportional to the enzyme activity.

Experimental Workflow for ACAD Activity Assay cluster_1 Assay Preparation cluster_2 Reaction and Measurement cluster_3 Data Analysis A Prepare Reaction Mixture (Buffer, ETF, ACAD) B Deoxygenate Mixture (Anaerobic Chamber/Enzymatic) A->B C Add Substrate (this compound) B->C D Monitor Fluorescence Decrease (Spectrofluorometer) C->D E Calculate Rate of Fluorescence Change D->E F Determine Enzyme Activity E->F

Figure 2: Workflow for the ETF fluorescence reduction assay to measure ACAD activity.
Gene Expression Analysis in Response to 7-Methyldecanoic Acid

This protocol outlines how to assess changes in the expression of genes involved in lipid metabolism and inflammation in a cell line treated with 7-methyldecanoic acid.

Materials:

  • Cell line (e.g., HepG2 human hepatoma cells)

  • Cell culture medium and supplements

  • 7-Methyldecanoic acid

  • RNA extraction kit

  • Reverse transcription kit

  • Quantitative real-time PCR (qPCR) reagents and instrument

  • Primers for target genes (e.g., ACADM, ACADL, FASN, SREBP1, TNF, IL6) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Culture and Treatment: Culture the cells to a desired confluency. Treat the cells with various concentrations of 7-methyldecanoic acid for a specified time (e.g., 24-48 hours). Include a vehicle-treated control group.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a suitable qPCR master mix.

  • Data Analysis: Calculate the relative gene expression levels using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.

Potential Impact on Gene Expression

While direct studies on the effects of 7-methyldecanoic acid on gene expression are limited, research on other BCFAs provides valuable insights. For instance, studies have shown that BCFAs can modulate the expression of genes involved in fatty acid synthesis and inflammation. It is plausible that 7-methyldecanoic acid could have similar regulatory roles, potentially influencing pathways governed by transcription factors such as sterol regulatory element-binding proteins (SREBPs) and peroxisome proliferator-activated receptors (PPARs). Further research in this area is warranted to uncover the specific signaling and regulatory functions of this molecule.

Conclusion

The metabolism of this compound is an integral part of the broader network of branched-chain fatty acid catabolism. The evidence strongly suggests that the medium-chain and long-chain acyl-CoA dehydrogenases, encoded by the ACADM and ACADL genes respectively, are the key enzymes responsible for its initial breakdown via beta-oxidation. The experimental protocols detailed in this guide provide a framework for the further characterization of these enzymatic processes and for investigating the potential regulatory roles of 7-methyldecanoic acid on gene expression. A deeper understanding of these pathways will be instrumental for researchers and professionals in the fields of metabolic diseases and drug development.

References

7-Methyldecanoyl-CoA: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 7-Methyldecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids. Branched-chain fatty acids and their CoA derivatives play significant roles in cellular signaling and have been implicated in various physiological and pathological states. This technical guide provides a detailed overview of the available physicochemical properties, potential metabolic context, and analytical methodologies relevant to this compound.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes known values and includes estimates based on structurally similar acyl-CoA compounds. These estimates should be used as a guideline and are not experimentally determined values for this compound.

PropertyValueSource/Basis for Estimate
Molecular Formula C₃₂H₅₆N₇O₁₇P₃S
Molecular Weight 935.81 g/mol
Melting Point Not availableData for related long-chain acyl-CoAs suggests they are solids at room temperature.
Boiling Point Not availableAcyl-CoAs are generally not characterized by boiling points due to their high molecular weight and thermal instability.
Solubility Soluble in water and polar organic solventsBased on the properties of other acyl-CoAs which are soluble in aqueous solutions and solvents like methanol.[1]
pKa Not availableThe molecule contains multiple acidic phosphate (B84403) groups, suggesting a low overall pKa.

Metabolic Context of Branched-Chain Acyl-CoAs

This compound is a derivative of a branched-chain fatty acid. The metabolism of branched-chain fatty acids is intertwined with the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. These amino acids can be converted into branched-chain α-keto acids, which are then oxidatively decarboxylated to form branched-chain acyl-CoAs. These acyl-CoAs can then enter various metabolic pathways, including the Krebs cycle or be used for the synthesis of more complex lipids.

The diagram below illustrates a generalized pathway for the metabolism of branched-chain fatty acids, indicating the potential position of this compound.

Branched_Chain_Fatty_Acid_Metabolism BCAA Branched-Chain Amino Acids (e.g., Leucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA BC_Acyl_CoA_Synth Branched-Chain Acyl-CoA Synthetase Seven_Methyl_Decanoyl_CoA This compound BC_Acyl_CoA_Synth->Seven_Methyl_Decanoyl_CoA BCFA Branched-Chain Fatty Acids BCFA->BC_Acyl_CoA_Synth Beta_Oxidation β-Oxidation Seven_Methyl_Decanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Acyl_CoA_Analysis_Workflow Sample_Prep Sample Preparation (Homogenization, Extraction) SPE Solid-Phase Extraction (SPE) Sample_Prep->SPE LC_Separation LC Separation (Reverse-Phase HPLC) SPE->LC_Separation MS_Detection MS/MS Detection (ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

References

Methodological & Application

Application Note and Protocol for Acyl-CoA Extraction from Mycobacterium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways in Mycobacterium tuberculosis and other mycobacterial species. They are involved in fatty acid metabolism, the biosynthesis of complex lipids essential for the mycobacterial cell wall, and energy production.[1][2][3] The accurate quantification of the acyl-CoA pool is therefore vital for understanding mycobacterial physiology, identifying novel drug targets, and elucidating mechanisms of drug action. This document provides a detailed protocol for the efficient extraction of a broad range of acyl-CoAs from Mycobacterium cultures for downstream analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol is designed to ensure rapid quenching of metabolic activity and effective lysis of the robust mycobacterial cell wall to maximize the recovery of these labile metabolites.

Principle

The extraction of acyl-CoAs from Mycobacterium involves three critical steps:

  • Rapid Quenching: Metabolic activity is instantly halted by rapidly cooling the cells to a temperature that inactivates enzymes, thus preserving the in vivo acyl-CoA profile.

  • Cell Lysis: The thick, lipid-rich mycobacterial cell wall is disrupted to release intracellular contents. This protocol employs mechanical disruption (bead beating) in the presence of an organic solvent mixture, which has proven effective for tough-to-lyse cells like mycobacteria.[4][5]

  • Solvent Extraction: A polar organic solvent mixture is used to precipitate proteins and solubilize the acyl-CoA molecules, which can then be separated from the cell debris by centrifugation.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to acyl-CoA extraction and analysis in Mycobacterium. These values are compiled from various studies and can serve as a reference for expected outcomes.

ParameterValueSource
Starting Material M. tuberculosis culture at OD600 = 1.5 - 2.0[6]
Cell Lysis Method Bead beating or Sonication[4][5][7]
Extraction Solvent Acetonitrile:Methanol:Water (2:2:1, v/v/v)[5]
Sample Volume for LC-MS Direct injection of the supernatant[5]
LC-MS Column Reversed-phase C18 column[8]
Typical Substrate Concentration for Assays 40-100 µM for various acyl-CoAs[3][9][10]
Enzyme Specific Activity Example (Propionyl-CoA Carboxylase) 2.1 - 5.5 µmol min⁻¹ mg⁻¹[11]

Experimental Workflow Diagram

ExtractionWorkflow cluster_culture Cell Culture and Harvest cluster_quenching Metabolic Quenching cluster_lysis Cell Lysis and Extraction cluster_separation Sample Clarification cluster_analysis Downstream Analysis culture 1. Grow Mycobacterium Culture (e.g., to OD600 1.5-2.0) harvest 2. Harvest Cells (Centrifugation at 4°C) culture->harvest quenching 3. Quench Metabolism (e.g., plunge in liquid N2 or cold solvent at -20°C) harvest->quenching Immediate processing add_solvent 4. Add Cold Extraction Solvent (ACN:MeOH:H2O 2:2:1) quenching->add_solvent bead_beat 5. Mechanical Lysis (Bead Beating) add_solvent->bead_beat centrifuge 6. Centrifuge to Pellet Debris bead_beat->centrifuge collect 7. Collect Supernatant (Contains Acyl-CoAs) centrifuge->collect analysis 8. LC-MS/MS Analysis collect->analysis

Caption: Workflow for Acyl-CoA Extraction from Mycobacterium.

Detailed Experimental Protocol

Materials and Reagents

  • Mycobacterium culture (e.g., M. tuberculosis, M. bovis BCG, M. smegmatis)

  • Middlebrook 7H9 broth or other suitable growth medium

  • Sterile conical tubes (50 mL)

  • Centrifuge capable of 4,000 x g and 4°C

  • Liquid nitrogen or a -20°C freezer/bath

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • 2 mL screw-cap tubes containing sterile glass or zirconia beads (0.1 mm diameter)

  • Bead beater/homogenizer (e.g., Precellys)

  • Microcentrifuge capable of >13,000 x g at 4°C

  • HPLC vials for analysis

Procedure

  • Cell Culture and Harvest a. Grow Mycobacterium cells in an appropriate liquid medium at 37°C to the desired growth phase (e.g., mid-log phase, OD600 ≈ 0.8-1.0 or late-log phase, OD600 ≈ 1.5-2.0).[6] b. Transfer the required volume of culture to a pre-chilled 50 mL conical tube. c. Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C. d. Decant the supernatant immediately.

  • Metabolic Quenching a. Immediately after decanting the supernatant, quench the cell metabolism by plunging the cell pellet into a 2:2:1 (v/v/v) mixture of acetonitrile:methanol:water pre-chilled to -20°C.[5] This step is critical to halt enzymatic activity and preserve the native acyl-CoA pool. b. Alternatively, the cell pellet can be flash-frozen in liquid nitrogen and stored at -80°C until extraction.

  • Cell Lysis and Extraction a. If not already done in the quenching step, resuspend the quenched or frozen cell pellet in a cold (-20°C) extraction solvent (acetonitrile:methanol:water, 2:2:1 v/v/v). A volume of 1 mL per 10-20 mg of cell pellet (wet weight) is recommended. b. Transfer the cell suspension to a pre-chilled 2 mL screw-cap tube containing glass or zirconia beads. c. Perform mechanical lysis using a bead beater. A typical setting is 3 cycles of 45 seconds at 6,500 rpm, with 1-2 minutes of cooling on ice between cycles.[5] This step is essential to break the robust mycobacterial cell wall.[7] d. After lysis, incubate the samples on ice for 15 minutes to allow for protein precipitation.

  • Sample Clarification a. Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to pellet the cell debris and precipitated proteins. b. Carefully transfer the supernatant, which contains the acyl-CoAs and other metabolites, to a new pre-chilled microcentrifuge tube.

  • Sample Preparation for Analysis a. The clarified supernatant can be directly transferred to an HPLC vial for immediate LC-MS analysis. b. For long-term storage, samples should be stored at -80°C. c. It is recommended to perform a second centrifugation step on the thawed extract before injection into the LC-MS system to remove any precipitates that may have formed during storage.

Downstream Analysis

The extracted acyl-CoAs are typically analyzed by ion-pairing reversed-phase liquid chromatography coupled to a high-resolution mass spectrometer (LC-MS/MS).[5][8][12] This technique allows for the separation and sensitive detection of a wide range of acyl-CoA species.

Signaling Pathway Diagram (Illustrative)

While this protocol focuses on extraction, the resulting data can be used to understand various metabolic pathways. Below is an illustrative diagram of the central role of acyl-CoAs in fatty acid metabolism.

FattyAcidMetabolism cluster_activation Activation cluster_pathways Metabolic Fates FA Fatty Acids (Host-derived or de novo) FACL Acyl-CoA Synthetase (e.g., FadD enzymes) FA->FACL ATP, CoA AcylCoA Acyl-CoA BetaOx β-Oxidation (Energy Production) AcylCoA->BetaOx LipidSyn Complex Lipid Biosynthesis (e.g., Mycolic Acids) AcylCoA->LipidSyn TAG Triacylglycerol (TAG) Accumulation (Dormancy) AcylCoA->TAG FACL->AcylCoA

Caption: Central Role of Acyl-CoAs in Mycobacterium Lipid Metabolism.

References

Application Note & Protocol: Synthesis and Purification of 7-Methyldecanoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Methyldecanoyl-CoA is a branched-chain fatty acyl-coenzyme A thioester. Branched-chain fatty acids and their CoA derivatives are important intermediates in various metabolic pathways and are of increasing interest in the study of metabolic diseases and as biomarkers. The availability of high-purity standards is crucial for the accurate quantification and identification of these molecules in biological matrices. This application note provides a detailed protocol for the chemical synthesis of 7-methyldecanoic acid, its subsequent conversion to this compound, and a comprehensive purification strategy using solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is depicted below.

Synthesis_Purification_Workflow cluster_synthesis Part 1: Synthesis of 7-Methyldecanoic Acid cluster_conversion Part 2: Conversion to this compound cluster_purification Part 3: Purification Grignard_Reagent 1-bromo-2-methylbutane (B81432) + Mg turnings Grignard_Reaction Grignard Reaction Grignard_Reagent->Grignard_Reaction Heptanal (B48729) Heptanal Heptanal->Grignard_Reaction Intermediate_Alcohol 7-methyldecan-1-ol Grignard_Reaction->Intermediate_Alcohol Oxidation Oxidation (e.g., Jones Oxidation) Intermediate_Alcohol->Oxidation Product_Acid 7-Methyldecanoic Acid Oxidation->Product_Acid Acid_Chloride_Formation Activation with Oxalyl Chloride Product_Acid->Acid_Chloride_Formation Acyl_Chloride 7-Methyldecanoyl Chloride Acid_Chloride_Formation->Acyl_Chloride Thioesterification Thioesterification Reaction Acyl_Chloride->Thioesterification CoA_SH Coenzyme A (free acid) CoA_SH->Thioesterification Crude_Product Crude this compound Thioesterification->Crude_Product SPE Solid-Phase Extraction (SPE) Crude_Product->SPE HPLC Reverse-Phase HPLC SPE->HPLC Lyophilization Lyophilization HPLC->Lyophilization Final_Product Purified this compound Standard Lyophilization->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Part 1: Synthesis of 7-Methyldecanoic Acid

This protocol outlines the synthesis of the precursor fatty acid, 7-methyldecanoic acid, via a Grignard reaction followed by oxidation.

Materials:

  • 1-bromo-2-methylbutane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine crystal (as initiator)

  • Heptanal

  • Hydrochloric acid (HCl), 1 M

  • Jones reagent (Chromic acid in sulfuric acid)

  • Acetone (B3395972)

  • Sodium bisulfite

  • Sodium sulfate (B86663) (anhydrous)

  • Standard glassware for organic synthesis

Protocol:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings (1.1 eq).

    • Add a small crystal of iodine.

    • Add a small portion of 1-bromo-2-methylbutane (1.0 eq) dissolved in anhydrous diethyl ether via the dropping funnel.

    • Initiate the reaction by gentle warming. Once the reaction starts (disappearance of iodine color, bubbling), add the remaining 1-bromo-2-methylbutane solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Heptanal:

    • Cool the Grignard reagent to 0°C using an ice bath.

    • Add heptanal (1.0 eq) dissolved in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the temperature below 10°C.

    • After the addition, allow the reaction to warm to room temperature and stir for 1 hour.

  • Work-up and Isolation of 7-methyldecan-1-ol:

    • Quench the reaction by slowly adding saturated ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude alcohol, 7-methyldecan-1-ol.

  • Oxidation to 7-Methyldecanoic Acid:

    • Dissolve the crude alcohol in acetone and cool to 0°C.

    • Add Jones reagent dropwise until the orange color persists.

    • Stir the reaction at room temperature for 2 hours.

    • Quench the excess oxidant by adding a small amount of isopropanol.

    • Add sodium bisulfite solution to reduce the chromium salts.

    • Extract the product with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 7-methyldecanoic acid can be purified by vacuum distillation or column chromatography.

Part 2: Synthesis of this compound

This part details the conversion of the synthesized fatty acid to its coenzyme A thioester.

Materials:

  • 7-Methyldecanoic acid (from Part 1)

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Coenzyme A, free acid (CoA-SH)

  • Sodium bicarbonate

  • Tetrahydrofuran (THF)

  • Nitrogen gas

Protocol:

  • Formation of 7-Methyldecanoyl Chloride:

    • Dissolve 7-methyldecanoic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Add oxalyl chloride (1.5 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.

  • Thioesterification with Coenzyme A:

    • Dissolve Coenzyme A (1.2 eq) in a 2:1 mixture of THF and 0.5 M sodium bicarbonate solution.

    • Cool the CoA solution to 0°C.

    • Dissolve the crude 7-methyldecanoyl chloride in a small amount of anhydrous THF and add it dropwise to the CoA solution under vigorous stirring.

    • Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding small amounts of 1 M sodium bicarbonate if necessary.

    • Stir the reaction at 0°C for 1 hour and then at room temperature for 2 hours.

    • The resulting solution contains the crude this compound.

Part 3: Purification of this compound

A two-step purification process involving solid-phase extraction and reverse-phase HPLC is employed.

Materials:

  • Crude this compound solution (from Part 2)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a specialized resin for polar lipids)

  • Methanol (B129727)

  • Deionized water

  • Potassium phosphate (B84403) buffer (pH 5.0)

  • Acetonitrile (B52724) (HPLC grade)

  • Acetic acid (glacial)

  • Reverse-phase C18 HPLC column

Protocol:

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge by washing with methanol followed by deionized water.

    • Acidify the crude reaction mixture to pH 3-4 with dilute HCl.

    • Load the acidified crude product onto the conditioned SPE cartridge.

    • Wash the cartridge with deionized water to remove salts and unreacted Coenzyme A.

    • Wash with a low percentage of organic solvent (e.g., 20% acetonitrile in water) to remove more polar impurities.

    • Elute the this compound with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).

    • Collect the eluate and concentrate it under reduced pressure.

  • High-Performance Liquid Chromatography (HPLC):

    • Dissolve the concentrated SPE eluate in a small volume of the initial mobile phase.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Perform a gradient elution using the following mobile phases:

      • Mobile Phase A: 75 mM Potassium Phosphate, pH 4.9.[1]

      • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.[1]

    • Monitor the elution at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.[1]

    • Collect the fractions corresponding to the major peak of this compound.

  • Final Product Preparation:

    • Pool the pure fractions from HPLC.

    • Remove the organic solvent under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the purified this compound as a white powder.

    • Store the final product at -80°C.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of this compound.

ParameterExpected ValueMethod of Determination
Synthesis of 7-Methyldecanoic Acid
Yield60-70%Gravimetric
Purity>95%GC-MS, ¹H NMR
Conversion to this compound
Crude Yield40-50%UV-Vis Spectroscopy (at 260 nm)
Purification
Recovery from SPE70-85%UV-Vis Spectroscopy
Purity after HPLC>98%HPLC-UV (at 260 nm)
Final Product Characterization
Molecular Weight (Expected)935.2 g/mol LC-MS/MS
Purity>98%HPLC-UV

Characterization

The identity and purity of the final this compound standard should be confirmed by:

  • HPLC: A single, sharp peak at the expected retention time.

  • LC-MS/MS: Observation of the correct parent ion mass and characteristic fragmentation pattern (loss of the phosphopantetheine group).

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis and purification of a this compound standard. The described methods are robust and can be adapted for the synthesis of other branched-chain fatty acyl-CoA standards. The availability of such high-purity standards is essential for advancing research in lipid metabolism and related fields.

References

Application Notes and Protocols for the Enzymatic Assay of 7-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyldecanoyl-CoA is a branched-chain medium-chain fatty acyl-coenzyme A. The study of its metabolism and the enzymes that interact with it is crucial for understanding certain metabolic pathways and for the development of targeted therapeutics. This document provides a detailed protocol for the development and execution of an enzymatic assay for this compound. The proposed assay is based on a coupled enzymatic reaction using a commercially available medium-chain acyl-CoA dehydrogenase (MCAD) or acyl-CoA oxidase (ACOX), followed by a colorimetric or fluorometric detection method.

Given that this compound is not a standard substrate for commercially available enzymes, this protocol first outlines a method for enzyme selection and characterization, followed by a detailed, optimized assay protocol.

Principle of the Assay

The enzymatic assay for this compound can be based on one of two primary principles, depending on the enzyme chosen:

  • Acyl-CoA Dehydrogenase (ACAD) Based Assay: Medium-chain acyl-CoA dehydrogenase (MCAD) catalyzes the oxidation of the fatty acyl-CoA to a trans-2,3-enoyl-CoA, with the concomitant reduction of an electron acceptor. The rate of reduction of the electron acceptor can be monitored spectrophotometrically.

  • Acyl-CoA Oxidase (ACOX) Based Assay: Acyl-CoA oxidase catalyzes the oxidation of the fatty acyl-CoA, producing trans-2,3-enoyl-CoA and hydrogen peroxide (H₂O₂). The H₂O₂ produced can be quantified in a coupled reaction with horseradish peroxidase (HRP) and a suitable chromogenic or fluorogenic substrate.[1][2]

This document will focus on the ACOX-based assay due to its high sensitivity and the commercial availability of stable reagents.

Materials and Reagents
  • Substrate: this compound (synthesis required, see Appendix A)

  • Enzymes:

    • Acyl-CoA Oxidase (ACOX) from Arthrobacter sp. or other commercial sources.

    • Horseradish Peroxidase (HRP), high purity

  • Detection Reagent: Amplex™ Red (10-acetyl-3,7-dihydroxyphenoxazine) or other suitable HRP substrate

  • Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4

  • Standard: Hydrogen peroxide (H₂O₂) solution, standardized

  • Microplates: 96-well, black, flat-bottom plates for fluorescence measurements

  • Instrumentation: Microplate reader with fluorescence detection capabilities (Excitation: ~530-560 nm, Emission: ~590 nm for Amplex Red)

Part 1: Enzyme Selection and Characterization

Before establishing a routine assay, it is essential to select a suitable ACOX and characterize its kinetic properties with this compound.

Experimental Protocol 1: Screening of Commercial ACOXs
  • Prepare a stock solution of this compound (10 mM in deionized water).

  • Reconstitute and dilute several candidate commercial ACOXs to a working concentration of 1 U/mL in 100 mM potassium phosphate buffer, pH 7.4.

  • Prepare the reaction mixture in a 96-well plate:

    • 100 µL of 100 mM potassium phosphate buffer, pH 7.4

    • 20 µL of 10 mM Amplex Red stock solution

    • 20 µL of 10 U/mL HRP stock solution

    • 20 µL of 1 U/mL ACOX solution

  • Initiate the reaction by adding 20 µL of 1 mM this compound to each well.

  • Monitor the increase in fluorescence at Ex/Em = 540/590 nm for 30 minutes at 25°C.

  • Select the ACOX that shows the highest activity (rate of fluorescence increase) with this compound for further characterization.

Experimental Protocol 2: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)
  • Prepare a series of dilutions of this compound ranging from 0.1 µM to 100 µM in 100 mM potassium phosphate buffer, pH 7.4.

  • Set up the reaction in a 96-well plate as described in Experimental Protocol 1 , but vary the concentration of this compound.

  • Measure the initial reaction velocity (V₀) for each substrate concentration by determining the linear rate of fluorescence increase in the first 5-10 minutes of the reaction.

  • Plot the initial velocity (V₀) against the substrate concentration ([S]).

  • Determine the Kₘ and Vₘₐₓ by fitting the data to the Michaelis-Menten equation using a non-linear regression software. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation.[3][4]

Data Presentation: Expected Kinetic Parameters

The following table presents hypothetical kinetic data for a selected ACOX with this compound and a control substrate, Decanoyl-CoA.

SubstrateKₘ (µM)Vₘₐₓ (µmol/min/mg)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)
This compound251512.55.0 x 10⁵
Decanoyl-CoA (Control)105041.74.2 x 10⁶

Note: These are example values. Actual values must be determined experimentally.

Part 2: Standard Protocol for this compound Enzymatic Assay

This protocol is optimized based on the kinetic parameters determined in Part 1. The substrate concentration is set at approximately Kₘ to ensure the assay is sensitive to changes in enzyme activity or substrate concentration.

Assay Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Amplex Red, HRP, ACOX) add_reagents Add Reagents to 96-well Plate prep_reagents->add_reagents prep_substrate Prepare this compound and H₂O₂ Standards add_substrate Add Substrate/ Standard prep_substrate->add_substrate add_reagents->add_substrate incubate Incubate at 25°C add_substrate->incubate measure Measure Fluorescence (Ex/Em = 540/590 nm) incubate->measure plot_std Plot H₂O₂ Standard Curve measure->plot_std calculate Calculate this compound Concentration plot_std->calculate

Caption: Workflow for the enzymatic assay of this compound.

Experimental Protocol 3: Quantitative Assay
  • Preparation of H₂O₂ Standard Curve:

    • Prepare a 1 mM stock solution of H₂O₂ in deionized water.

    • Perform serial dilutions to obtain standards ranging from 0 to 20 µM.

  • Assay Reaction Setup:

    • In a 96-well plate, add the following to each well:

      • 100 µL of 100 mM potassium phosphate buffer, pH 7.4

      • 20 µL of 10 mM Amplex Red stock solution

      • 20 µL of 10 U/mL HRP stock solution

      • 20 µL of the selected ACOX (concentration optimized from Part 1)

    • For the standard curve, add 20 µL of each H₂O₂ standard to separate wells.

    • For the samples, add 20 µL of the sample containing this compound.

  • Incubation:

    • Incubate the plate at 25°C for 30 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of 540 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the fluorescence reading of the blank (0 µM H₂O₂) from all standard and sample readings.

    • Plot the net fluorescence of the H₂O₂ standards against their concentrations to generate a standard curve.

    • Determine the concentration of H₂O₂ produced in the sample wells using the standard curve.

    • Since the stoichiometry of the reaction is 1:1 (this compound to H₂O₂), the concentration of this compound in the sample is equal to the calculated H₂O₂ concentration.

Data Presentation: Example Standard Curve and Sample Data

H₂O₂ Standard Curve

H₂O₂ Concentration (µM)Average Fluorescence (RFU)
0150
2.5850
51550
103050
154550
206050

Sample Data Calculation

Sample IDAverage Fluorescence (RFU)Calculated H₂O₂ (µM)This compound (µM)
Sample 123007.57.5
Sample 2420013.813.8

Appendix

Appendix A: Synthesis of this compound

This compound is not readily commercially available and needs to be synthesized. A common method is the activation of the corresponding free fatty acid, 7-methyldecanoic acid, using a carbodiimide (B86325) or by enzymatic synthesis. A chemo-enzymatic approach is often preferred for its high yield and specificity.[5]

Signaling Pathway Context: Fatty Acid β-Oxidation

This compound, as a fatty acyl-CoA, is expected to be metabolized through the β-oxidation pathway. The first step of this pathway is catalyzed by an acyl-CoA dehydrogenase or oxidase.

Beta_Oxidation cluster_pathway Mitochondrial β-Oxidation This compound This compound trans-2-Enoyl-CoA trans-2-Enoyl-CoA This compound->trans-2-Enoyl-CoA ACOX/ACAD 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA trans-2-Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase Propionyl-CoA Propionyl-CoA 3-Ketoacyl-CoA->Propionyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Propionyl-CoA->TCA Cycle

Caption: Putative metabolic pathway of this compound via β-oxidation.

Troubleshooting
IssuePossible CauseSolution
No or low signal Inactive enzymeUse a fresh batch of enzyme. Ensure proper storage conditions.
Degraded substrateSynthesize fresh this compound. Store at -80°C.
Incorrect buffer pHPrepare fresh buffer and verify the pH.
High background Contamination of reagents with H₂O₂Use fresh, high-purity reagents.
Autoxidation of Amplex RedProtect the reaction from light.
Non-linear kinetics Substrate inhibitionPerform the assay at lower substrate concentrations.[2]
Enzyme instabilityAdd a stabilizing agent like BSA to the reaction buffer.
Conclusion

The protocol described provides a robust framework for establishing a sensitive and reliable enzymatic assay for this compound. The initial characterization of the chosen enzyme is a critical step to ensure the accuracy and reproducibility of the assay. This application note serves as a comprehensive guide for researchers in metabolic studies and drug development to quantify this specific branched-chain acyl-CoA.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 7-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to understanding and analyzing the mass spectrometry fragmentation pattern of 7-Methyldecanoyl-CoA, a branched-chain acyl-coenzyme A derivative. While specific experimental spectra for this exact molecule are not widely published, this application note outlines the expected fragmentation based on the well-established patterns of other acyl-CoAs.[1][2][3][4][5] It also includes a comprehensive, generalized experimental protocol for the analysis of such compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a preferred method for their quantification.[5][6][7][8] This information is valuable for researchers in metabolic studies, drug discovery, and diagnostics involving branched-chain fatty acid metabolism.

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are central to numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of lipids.[7] this compound is a branched-chain fatty acyl-CoA that may be of interest in studies of metabolic disorders and lipidomics. Understanding its behavior in a mass spectrometer is crucial for its accurate identification and quantification in biological matrices.

Tandem mass spectrometry (MS/MS) of acyl-CoAs is characterized by fragmentation patterns that are largely dominated by the coenzyme A moiety.[1][2][3][4] This leads to the generation of common, highly abundant fragment ions, which can be used for the sensitive and specific detection of this class of molecules.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in positive ion mode electrospray ionization (ESI) is expected to follow the general pattern observed for other acyl-CoAs. The primary fragmentation events occur at the phosphodiester bonds of the CoA moiety.[2][3]

Key Predicted Fragments:

  • Precursor Ion [M+H]⁺: The molecular weight of decanoyl-CoA is 921.783 g/mol .[9][10] this compound has an additional methyl group (CH2), adding approximately 14.02 g/mol . Therefore, the predicted monoisotopic mass of this compound is approximately 935.8 g/mol . The protonated precursor ion [M+H]⁺ would be observed at m/z 936.8.

  • Neutral Loss of 507 Da: A characteristic fragmentation for all acyl-CoAs is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate portion, resulting in a fragment ion of [M - 507 + H]⁺.[2][3][4] For this compound, this would correspond to a fragment at m/z 429.8.

  • Fragment at m/z 428: Another common and abundant fragment ion corresponds to the adenosine-3',5'-diphosphate part of the CoA molecule.[2][4]

The fragmentation of the acyl chain itself is typically less prominent but can provide structural information. For this compound, cleavage at the beta-position to the carbonyl group (alpha-cleavage) could occur, though this is generally less favored than the CoA fragmentation.

Fragmentation Pathway Diagram

G cluster_0 Fragmentation of this compound Precursor_Ion This compound [M+H]⁺ m/z 936.8 Fragment_1 [M - 507 + H]⁺ m/z 429.8 Precursor_Ion->Fragment_1 MS/MS Fragment_2 Adenosine-3',5'-diphosphate m/z 428 Precursor_Ion->Fragment_2 MS/MS Neutral_Loss Neutral Loss of 507 Da (3'-phosphoadenosine 5'-diphosphate) Precursor_Ion->Neutral_Loss G cluster_workflow LC-MS/MS Workflow for Acyl-CoA Analysis Sample_Homogenization Sample Homogenization (with Internal Standard) Extraction Protein Precipitation & Supernatant Collection Sample_Homogenization->Extraction SPE Solid-Phase Extraction (C18) Extraction->SPE LC_Separation LC Separation (C18 Column) SPE->LC_Separation MS_Analysis MS/MS Analysis (ESI+, MRM) LC_Separation->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing

References

Application Notes and Protocols for Tracing 7-Methyldecanoyl-CoA Metabolism Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyldecanoyl-CoA is a branched-chain acyl-CoA molecule that plays a role in the biosynthesis of various natural products, including certain insect pheromones. Understanding the metabolic pathways involving this molecule is crucial for fields ranging from chemical ecology to drug discovery. Stable isotope tracing is a powerful technique to elucidate the biosynthetic origins and metabolic fate of such molecules. By introducing isotopically labeled precursors into a biological system, researchers can track the incorporation of these isotopes into downstream metabolites, thereby mapping the metabolic network.

These application notes provide a comprehensive guide to utilizing stable isotope labeling, coupled with mass spectrometry, to investigate the metabolism of this compound. The protocols outlined below are designed to be adaptable to various experimental systems, from cell cultures to whole organisms.

Core Principles of Stable Isotope Tracing

Stable isotope tracing relies on the administration of a substrate enriched with a heavy isotope, such as Carbon-13 (¹³C) or Deuterium (²H).[1] These labeled substrates, or "tracers," are metabolized identically to their unlabeled counterparts.[1] Analytical techniques like mass spectrometry (MS) can differentiate between the labeled (heavier) and unlabeled (lighter) forms of molecules, allowing for the precise tracking of the tracer's atoms through metabolic pathways.[1][2]

Biosynthesis of this compound

The biosynthesis of this compound, a methyl-branched fatty acyl-CoA, follows the general principles of fatty acid synthesis with specific modifications to incorporate the methyl branch. In insects, the hydrocarbon chains of methyl-branched molecules are formed by the fatty acid synthase (FAS) complex. The introduction of a methyl branch occurs through the incorporation of a methylmalonyl-CoA unit instead of a malonyl-CoA unit during the elongation process.[3] The stereochemistry of this methyl group is determined by the enoyl-ACP reductase domain of the FAS.[3]

The biosynthesis can be conceptualized in the following stages:

  • Primer Selection: The synthesis likely initiates with a short-chain acyl-CoA primer.

  • Chain Elongation: The primer undergoes several cycles of elongation, with each cycle adding two carbons from malonyl-CoA.

  • Methyl Branch Incorporation: At a specific elongation step, methylmalonyl-CoA is used as the extender unit instead of malonyl-CoA, resulting in the addition of a three-carbon unit containing a methyl branch.

  • Further Elongation: Subsequent elongation cycles with malonyl-CoA complete the carbon chain.

  • Activation: The resulting 7-methyldecanoic acid is then activated to this compound.

Experimental Design for Tracing this compound Metabolism

A successful stable isotope tracing experiment requires careful planning, including the selection of appropriate tracers and labeling strategies.

Tracer Selection

The choice of the isotopic tracer is critical and depends on the specific metabolic question being addressed. For tracing this compound metabolism, several options are available:

  • ¹³C-labeled Glucose: Uniformly labeled glucose ([U-¹³C]-glucose) is a versatile tracer that labels the acetyl-CoA pool, which is a precursor for both malonyl-CoA and methylmalonyl-CoA. This allows for the assessment of de novo synthesis of the fatty acid backbone.

  • ¹³C-labeled Propionate (B1217596): [1-¹³C]-Propionate is a more direct precursor for methylmalonyl-CoA. Tracing with labeled propionate can specifically illuminate the incorporation of the methyl branch.

  • ¹³C-labeled Branched-Chain Amino Acids (BCAAs): Valine, isoleucine, and leucine (B10760876) are precursors to branched-chain acyl-CoAs that can serve as primers for fatty acid synthesis. Using labeled BCAAs can help determine the initial building block of this compound.

  • ²H₂O (Heavy Water): Deuterated water can be used to label the acetyl-CoA pool and subsequently the fatty acid chain through the activity of NADPH.

Experimental Workflow

A typical workflow for a stable isotope tracing experiment is as follows:

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Interpretation Phase A Tracer Administration (e.g., ¹³C-glucose) B Incubation/ Metabolic Labeling A->B C Sample Quenching & Metabolite Extraction B->C D LC-MS/MS Analysis of Acyl-CoAs C->D E Data Processing (Peak Integration, Isotopologue Distribution) D->E F Metabolic Flux Analysis E->F G Pathway Elucidation F->G

Figure 1. General experimental workflow for stable isotope tracing.

Protocols

Protocol 1: In Vitro Labeling of this compound in Cell Culture

This protocol describes the labeling of acyl-CoAs in a relevant cell line (e.g., insect cell line) to study the biosynthesis of this compound.

Materials:

  • Cell culture medium appropriate for the chosen cell line

  • Isotopically labeled tracer (e.g., [U-¹³C]-glucose, [1-¹³C]-propionate)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal standard (e.g., ¹³C-labeled acyl-CoA mixture)

  • Solvents for extraction (e.g., methanol, chloroform)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture: Culture cells to the desired confluency in standard medium.

  • Tracer Introduction: Replace the standard medium with a medium containing the isotopically labeled tracer at a known concentration.

  • Incubation: Incubate the cells for a predetermined time course to allow for metabolic labeling. The duration will depend on the expected turnover rate of the metabolic pathway.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Immediately add ice-cold 10% TCA to the cells to quench metabolic activity.

    • Scrape the cells and transfer them to a microcentrifuge tube.

    • Add the internal standard.

    • Perform a liquid-liquid extraction to separate the acyl-CoAs. A common method is a modified Folch extraction using chloroform (B151607) and methanol.

  • Sample Preparation for LC-MS/MS: Dry the extracted acyl-CoA fraction under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for the separation and detection of acyl-CoAs.[4]

Protocol 2: In Vivo Labeling in Insects

This protocol is for tracing the metabolism of this compound in a whole organism, such as an insect known to produce this compound.

Materials:

  • Insects of interest

  • Artificial diet or sugar solution

  • Isotopically labeled tracer

  • Tools for dissection and tissue homogenization

  • Extraction solvents and internal standards as in Protocol 1

  • LC-MS/MS system

Procedure:

  • Tracer Administration: Incorporate the stable isotope tracer into the insect's diet or provide it in a sugar solution.

  • Feeding and Labeling Period: Allow the insects to feed on the labeled diet for a specific duration.

  • Tissue Dissection: At designated time points, dissect the relevant tissues (e.g., fat body, pheromone glands).

  • Metabolite Quenching and Extraction: Immediately freeze the dissected tissues in liquid nitrogen to quench metabolism. Homogenize the tissues in the presence of an internal standard and perform metabolite extraction as described in Protocol 1.

  • Sample Preparation and Analysis: Prepare and analyze the samples by LC-MS/MS as outlined in Protocol 1.

Data Analysis and Interpretation

The raw data from the LC-MS/MS analysis will consist of mass spectra showing the distribution of different isotopologues (molecules of the same chemical formula but with different numbers of heavy isotopes) for this compound and other related metabolites.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Isotopologue Distribution of this compound after Labeling with [U-¹³C]-Glucose

IsotopologueRelative Abundance (Control)Relative Abundance (Labeled)
M+095.0%10.0%
M+14.5%15.0%
M+20.5%25.0%
M+30.0%20.0%
M+40.0%15.0%
M+50.0%10.0%
M+60.0%5.0%

This is example data and will vary based on experimental conditions.

Pathway Visualization

The elucidated metabolic pathway can be visualized using Graphviz.

G cluster_0 Precursors cluster_1 Central Metabolism cluster_2 Fatty Acid Synthesis cluster_3 Product A ¹³C-Glucose D ¹³C-Acetyl-CoA A->D B ¹³C-Propionate F ¹³C-Methylmalonyl-CoA B->F C ¹³C-BCAAs G ¹³C-Branched-chain Acyl-CoA Primers C->G E ¹³C-Malonyl-CoA D->E H Fatty Acid Synthase (FAS) E->H F->H G->H I ¹³C-7-Methyldecanoyl-CoA H->I

Figure 2. Biosynthetic pathway of this compound from labeled precursors.

Conclusion

Stable isotope tracing is an indispensable tool for dissecting the complexities of metabolic pathways. The application notes and protocols provided here offer a framework for investigating the biosynthesis and metabolism of this compound. By carefully designing experiments and utilizing the power of mass spectrometry, researchers can gain valuable insights into the metabolic networks that produce this and other important branched-chain acyl-CoAs. This knowledge can then be applied to diverse areas, from understanding insect chemical communication to developing novel therapeutic strategies.

References

Application Notes and Protocols for Acyl-CoA Profiling in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in numerous metabolic pathways in bacteria, including fatty acid synthesis and degradation (β-oxidation), the tricarboxylic acid (TCA) cycle, and the synthesis of secondary metabolites.[1][2][3] The composition and concentration of the intracellular acyl-CoA pool are tightly regulated and reflect the metabolic state of the cell. Accurate and robust profiling of acyl-CoAs is therefore crucial for understanding bacterial physiology, identifying novel antibiotic targets, and engineering metabolic pathways for biotechnological applications.

However, the analysis of acyl-CoAs in bacterial cultures presents significant challenges due to their low intracellular abundance, rapid turnover, and inherent chemical instability.[4] This document provides detailed protocols for the sample preparation of bacterial cultures for acyl-CoA profiling, primarily using liquid chromatography-mass spectrometry (LC-MS/MS), which has become the method of choice for sensitive and specific quantification of these metabolites.[5]

Data Presentation: Intracellular Acyl-CoA Concentrations in Bacteria

The following table summarizes representative quantitative data for various acyl-CoA species in different bacterial species as reported in the literature. It is important to note that direct comparison between studies can be challenging due to variations in growth conditions, analytical methods, and normalization strategies (e.g., per milligram of dry cell weight vs. per milligram of protein).

Acyl-CoA SpeciesEscherichia coli K-12 (nmol/mg dry weight)Corynebacterium glutamicum LYS-9 (nmol/g dry weight)Streptomyces albus J1074 (nmol/g dry weight)
Acetyl-CoA0.05 - 1.5[6]~5[7]up to 230[7]
Malonyl-CoA0.01 - 0.23[6]~30[7]~100[7]
Succinyl-CoA-~110[7]~150[7]
Methylmalonyl-CoA-up to 750[7]-
Butyryl/Isobutyryl-CoA-~3[7]~50[7]
Crotonyl-CoA--~0.3[7]
β-Hydroxybutyryl-CoA--~0.3[7]
Free Coenzyme A-~820[7]up to 60[7]

Note: The concentrations of Acetyl-CoA and Malonyl-CoA in E. coli vary significantly depending on the growth phase and carbon source.[6]

Experimental Workflow for Acyl-CoA Profiling

The overall workflow for acyl-CoA profiling in bacterial cultures involves several critical steps, from quenching metabolism to data analysis.

G cluster_1 Analysis culture Bacterial Culture (Mid-exponential phase) quench Metabolism Quenching (e.g., Cold Methanol) culture->quench harvest Cell Harvesting (Centrifugation) quench->harvest wash Cell Washing (Cold PBS or Saline) harvest->wash lyse Cell Lysis (e.g., Bead Beating) wash->lyse extract Metabolite Extraction (e.g., Acetonitrile/Methanol/Water) separate Phase Separation (Centrifugation) extract->separate lyse->extract dry Supernatant Drying (Vacuum or N2 Stream) separate->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for bacterial acyl-CoA profiling.

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from E. coli

This protocol is adapted from a method developed for untargeted metabolomics of E. coli and is suitable for the extraction of a broad range of metabolites, including acyl-CoAs.[8][9]

Materials:

  • Bacterial culture (E. coli)

  • Quenching solution: 60% Methanol / 40% Water (v/v), pre-chilled to -40°C

  • Washing solution: Ice-cold 0.9% NaCl solution

  • Extraction solvent: Acetonitrile/Methanol/Water (2:2:1, v/v), pre-chilled to -20°C[8]

  • Internal standards (optional, e.g., 13C-labeled acyl-CoAs)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL), pre-chilled

  • Centrifuge capable of reaching >14,000 x g at 4°C

  • Bead beater and sterile glass or zirconia beads (0.1 mm)

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Culture Growth: Grow E. coli in the desired medium to the mid-exponential phase (e.g., OD600 ≈ 0.4-0.6).

  • Quenching: Rapidly quench metabolic activity by mixing a defined volume of the bacterial culture with 4 volumes of pre-chilled quenching solution. For example, add 1 mL of culture to 4 mL of cold methanol/water.

  • Cell Harvesting: Immediately centrifuge the quenched cell suspension at 14,000 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet with 1 mL of ice-cold 0.9% NaCl solution to remove extracellular metabolites. Centrifuge again at 14,000 x g for 3 minutes at 4°C. Carefully discard the supernatant.

  • Cell Lysis and Extraction:

    • Add 500 µL of pre-chilled extraction solvent to the cell pellet. If using, spike with internal standards at this stage.

    • Add an equal volume of sterile glass or zirconia beads.

    • Perform cell lysis using a bead beater (e.g., 3 cycles of 30 seconds with 1-minute intervals on ice in between).[10]

  • Phase Separation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled microcentrifuge tube.

  • Drying: Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. A common choice is 50 mM ammonium (B1175870) acetate (B1210297) (pH 6.8).[8] For medium to long-chain acyl-CoAs, the reconstitution solvent can be supplemented with 20% acetonitrile.[8]

  • Analysis: Proceed with LC-MS/MS analysis. Store reconstituted samples at -80°C if not analyzed immediately.

Protocol 2: General Protocol for Acyl-CoA Extraction from Gram-Positive and Gram-Negative Bacteria

This protocol provides a more general workflow that can be adapted for various bacterial species.

Materials:

  • Bacterial culture

  • Quenching/Extraction Solution: Cold (-20°C) 75% Ethanol or a mixture of Acetonitrile/Methanol/Water (40:40:20, v/v/v)

  • Washing Solution: Ice-cold phosphate-buffered saline (PBS) or 0.9% NaCl

  • Internal standards (optional)

  • Microcentrifuge tubes, pre-chilled

  • High-speed centrifuge (4°C)

  • Sonication or bead beating equipment

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Quenching and Harvesting:

    • Rapidly harvest a defined volume of bacterial culture by centrifugation at >10,000 x g for 5 minutes at 4°C.

    • Alternatively, for rapid quenching, filter the culture through a 0.22 µm filter and immediately wash the filter with ice-cold washing solution before plunging the filter into the extraction solvent.

  • Washing: Wash the cell pellet twice with ice-cold PBS or 0.9% NaCl to remove media components.

  • Extraction:

    • Resuspend the cell pellet in 1 mL of cold extraction solvent.

    • Perform cell disruption. For Gram-positive bacteria, bead beating is often more effective. For Gram-negative bacteria, sonication on ice may be sufficient.

  • Clarification: Centrifuge the extract at >14,000 x g for 10 minutes at 4°C to remove insoluble material.

  • Drying and Reconstitution: Transfer the supernatant to a new tube, dry it down, and reconstitute as described in Protocol 1.

Bacterial Fatty Acid Metabolism and Acyl-CoA

The diagram below illustrates the central role of acyl-CoAs in bacterial fatty acid synthesis (FASII) and β-oxidation.

G cluster_0 Fatty Acid Synthesis (FASII) cluster_1 Fatty Acid Degradation (β-Oxidation) acetyl_coa_syn Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa_syn->malonyl_coa AccABCD elongation Acyl-ACP Elongation Cycle malonyl_coa->elongation FabD acyl_acp Acyl-ACP elongation->acyl_acp FabG, FabZ, FabI ffa_syn Free Fatty Acids acyl_acp->ffa_syn Thioesterase phospholipids Phospholipids acyl_acp->phospholipids PlsB, PlsC exogenous_ffa Exogenous Fatty Acids acyl_coa_deg Acyl-CoA exogenous_ffa->acyl_coa_deg FadD beta_ox β-Oxidation Cycle acyl_coa_deg->beta_ox FadE acetyl_coa_deg Acetyl-CoA beta_ox->acetyl_coa_deg FadA, FadB tca TCA Cycle acetyl_coa_deg->tca

References

Application Notes and Protocols for 7-Methyldecanoyl-CoA in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Branched-chain fatty acids (BCFAs) and their CoA-esters are crucial intermediates in the metabolism of branched-chain amino acids and the degradation of lipids containing branched structures. The study of enzymes that process these molecules is vital for understanding various metabolic pathways and their associated disorders. 7-Methyldecanoyl-CoA is a synthetic branched-chain acyl-CoA that can serve as a valuable tool for investigating the substrate specificity and kinetics of enzymes involved in BCFA metabolism. These enzymes include acyl-CoA dehydrogenases (ACADs) and other enzymes of the fatty acid oxidation pathway. This document provides detailed protocols and application notes for the use of this compound in enzyme kinetics studies.

Hypothetical Metabolic Pathway of this compound

The metabolism of this compound is hypothesized to proceed through a pathway analogous to that of other branched-chain acyl-CoAs. The initial step is likely catalyzed by an acyl-CoA dehydrogenase, introducing a double bond. The subsequent steps would involve hydration, further oxidation, and eventual cleavage to yield smaller acyl-CoA and acetyl-CoA units.

Metabolic Pathway of this compound Hypothetical Metabolic Pathway of this compound cluster_0 Mitochondrial Beta-Oxidation 7-MD-CoA This compound Enoyl-CoA 7-Methyl-trans-2-decenoyl-CoA 7-MD-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase (e.g., SBCAD, ACAD8) Hydroxyacyl-CoA 3-Hydroxy-7-methyldecanoyl-CoA Enoyl-CoA->Hydroxyacyl-CoA Enoyl-CoA Hydratase Ketoacyl-CoA 3-Keto-7-methyldecanoyl-CoA Hydroxyacyl-CoA->Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Propionyl-CoA Propionyl-CoA Ketoacyl-CoA->Propionyl-CoA Thiolase Octanoyl-CoA Octanoyl-CoA Ketoacyl-CoA->Octanoyl-CoA Thiolase Further_Oxidation Further Beta-Oxidation Cycles Octanoyl-CoA->Further_Oxidation Enzyme Kinetics Assay Workflow Workflow for Acyl-CoA Dehydrogenase Kinetics Assay cluster_workflow Assay Steps Prep Prepare Assay Buffer (Phosphate buffer, DCPIP) AddEnz Add Purified Enzyme (ACAD and ETF) Prep->AddEnz Equil Equilibrate at Assay Temperature (e.g., 30°C) AddEnz->Equil AddSub Initiate Reaction (Add this compound) Equil->AddSub Measure Monitor Absorbance Decrease (at 600 nm over time) AddSub->Measure Analyze Calculate Initial Velocity and Determine Kinetic Parameters (Km, Vmax) Measure->Analyze

Application Note: High-Resolution Metabolomics for the Detection of 7-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Methyldecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) that plays a role in fatty acid metabolism. Accurate detection and quantification of this and other acyl-CoAs are crucial for understanding various physiological and pathological processes. High-resolution metabolomics, particularly utilizing liquid chromatography coupled with mass spectrometry (LC-MS), offers a sensitive and specific platform for the analysis of these low-abundance, structurally similar molecules. This document provides a detailed protocol for the detection of this compound in biological samples using high-resolution LC-MS/MS.

Experimental Protocols

Sample Preparation (from Cell Culture)

This protocol is adapted from established methods for acyl-CoA extraction.[1][2]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold deionized water containing 0.6% formic acid[1]

  • Acetonitrile

  • Methanol

  • Internal standard (e.g., C17:0-CoA or a stable isotope-labeled standard)

  • 1.7 mL microcentrifuge tubes

  • Cell scraper

  • Centrifuge capable of 4°C and at least 15,000 x g

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium from confluent cell plates.

    • Rinse the cells once with 10 mL of ice-cold PBS.

    • Add 3 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene (B1209903) centrifuge tube.

    • Rinse the plate with an additional 3 mL of ice-cold PBS and add to the same centrifuge tube.

    • Centrifuge the cells at 1,000 rpm for 5 minutes at 4°C.[1]

  • Cell Lysis and Protein Precipitation:

    • Aspirate the supernatant and resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.[1] A small aliquot (e.g., 30 µL) can be taken for protein quantification.

    • Alternatively, for a more direct organic solvent extraction, resuspend the pellet in 1 mL of ice-cold 80:20 methanol:water.

    • Add the internal standard to the cell lysate.

    • Add 270 µL of acetonitrile, vortex thoroughly, and/or sonicate to ensure homogeneity.[1]

  • Extraction and Sample Preparation for Analysis:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 1.7 mL microcentrifuge tube.

    • Dry the supernatant using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of the liquid chromatography method (e.g., 50 mM ammonium (B1175870) acetate (B1210297) in 20%/80% acetonitrile/water).[3]

    • Vortex and centrifuge at 15,000 x g for 10 minutes at 4°C to remove any remaining particulates.

    • Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol is a generalized approach based on common methods for long-chain acyl-CoA analysis.[4][5][6]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) or a triple quadrupole mass spectrometer

LC Parameters:

  • Column: C18 or C8 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[6]

  • Mobile Phase A: 10-15 mM ammonium hydroxide (B78521) or ammonium acetate in water.[3][5][6]

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 0.2-0.4 mL/min.[2][6]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute the long-chain acyl-CoAs, and then returns to initial conditions for column re-equilibration.[3][6] An example gradient is as follows:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 20% B

  • Column Temperature: 30-40°C

  • Injection Volume: 5-10 µL

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.2 kV.[2]

  • Data Acquisition: Full scan mode for initial identification and targeted Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification.

  • Collision Energy: Optimized for the specific instrument and analyte, typically in the range of 30-40 eV.[3]

  • Key Transitions for Acyl-CoAs: In positive ESI mode, acyl-CoAs typically exhibit a characteristic neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507.1 m/z).[2][5][7]

    • Quantifier Ion: [M+H]+ -> [M-507.1+H]+

    • Qualifier Ion: [M+H]+ -> 428.1 m/z (adenosine diphosphate fragment)[7]

Data Presentation

Table 1: Quantitative Mass Spectrometry Parameters for this compound

ParameterValueDescription
Analyte This compoundThe target molecule for detection.
Formula C32H56N7O17P3SChemical formula of this compound.
Monoisotopic Mass 939.2670The exact mass of the most abundant isotope.
Precursor Ion (m/z) [M+H]+ 940.2748The mass-to-charge ratio of the protonated molecule.
Quantifier Fragment Ion (m/z) 433.1930The fragment ion used for quantification ([M-507.1+H]+).
Qualifier Fragment Ion (m/z) 428.0900A common fragment of the Coenzyme A moiety used for confirmation.[7]
Ionization Mode ESI+Positive Electrospray Ionization is generally preferred for acyl-CoAs.[5][7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cell_culture Cell Culture harvesting Cell Harvesting (Scraping & Centrifugation) cell_culture->harvesting lysis Cell Lysis & Protein Precipitation (Acid/Solvent Extraction) harvesting->lysis extraction Supernatant Collection & Drying lysis->extraction reconstitution Reconstitution in Initial Mobile Phase extraction->reconstitution lc_separation UHPLC Separation (C18 Reversed-Phase) reconstitution->lc_separation ms_detection High-Resolution MS Detection (ESI+, Full Scan/PRM) lc_separation->ms_detection peak_integration Peak Integration & Quantification ms_detection->peak_integration data_analysis Data Analysis & Interpretation peak_integration->data_analysis

Caption: Experimental workflow for this compound detection.

signaling_pathway cluster_downstream Downstream Metabolic Fates fatty_acid Branched-Chain Fatty Acids (e.g., 7-Methyldecanoic Acid) acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase target_acyl_coa This compound acyl_coa_synthetase->target_acyl_coa beta_oxidation Beta-Oxidation target_acyl_coa->beta_oxidation lipid_synthesis Complex Lipid Synthesis target_acyl_coa->lipid_synthesis protein_acylation Protein Acylation target_acyl_coa->protein_acylation

Caption: Biosynthesis and metabolic fate of this compound.

References

Application Notes and Protocols: Derivatization Techniques for Acyl-CoA Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and the synthesis of lipids.[1] Their analysis is crucial for understanding metabolic regulation, identifying drug targets, and diagnosing metabolic disorders. Due to their high polarity, low volatility, and thermal instability, acyl-CoAs are not directly amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Consequently, the standard and most reliable GC-MS approach for profiling the acyl component of an acyl-CoA pool is an indirect method. This method involves the cleavage (hydrolysis) of the thioester bond to release the free fatty acid, followed by a derivatization step to convert the fatty acid into a volatile and thermally stable ester, most commonly a Fatty Acid Methyl Ester (FAME).[3][4] This application note provides detailed protocols for the derivatization of fatty acids derived from acyl-CoAs for subsequent GC-MS analysis.

Principle of Indirect Acyl-CoA Analysis by GC-MS

The core principle involves a two-step chemical transformation:

  • Hydrolysis/Transesterification: The thioester bond of the acyl-CoA is cleaved. In the presence of an alcohol (e.g., methanol) and a catalyst, this process is known as transesterification, directly forming a fatty acid ester.

  • Derivatization: The resulting free fatty acid (if hydrolysis is performed first) or the directly formed ester is prepared for GC-MS. The goal is to replace active hydrogen atoms on carboxyl groups with a nonpolar moiety, thereby increasing volatility and thermal stability.[2] Common techniques include esterification (e.g., methylation) and silylation.[5]

This workflow allows for the determination of the chain length, saturation, and branching of the acyl chains that were originally part of the cellular acyl-CoA pool.

cluster_workflow Experimental Workflow Sample Biological Sample (Cells, Tissue) Extraction Acyl-CoA Extraction Sample->Extraction Quenching Derivatization Hydrolysis & Derivatization (e.g., Transesterification) Extraction->Derivatization Cleavage of Thioester GCMS GC-MS Analysis Derivatization->GCMS Injection Data Data Processing & Quantification GCMS->Data Peak Integration

Caption: General workflow for the indirect analysis of acyl-CoAs by GC-MS.

Experimental Protocols

Caution: These protocols involve hazardous chemicals. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Acid-Catalyzed Transesterification to Fatty Acid Methyl Esters (FAMEs)

This is a robust and widely used single-step method for both extraction and derivatization. Methanolic hydrochloric acid is a common reagent.[3]

Reagents & Materials:

  • Powdered biological sample (lyophilized tissue or cell pellet)

  • Methanolic HCl (e.g., 2 M anhydrous, prepared by carefully adding acetyl chloride to methanol)

  • Methanol

  • Hexane (B92381)

  • Distilled water

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

  • Centrifuge

Procedure:

  • Weigh approximately 0.5 g of the powdered sample into a screw-capped glass tube.

  • Add 2 mL of methanolic HCl, 2 mL of methanol, and 0.5 mL of hexane to the tube.[3]

  • Securely cap the tube and vortex thoroughly to mix.

  • Heat the mixture at 100°C for 60 minutes in a heating block.[3] During heating, periodically and carefully shake the tube to ensure mixing.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of distilled water to the tube. This will induce phase separation.[3]

  • Vortex the tube vigorously for 30 seconds.

  • Centrifuge at low speed (e.g., 2000 x g) for 5 minutes to achieve a clean separation of the layers.

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a GC vial for analysis.

cluster_reaction Acid-Catalyzed Transesterification AcylCoA R-CO-SCoA (Acyl-CoA) FAME R-CO-OCH3 (FAME) AcylCoA->FAME Transesterification CoASH HS-CoA (Coenzyme A) AcylCoA->CoASH Release Methanol CH3OH (Methanol) Methanol->FAME Catalyst H+ Catalyst->FAME

Caption: Reaction scheme for acid-catalyzed transesterification of an acyl-CoA.

Protocol 2: Silylation for Fatty Acid Analysis

Silylation converts carboxylic acids into their corresponding trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) esters, which are highly volatile. This protocol assumes prior hydrolysis of acyl-CoAs to free fatty acids. The reagent N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is used here as it forms derivatives that are more stable and less moisture-sensitive than TMS derivatives.

Reagents & Materials:

  • Dried fatty acid extract (from hydrolyzed acyl-CoA sample)

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (B52724)

  • Reaction vials with PTFE-lined caps

  • Heating block

  • Sodium bicarbonate (for neutralization if needed)

Procedure:

  • Ensure the fatty acid extract in the reaction vial is completely dry. Moisture can inhibit the reaction and decompose the reagent.[6]

  • Add 100 µL of MTBSTFA to the dried extract.

  • Add 100 µL of acetonitrile to ensure the sample is fully dissolved.

  • Cap the vial tightly and vortex to mix.

  • Heat the mixture at 100°C for 2-4 hours. Reaction time may need optimization depending on the specific fatty acids.

  • Cool the vial to room temperature.

  • (Optional) If the sample is acidic, neutralize with a small amount of sodium bicarbonate.

  • The sample is now ready for GC-MS analysis.

Data Presentation

The performance of derivatization methods is critical for accurate quantification. The following tables summarize typical parameters and performance data for FAME and silylation-based analyses.

Table 1: Comparison of Common Derivatization Reagents for GC-MS

Derivatization MethodReagentTarget Functional GroupAdvantagesDisadvantages
Acid-Catalyzed Esterification Methanolic HCl / Acetyl Chloride in MethanolCarboxylic AcidsSingle-step reaction, stable derivatives, good for complex matrices.[3][7]Requires heating, reagent can be corrosive.
Base-Catalyzed Transesterification Sodium Methoxide in MethanolEsters (for transesterification)Very rapid reaction at room temperature.[7]Does not esterify free fatty acids, can cause isomerization with prolonged use.[7]
Silylation MTBSTFA or BSTFACarboxylic Acids, Hydroxyls, AminesForms highly volatile derivatives, versatile for multiple analyte types.[5]Highly sensitive to moisture, reagents can be expensive, derivatives can be less stable.[6]

Table 2: Quantitative Performance Data for FAME Analysis by GC-MS

Quantitative data for acyl-CoA derivatization is often reported in the context of the entire analytical method, including extraction and instrument performance. The following are representative values from fatty acid analysis literature.

Analyte ClassDerivatization MethodTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Linearity (R²)Reference
Long-Chain Fatty AcidsAcid-Catalyzed (Methanolic HCl)0.1 - 1 µg/mL0.5 - 5 µg/mL>0.99General Literature
Very Long-Chain Fatty AcidsAcid-Catalyzed (Methanolic HCl)~5 ng/mL~15 ng/mL>0.995Adapted from FA analysis
Polyunsaturated Fatty AcidsSilylation (MTBSTFA)0.05 - 0.5 µM0.2 - 2 µM>0.99Adapted from FA analysis

Typical GC-MS Parameters for FAME Analysis

  • GC System: Agilent GC with MS detector (or equivalent)

  • Column: HP-5ms capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or similar non-polar column.

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Injector Temperature: 250 - 280°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: Increase at 10°C/min to 280°C.

    • Hold: Hold at 280°C for 10 min. (Note: This program must be optimized based on the specific column and target analytes.)

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 550.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

Conclusion

While direct analysis of intact acyl-CoAs is the domain of LC-MS, GC-MS provides a powerful, high-resolution alternative for profiling the constituent fatty acyl chains. The key to this analysis is a robust and efficient derivatization step, most commonly acid-catalyzed transesterification to form FAMEs. This indirect method is highly reliable for determining the composition of the acyl-CoA pool, providing invaluable insights for metabolic research and drug development. Careful selection of the derivatization protocol and optimization of reaction conditions are paramount to achieving accurate and reproducible results.

References

Application Note and Protocol: Solid-Phase Extraction for the Isolation of 7-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the isolation and purification of 7-Methyldecanoyl-CoA, a branched-chain fatty acyl-CoA, from biological samples using solid-phase extraction (SPE). The protocol is established based on methodologies proven to be effective for a wide range of acyl-Coenzyme A esters, ensuring high recovery and purity for downstream applications such as liquid chromatography-mass spectrometry (LC-MS).

Introduction

This compound is a significant intermediate in the metabolism of branched-chain fatty acids. Accurate quantification and analysis of this and other acyl-CoAs are crucial for understanding metabolic pathways, particularly in the context of metabolic disorders and drug development. Solid-phase extraction offers a robust and efficient method for isolating these molecules from complex biological matrices, overcoming challenges associated with their amphiphilic nature.[1] This protocol details the use of 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel for the selective enrichment of acyl-CoAs.[2][3]

Data Presentation

The efficiency of acyl-CoA recovery is dependent on the specifics of the SPE method and the chain length of the acyl group. The following table summarizes recovery data from established protocols using similar methodologies, providing an expected performance benchmark for the isolation of medium-chain acyl-CoAs like this compound.

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95%[4]
Malonyl-CoAShort (C3)2-(2-pyridyl)ethyl83-90%[4]
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%[4]
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%[4]
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%[4][5]
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl83-88%[4]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the solid-phase extraction of this compound from tissue samples. This protocol is a synthesized compilation of established methods for a broad range of acyl-CoAs.[2][3][4][5]

Materials
  • Tissues: Fresh or frozen tissue samples (e.g., liver, heart, muscle).[6]

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[4]

  • Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol).[2][4]

  • Internal Standard: Heptadecanoyl-CoA or other appropriate odd-chain acyl-CoA.[7]

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges.[2][3][4]

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[3][4]

  • Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v).[4]

  • Equipment: Glass homogenizer, centrifuge, vacuum manifold for SPE, nitrogen evaporator or vacuum concentrator.

Procedure

1. Sample Homogenization:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
  • Add 1 mL of ice-cold Homogenization Buffer, optionally containing an internal standard.
  • Homogenize the tissue on ice to achieve a uniform suspension.
  • Add 1 mL of 2-Propanol and homogenize the sample again.[4]

2. Extraction of Acyl-CoAs:

  • Transfer the homogenate to a suitable centrifuge tube.
  • Add 2 mL of Acetonitrile and vortex the mixture vigorously for at least 2 minutes.[4]
  • Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a clean tube.

3. Solid-Phase Extraction (SPE):

  • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it. This step protonates the pyridyl group, enabling it to function as an anion-exchanger.[3]
  • Sample Loading: Load the collected supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent material either by gravity or under a gentle vacuum.
  • Washing: Wash the column with 2 mL of the Wash Solution to effectively remove any unbound impurities.[4]
  • Elution: Elute the bound acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. The pH of this solution neutralizes the pyridyl functional group, releasing the acyl-CoAs.[3] Collect the eluate in a clean collection tube.

4. Sample Concentration and Reconstitution:

  • Evaporate the collected eluate to dryness using a gentle stream of nitrogen or a vacuum concentrator.
  • Reconstitute the dried acyl-CoAs in a solvent that is compatible with your intended downstream analysis (e.g., a water and methanol mixture for LC-MS).

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and the relevant metabolic pathway.

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Downstream Analysis homogenization 1. Tissue Homogenization (in KH2PO4 Buffer + 2-Propanol) extraction 2. Acyl-CoA Extraction (with Acetonitrile) homogenization->extraction centrifugation 3. Centrifugation (12,000 x g, 10 min, 4°C) extraction->centrifugation supernatant 4. Supernatant Collection centrifugation->supernatant loading 6. Sample Loading supernatant->loading conditioning 5. Column Conditioning (Wash Solution) conditioning->loading washing 7. Column Washing (Wash Solution) loading->washing elution 8. Elution (Elution Solution) washing->elution concentration 9. Concentration (Nitrogen Evaporation) elution->concentration reconstitution 10. Reconstitution concentration->reconstitution lcms 11. LC-MS Analysis reconstitution->lcms

Caption: Experimental Workflow for SPE of this compound.

branched_chain_fa_oxidation phytanic_acid Phytanic Acid (Branched-Chain Fatty Acid) alpha_oxidation α-Oxidation (Peroxisome) phytanic_acid->alpha_oxidation pristanic_acid Pristanic Acid alpha_oxidation->pristanic_acid beta_oxidation β-Oxidation Cycles (Mitochondria) pristanic_acid->beta_oxidation products Products: Acetyl-CoA Propionyl-CoA Isobutyryl-CoA beta_oxidation->products seven_methyl This compound (Intermediate) beta_oxidation->seven_methyl ...multiple steps... seven_methyl->beta_oxidation

Caption: Branched-Chain Fatty Acid Oxidation Pathway.

References

Application Notes and Protocols for Studying Protein Acylation Using ω-Alkynyl-Fatty Acyl-CoA Chemical Reporters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on 7-Methyldecanoyl-CoA: Extensive literature searches did not yield specific information on the use of this compound for studying protein acylation. Therefore, these application notes focus on a widely adopted and powerful alternative: the use of ω-alkynyl-fatty acyl-CoA chemical reporters. This approach allows for the robust detection, visualization, and identification of acylated proteins.

Introduction to Protein Acylation and Chemical Reporters

Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that regulates a vast array of cellular processes. It influences protein localization, stability, trafficking, and interactions.[1][2] Key types of fatty acylation include S-palmitoylation (attachment to cysteine) and N-myristoylation (attachment to N-terminal glycine).

Studying protein acylation has been historically challenging. The use of ω-alkynyl-fatty acid analogs, which are metabolically converted to their acyl-CoA counterparts, provides a powerful and versatile tool.[3] These chemical reporters contain a bioorthogonal alkyne group that, once incorporated into proteins, can be specifically tagged with azide-containing probes via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][4] This enables sensitive and specific detection and identification of acylated proteins for various downstream applications.[1][2][3]

Applications of ω-Alkynyl-Fatty Acyl-CoA Reporters

  • Global Profiling of Protein Acylation: Visualize the entire population of acylated proteins in a cell lysate via in-gel fluorescence scanning.[2]

  • Identification of Novel Acylated Proteins: Enrich and identify new protein substrates of acylation using mass spectrometry-based proteomics.[1][2]

  • Studying Acylation Dynamics: Perform pulse-chase experiments to investigate the turnover rates of specific acylation events.

  • Validation of Acylation on Specific Proteins: Confirm the acylation of a protein of interest through immunoprecipitation followed by click chemistry.[2]

  • Screening for Enzyme Inhibitors: Assess the efficacy of inhibitors of acyltransferases or deacylases.

Data Presentation

Table 1: Common ω-Alkynyl-Fatty Acid Reporters and Their Applications
Chemical ReporterNatural AnalogTypical Concentration for LabelingPrimary ApplicationReference
ω-alkynyl-myristateMyristic Acid (C14)25 µMStudying N-myristoylation[3][5]
ω-alkynyl-palmitate (15-HDYA)Palmitic Acid (C16)100 µMStudying S-palmitoylation[3][5]
ω-alkynyl-stearate (17-ODYA)Stearic Acid (C18)100 µMProfiling S-acylated proteins[6][7]
Table 2: Representative Proteomic Studies Using ω-Alkynyl-Fatty Acid Reporters
Cell LineReporter UsedNumber of Identified Acylated ProteinsProteomic ApproachReference
Jurkat T cellsAlk-C18 (17-ODYA)125Mass Spectrometry[7]
DC2.4 dendritic cellsAlk-C18 (17-ODYA)157Mass Spectrometry[7]
HEK293T cellsYnLac (alkynyl-lactate)>200 (FASN-dependent)Mass Spectrometry[8][9]

Experimental Protocols and Workflows

The general workflow for studying protein acylation using ω-alkynyl-fatty acid reporters involves three main stages: metabolic labeling, click chemistry tagging, and downstream analysis.

G cluster_0 Stage 1: Metabolic Labeling cluster_1 Stage 2: Click Chemistry cluster_2 Stage 3: Downstream Analysis A Incubate cells with ω-alkynyl-fatty acid B Metabolic conversion to alkynyl-acyl-CoA A->B C Enzymatic incorporation into proteins B->C D Cell Lysis C->D E Add click chemistry reagents + azide (B81097) probe D->E F Covalent tagging of alkyne-modified proteins E->F G In-gel Fluorescence Scanning F->G H Affinity Purification (with azido-biotin) F->H I Immunoprecipitation F->I J Mass Spectrometry H->J

General workflow for protein acylation analysis.
Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the metabolic incorporation of ω-alkynyl-fatty acids into proteins in living cells.[2]

Materials:

  • Cultured mammalian cells (e.g., HEK293T, Jurkat, COS-7)

  • Complete culture medium

  • Serum-free medium

  • Delipidated fetal bovine serum (dFBS)

  • Fatty-acid free bovine serum albumin (FAF-BSA)

  • ω-alkynyl-fatty acid stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • For optimal labeling, replace the culture medium with a medium containing 10% dFBS for 1-2 hours to starve cells of lipids.

  • Prepare the labeling medium: Dilute the ω-alkynyl-fatty acid stock solution in serum-free medium to the desired final concentration (e.g., 25 µM for ω-alkynyl-myristate or 100 µM for ω-alkynyl-palmitate).[10] To improve solubility and delivery, pre-complex the fatty acid with FAF-BSA.[6]

  • Remove the starvation medium and add the labeling medium to the cells.

  • Incubate for 3-6 hours at 37°C in a CO2 incubator.

  • After incubation, wash the cells twice with ice-cold PBS to remove excess labeling reagent.

  • Harvest the cells by scraping or trypsinization. The cell pellet can be stored at -80°C or used immediately for lysis.

Protocol 2: Global Fluorescent Profiling of Acylated Proteins

This protocol allows for the visualization of all labeled proteins in a cell lysate.[2]

Materials:

  • Labeled cell pellet from Protocol 1

  • Lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)

  • Azido-rhodamine probe

  • Click chemistry reagents:

    • Tris(2-carboxyethyl)phosphine (TCEP), 50 mM in H2O (freshly prepared)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 2 mM in 1:4 DMSO:t-Butanol

    • Copper(II) sulfate (B86663) (CuSO4), 50 mM in H2O (freshly prepared)

  • SDS-PAGE equipment and reagents

Procedure:

  • Lyse the cell pellet in lysis buffer on ice for 30 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant.

  • In a microcentrifuge tube, combine 50 µg of protein lysate with the click chemistry reagents in the following order:

    • Azido-rhodamine (final concentration 100 µM)

    • TCEP (final concentration 1 mM)

    • TBTA (final concentration 100 µM)

    • CuSO4 (final concentration 1 mM)

  • Vortex briefly and incubate at room temperature for 1 hour in the dark.

  • Quench the reaction by adding SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled proteins using a fluorescence gel scanner.

Protocol 3: Proteomic Identification of Acylated Proteins

This protocol is for the enrichment and identification of labeled proteins using mass spectrometry.[2]

Materials:

  • All materials from Protocol 2, replacing azido-rhodamine with azido-biotin.

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with decreasing concentrations of SDS)

  • Elution buffer

  • Reagents for tryptic digestion and mass spectrometry analysis

Procedure:

  • Perform the click chemistry reaction as described in Protocol 2, steps 1-4, using azido-biotin instead of azido-rhodamine.

  • Precipitate the protein to remove excess reagents.

  • Resuspend the protein pellet and add streptavidin-agarose beads. Incubate for 2 hours at room temperature with rotation to capture biotinylated proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads. For some cleavable linkers, specific elution methods can be used.[2]

  • Prepare the eluted proteins for mass spectrometry by in-solution or on-bead tryptic digestion.

  • Analyze the resulting peptides by LC-MS/MS to identify the acylated proteins and potentially the sites of modification.

Signaling Pathways and Logical Relationships

Protein acylation is integral to numerous signaling pathways. For example, the S-palmitoylation of Ras proteins is essential for their proper localization to the plasma membrane, a prerequisite for their signaling function in cell growth and proliferation.

G cluster_0 Metabolic Input cluster_1 Protein Modification cluster_2 Cellular Function FA ω-Alkynyl- Fatty Acid ACoA ω-Alkynyl- Acyl-CoA FA->ACoA ACSL AcylProtein Acylated Protein (Alkyne-tagged) ACoA->AcylProtein PAT Acyltransferase (e.g., DHHC) PAT->AcylProtein Protein Substrate Protein (e.g., Ras) Protein->AcylProtein Membrane Membrane Localization AcylProtein->Membrane Signaling Downstream Signaling Membrane->Signaling

Pathway of reporter incorporation and function.

This diagram illustrates how the exogenously supplied ω-alkynyl-fatty acid is activated to its CoA derivative and then transferred onto a substrate protein by an acyltransferase. This modification enables the protein to localize to the membrane and engage in downstream signaling. The incorporated alkyne tag serves as a handle for detection and analysis.

References

Application Note: Quantitative Analysis of 7-Methyldecanoyl-CoA in Complex Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Methyldecanoyl-CoA is a branched-chain fatty acyl-coenzyme A thioester. Acyl-CoAs are critical intermediates in numerous metabolic processes, including fatty acid β-oxidation, energy production, and the biosynthesis of complex lipids.[1] The quantification of specific acyl-CoA species like this compound in complex biological matrices such as tissues and cells is essential for understanding metabolic pathways, identifying biomarkers for disease, and assessing the effects of therapeutic interventions. However, their analysis is challenging due to low endogenous concentrations and inherent instability.

This application note details a robust and sensitive method for the quantitative analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The methodology is based on the principle of stable isotope dilution for accurate quantification and can be adapted for a wide range of medium to long-chain acyl-CoAs.

Principle

The method employs a stable isotope dilution strategy, which is the gold standard for quantitative mass spectrometry.[2][3] A known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) is spiked into the biological sample at the beginning of the extraction procedure. This internal standard co-extracts with the endogenous analyte and compensates for any sample loss during preparation and for matrix effects during ionization.

Following extraction, the analyte and internal standard are separated from other cellular components using reverse-phase liquid chromatography. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[4][5] Quantification is achieved by comparing the peak area ratio of the endogenous analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.

Experimental Protocols

1. Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), and Water (LC-MS grade).

  • Reagents: Ammonium acetate, 5-sulfosalicylic acid (SSA), Formic acid, and Perchloric acid.

  • Standards: this compound (analytical standard) and a suitable stable isotope-labeled internal standard (IS). If a labeled version of the analyte is not available, a structurally similar odd-chain acyl-CoA such as Heptadecanoyl-CoA (C17-CoA) can be used.[6][7]

  • Biological Samples: Frozen tissues (e.g., liver, muscle) or cell pellets.

2. Standard and Internal Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in a 1:1 (v/v) solution of Methanol:Water.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50% Methanol to prepare a series of working standard solutions for the calibration curve (e.g., 1 ng/mL to 2000 ng/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in an appropriate extraction solvent.

3. Sample Preparation (from Tissue)

  • Weighing: Weigh approximately 50-100 mg of frozen tissue in a pre-chilled 2 mL polypropylene (B1209903) tube.

  • Homogenization: Add 500 µL of ice-cold 2.5% 5-sulfosalicylic acid (SSA) and the internal standard spiking solution.[4] Homogenize the tissue thoroughly using a bead beater or probe sonicator while keeping the sample on ice.

  • Deproteinization: Vortex the homogenate for 1 minute and then centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Extraction: Carefully transfer the supernatant to a new tube. If necessary, a solid-phase extraction (SPE) step can be incorporated for further cleanup and concentration.[9]

  • Final Preparation: Transfer the final extract to an autosampler vial for LC-MS/MS analysis. Using glass or specialized low-binding vials is recommended to prevent loss of CoA species.[10]

4. UHPLC-MS/MS Method

  • UHPLC System: Standard UHPLC system.

  • Column: A reverse-phase C18 column (e.g., Phenomenex Kinetex 2.6 µm, 150 mm x 2.1 mm) is suitable.[4]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.[4]

  • Mobile Phase B: 95% Acetonitrile, 5% Water + 5 mM Ammonium Acetate.[4]

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Re-equilibrate at 5% B

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

5. Data Analysis

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the calibration standards. A linear regression with 1/x weighting is typically used.[4][8]

  • Quantification: Determine the concentration of this compound in the biological samples by interpolating their peak area ratios from the calibration curve.

  • Normalization: The final concentration should be normalized to the initial tissue weight or the protein content of the sample.

Data Presentation

The following table summarizes the optimized, representative mass spectrometry parameters for the analysis of this compound. These values should be optimized on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound938.4431.15045
Internal Standard942.4435.15045
(Example: [M+4] ¹³C₃¹⁵N₁-labeled this compound)

Visualizations

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification sample 1. Biological Sample (Tissue/Cells) spike 2. Spike Internal Standard sample->spike homogenize 3. Homogenize & Precipitate Protein spike->homogenize centrifuge 4. Centrifuge homogenize->centrifuge extract 5. Collect Supernatant centrifuge->extract lcms 6. UHPLC-MS/MS Analysis (MRM) extract->lcms peak 7. Peak Integration & Ratio Calculation lcms->peak curve 8. Calibration Curve Interpolation peak->curve quant 9. Final Concentration (Normalized) curve->quant pathway fatty_acid 7-Methyl-Decanoic Acid (Branched-Chain Fatty Acid) activation Acyl-CoA Synthetase (ACS) fatty_acid->activation ATP -> AMP+PPi CoA-SH acyl_coa This compound activation->acyl_coa beta_ox Branched-Chain β-Oxidation Pathway acyl_coa->beta_ox products Propionyl-CoA + Acetyl-CoA beta_ox->products tca TCA Cycle products->tca

References

Troubleshooting & Optimization

Improving stability of 7-Methyldecanoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 7-Methyldecanoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during sample preparation?

A1: The stability of this compound, like other acyl-CoAs, is primarily compromised by two main factors:

  • Chemical Hydrolysis: The thioester bond in the molecule is susceptible to hydrolysis, which can be accelerated by non-optimal pH conditions (both acidic and alkaline) and elevated temperatures.

  • Enzymatic Degradation: Cellular extracts contain various enzymes, such as hydrolases (e.g., Nudix hydrolases) and pantetheinases, that can cleave the coenzyme A moiety or the entire molecule.[1]

Q2: What is the optimal pH range for maintaining the stability of this compound in solution?

A2: For short-term storage and during experimental procedures, it is recommended to maintain the pH of solutions containing this compound between 6.0 and 8.0. Extreme pH values should be avoided to prevent the hydrolysis of the thioester linkage.

Q3: How should I store my this compound samples to ensure long-term stability?

A3: For long-term storage, this compound should be stored as a lyophilized powder or in a solution at -80°C. If in solution, it should be aliquoted into small volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to degradation. The solvent should be a buffered aqueous solution (pH 6.0-8.0) or an organic solvent like acetonitrile (B52724), which should then be evaporated before final storage or use.

Q4: Can I use protease inhibitors in my sample preparation to improve the stability of this compound?

A4: While protease inhibitors are crucial for protein stability, they do not inhibit the enzymes primarily responsible for acyl-CoA degradation, such as specific hydrolases. However, maintaining the overall integrity of the cellular sample by preventing proteolysis can indirectly contribute to a more stable environment for all cellular components, including this compound. Therefore, their use is still recommended as part of a comprehensive sample preparation protocol.

Troubleshooting Guides

Issue 1: Low recovery of this compound after solid-phase extraction (SPE).
Potential Cause Troubleshooting Step Expected Outcome
Degradation on SPE column due to non-optimal pH. Ensure all buffers and solvents used during the SPE procedure are within the recommended pH range of 6.0-8.0.Improved recovery of intact this compound.
Hydrolysis due to prolonged exposure to aqueous solutions. Minimize the time the sample is in aqueous solution. Work quickly and on ice.Reduced degradation and higher yield.
Irreversible binding to the SPE sorbent. Optimize the elution solvent. A stepwise gradient of increasing organic solvent concentration may be necessary to ensure complete elution without co-eluting interfering substances.Complete elution of this compound from the column.
Issue 2: Inconsistent quantification of this compound in LC-MS/MS analysis.
Potential Cause Troubleshooting Step Expected Outcome
Degradation in the autosampler. Use a cooled autosampler (4°C) to minimize degradation while samples are waiting for injection.More consistent peak areas for replicate injections.
In-source fragmentation. Optimize the electrospray ionization (ESI) source parameters, particularly the capillary voltage and temperature, to minimize fragmentation of the parent ion.Increased intensity of the desired precursor ion and improved signal-to-noise ratio.
Matrix effects from co-eluting compounds. Improve the chromatographic separation to resolve this compound from interfering matrix components. A longer column or a shallower gradient may be necessary.More accurate and reproducible quantification.

Experimental Protocols

Protocol 1: Extraction of this compound from Cell Culture
  • Cell Lysis:

    • Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a solution of 80% methanol (B129727) and 20% water, pre-chilled to -20°C.

    • Incubate on ice for 15 minutes, with vortexing every 5 minutes.

  • Protein Precipitation and Supernatant Collection:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solvent Evaporation:

    • Evaporate the methanol from the supernatant using a vacuum concentrator (e.g., SpeedVac) at a low temperature.

  • Reconstitution:

    • Reconstitute the dried extract in an appropriate buffer for your downstream application (e.g., 50 mM ammonium (B1175870) acetate, pH 7.0 for LC-MS analysis).

Protocol 2: Solid-Phase Extraction (SPE) for Purification
  • Column Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading:

    • Load the reconstituted sample extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution:

    • Elute the this compound with 1 mL of 80% acetonitrile in water.

  • Drying and Storage:

    • Dry the eluate under a gentle stream of nitrogen or in a vacuum concentrator.

    • Store the purified sample at -80°C until analysis.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification (SPE) cell_lysis Cell Lysis (80% Methanol) centrifugation Centrifugation (14,000 x g, 4°C) cell_lysis->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection evaporation Evaporation supernatant_collection->evaporation reconstitution Reconstitution evaporation->reconstitution sample_loading Sample Loading reconstitution->sample_loading conditioning Column Conditioning conditioning->sample_loading washing Washing sample_loading->washing elution Elution washing->elution drying Drying & Storage elution->drying

Caption: Workflow for the extraction and purification of this compound.

degradation_pathway cluster_degradation Degradation Pathways MDC This compound hydrolysis Chemical Hydrolysis (non-optimal pH, high temp) MDC->hydrolysis enzymatic Enzymatic Degradation (Hydrolases, Pantetheinases) MDC->enzymatic degraded_products Degradation Products (7-Methyldecanoic Acid + CoASH) hydrolysis->degraded_products enzymatic->degraded_products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimization of 7-Methyldecanoyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to optimize the extraction efficiency of 7-Methyldecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its extraction challenging?

This compound is a branched-chain fatty acyl-coenzyme A thioester. Its extraction is challenging for several reasons. Like other acyl-CoAs, it is present in very low concentrations in tissues and cells. Its amphipathic nature makes it susceptible to degradation and loss during sample preparation. Furthermore, as a branched-chain species, its chromatographic separation from structurally similar isobaric compounds requires highly specific and optimized analytical methods.[1]

Q2: What are the primary methods for extracting this compound?

The most common methods involve a combination of homogenization, deproteinization, solvent extraction, and purification. Key approaches include:

  • Organic Solvent Extraction: Techniques often derived from the Bligh-Dyer method use a chloroform/methanol (B129727)/water system to separate polar acyl-CoAs into the methanolic aqueous phase.[2][3] Mixtures of acetonitrile (B52724) and isopropanol (B130326) are also widely used.[2][4]

  • Acid Precipitation: This method uses acids like 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA) to quench metabolism and precipitate proteins.[2][5] SSA is particularly advantageous as it often does not require removal via solid-phase extraction (SPE), which can improve the recovery of certain CoA species.[5]

  • Solid-Phase Extraction (SPE): Following initial extraction, SPE with an anion-exchange column is frequently used to purify and concentrate the acyl-CoA fraction before analysis.[2][4]

Q3: How can I improve the recovery of this compound during extraction?

Low recovery is a common issue. To enhance recovery rates:

  • Optimize Homogenization: Ensure complete cell lysis and tissue disruption. For tissues, rapidly freeze the sample in liquid nitrogen and grind to a fine powder before homogenization in a cold buffer.[2][4]

  • Use an Internal Standard: Add an internal standard, such as a stable isotope-labeled this compound or a structurally similar acyl-CoA like heptadecanoyl-CoA, at the very beginning of the extraction process to account for losses during sample preparation.[2]

  • Add Acyl-CoA-Binding Protein (ACBP): The addition of ACBP to the extraction solvent has been shown to significantly increase the overall recovery of long-chain acyl-CoAs, potentially from 20% to 55%.[3]

  • Re-evaluate Purification: While SPE is common, it can lead to analyte loss.[5] Consider methods that minimize purification steps, such as the SSA-based extraction, which obviates the need for SPE.[5]

Q4: My analyte appears to be degrading during sample preparation. How can I improve its stability?

Acyl-CoA thioesters can be unstable. To mitigate degradation:

  • Maintain Cold Temperatures: Perform all extraction steps on ice or at 4°C to minimize enzymatic activity.[6]

  • Work Quickly: Minimize the time between sample collection and extraction.

  • Use Fresh Solvents: Prepare solutions freshly when needed, as long-term storage in certain solvents can lead to degradation.[7]

  • Reconstitution Solvent: For LC-MS/MS analysis, reconstituting the final dried extract in methanol has been shown to provide good stability for acyl-CoAs over several hours on an autosampler.[8]

Q5: What is the most effective method for quantifying this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high selectivity and sensitivity, which are crucial for measuring low-abundance analytes like acyl-CoAs.[5][8] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection (at 260 nm) is also a viable, though typically less sensitive, alternative.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Analyte Recovery 1. Inefficient Homogenization: Tissue or cells were not completely disrupted.For tissues, ensure they are flash-frozen and powdered. For cells, use scraping followed by vortexing or sonication in an ice-cold buffer to ensure complete lysis.[6]
2. Inappropriate Extraction Solvent: The solvent system is not optimal for branched-chain acyl-CoAs.Test different solvent systems. A mixture of acetonitrile/isopropanol is effective for a wide range of acyl-CoAs.[4] An alternative is a methanol/acetonitrile/water (2:2:1, v/v/v) mixture.[9]
3. Loss During SPE Purification: The analyte is not binding efficiently to or eluting from the SPE column.Consider an alternative to SPE, such as the 5-sulfosalicylic acid (SSA) deproteinization method, which has shown higher recovery for some CoA species by eliminating the SPE step.[5]
4. Analyte Degradation: The thioester bond is being hydrolyzed during preparation.Work quickly and keep samples on ice at all times. Use freshly prepared, ice-cold solvents.[6][7]
High Variability Between Replicates 1. Inconsistent Sample Handling: Minor variations in timing, temperature, or volumes between samples.Standardize every step of the protocol. Use an internal standard added at the very beginning to normalize results.[2]
2. Precipitation Issues: Incomplete protein precipitation or co-precipitation of the analyte.Ensure thorough vortexing after adding the precipitating agent (e.g., SSA, TCA) and centrifuge at a sufficient speed and duration to pellet all protein.
Poor Chromatographic Peak Shape or Resolution 1. Suboptimal Mobile Phase: The pH or solvent composition is not ideal for this compound.Modify the mobile phase. For acyl-CoAs, mobile phases often consist of a buffer (e.g., KH2PO4 or ammonium (B1175870) acetate) and an organic solvent like acetonitrile.[4] Adjusting the pH can improve peak shape.
2. Incompatible Reconstitution Solvent: The final sample solvent causes peak distortion upon injection.Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase conditions. Methanol is often a good choice for stability and compatibility.[8]
3. Column Overload: Injecting too much sample.Dilute the sample or reduce the injection volume.

Quantitative Data Summary

Table 1: Comparison of Common Acyl-CoA Extraction Approaches

Extraction MethodKey Solvents/ReagentsTypical Use CaseAdvantagesDisadvantages
Modified Bligh-Dyer Chloroform, Methanol, WaterGeneral lipid and metabolite extractionWell-established; separates polar acyl-CoAs from non-polar lipids.[2][3]Multi-step process can be time-consuming.
Acid Precipitation (SSA) 5-Sulfosalicylic Acid (SSA)Analysis of short-chain acyl-CoAs and biosynthetic precursorsSimple; high recovery of some species as it avoids SPE.[5]SSA may interfere with some downstream analyses if not using MS.
Organic Solvent & SPE Isopropanol, Acetonitrile, KH2PO4 buffer, Anion-Exchange SPEBroad-range acyl-CoA analysis from tissuesGood recovery (70-80% reported) and clean final extract.[4]SPE step can lead to analyte loss if not optimized.[5]

Experimental Protocols

Protocol 1: Acetonitrile/Isopropanol Extraction with SPE Purification

(Adapted from methods for long-chain acyl-CoA extraction)[2][4]

  • Homogenization: Weigh ~50-100 mg of frozen, powdered tissue and homogenize in 2 mL of ice-cold 100 mM KH2PO4 (pH 4.9) containing an appropriate internal standard (e.g., heptadecanoyl-CoA).

  • Solvent Addition: Add 2.0 mL of isopropanol and homogenize again.

  • Extraction: Add 4.0 mL of acetonitrile and 0.25 mL of saturated (NH4)2SO4. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 1,900 x g for 5 minutes at 4°C.

  • Collection: Transfer the upper phase containing the acyl-CoAs to a new tube.

  • Purification: Dilute the extract with 10 mL of 100 mM KH2PO4 (pH 4.9) and load onto a pre-conditioned anion-exchange SPE column.

  • Wash & Elute: Wash the column to remove impurities, then elute the acyl-CoAs with an appropriate solvent (e.g., isopropanol or methanol with a buffer).

  • Final Preparation: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of mobile phase-compatible solvent (e.g., methanol) for LC-MS/MS analysis.[8]

Protocol 2: 5-Sulfosalicylic Acid (SSA) Based Extraction

(Adapted from SSA-based methods for improved recovery)[5]

  • Cell Lysis: For cultured cells, rinse the cell plate with ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS and pellet by centrifugation (e.g., 500 x g for 5 min at 4°C).

  • Deproteinization: Aspirate the supernatant and resuspend the cell pellet in 200 µL of ice-cold 2.5% (w/v) SSA containing the internal standard.

  • Homogenization: Vortex thoroughly and/or sonicate on ice to ensure complete lysis and protein precipitation.

  • Clarification: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Analysis: Carefully transfer the supernatant to an autosampler vial for direct LC-MS/MS analysis. This method avoids SPE-related losses.

Visualizations

Experimental Workflow and Logic Diagrams

G cluster_prep Sample Preparation cluster_purify Purification & Analysis Sample 1. Sample Collection (Tissue or Cells) Quench 2. Metabolic Quenching (Liquid N2 / Cold Buffer) Sample->Quench Homogenize 3. Homogenization (with Internal Standard) Quench->Homogenize Extract 4. Extraction & Deproteinization Homogenize->Extract Purify 5. Purification (e.g., SPE or Centrifugation) Extract->Purify Dry 6. Evaporation (Drydown) Purify->Dry Recon 7. Reconstitution Dry->Recon Analyze 8. LC-MS/MS Analysis Recon->Analyze G Start Problem: Low Analyte Recovery Cause1 Is homogenization complete? Start->Cause1 Sol1 Solution: Use powdered tissue; verify cell lysis. Cause1->Sol1 No Cause2 Is the extraction solvent optimal? Cause1->Cause2 Yes Sol2 Solution: Test alternative solvents (e.g., ACN/IPA). Cause2->Sol2 No Cause3 Is analyte lost during purification? Cause2->Cause3 Yes Sol3 Solution: Consider SPE-free methods (e.g., SSA precipitation). Cause3->Sol3 Yes

References

Overcoming matrix effects in 7-Methyldecanoyl-CoA LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Overcoming Matrix Effects in 7-Methyldecanoyl-CoA LC-MS/MS Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem for this compound analysis?

Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] In the context of LC-MS/MS, this typically manifests as either ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal).[3] For this compound analysis in biological samples like plasma or tissue homogenates, these effects can severely compromise the accuracy, precision, and sensitivity of the assay.[1][2]

A primary cause of matrix effects in bioanalysis is the presence of phospholipids (B1166683) from cell membranes.[4][5] These molecules can co-extract with the analyte of interest and interfere with the ionization process in the mass spectrometer's source, leading to unreliable results.[5]

Q2: How can I definitively confirm that matrix effects are impacting my analysis?

You can quantitatively assess the presence and magnitude of matrix effects using a post-extraction spike experiment.[6] This involves comparing the signal response of the analyte spiked into a blank matrix extract against the response in a neat (clean) solvent. A significant difference between these responses indicates the presence of ion suppression or enhancement.[6]

Another common qualitative method is post-column infusion.[1] This technique involves infusing a constant flow of this compound into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any dips or peaks in the baseline signal reveal the chromatographic regions where matrix components are causing ion suppression or enhancement.[1]

Q3: My this compound signal is low and inconsistent. What are the initial steps to mitigate this?

Low and variable signal intensity are classic signs of matrix effects, particularly ion suppression.[6] The first step is to confirm the issue using the methods described in Q2. Once confirmed, the most effective strategies involve improving the sample cleanup process to remove interfering components before they enter the LC-MS/MS system.[2][7] Modifying the chromatographic method to better separate this compound from these interferences is also a critical step.[6]

Q4: Which sample preparation technique is most effective for reducing matrix effects from biological samples?

The choice of sample preparation is crucial and depends on the complexity of the matrix and the required sensitivity. While simple protein precipitation (PPT) is fast, it often fails to remove phospholipids and can lead to significant matrix effects.[8] More rigorous techniques are recommended for acyl-CoA analysis.

Table 1: Comparison of Common Sample Preparation Techniques

TechniquePrincipleProsCons
Protein Precipitation (PPT) An organic solvent or acid is added to precipitate proteins, which are then removed by centrifugation.[8]Simple, fast, and inexpensive.[9]Results in a "dirty" extract containing high levels of phospholipids and other interferences.[4][9]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases, separating it from matrix components.[4]Can provide a cleaner extract than PPT.[9]Requires method development, can be time-consuming, and may have lower analyte recovery.[9]
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while interferences are washed away, followed by elution.[10]Yields a significantly cleaner extract and allows for sample concentration.[9][10]Requires significant method development and is more time-consuming and expensive.[9]
Phospholipid Removal (PLR) These methods, often in a plate or cartridge format, combine protein precipitation with a specific sorbent that captures phospholipids.[5][8]Simple and rapid (similar to PPT) but provides superior removal of phospholipids.[9][11]Higher cost than standard PPT; may not remove all other types of interferences.

For robust analysis of this compound, techniques that specifically target phospholipid removal (PLR) or provide comprehensive cleanup (SPE) are highly recommended.[5][10][11]

Q5: What is the best way to correct for matrix effects that cannot be completely eliminated?

The most effective and widely recognized method to compensate for unavoidable matrix effects is the use of a stable isotope-labeled (SIL) internal standard.[1][12] A SIL internal standard is an analog of this compound where several atoms (e.g., ¹²C, ¹⁴N) have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N).

This SIL internal standard is chemically identical to the analyte, meaning it co-elutes chromatographically and experiences the exact same degree of ion suppression or enhancement.[10][12] By measuring the ratio of the analyte's signal to the SIL internal standard's signal, the variability caused by matrix effects is normalized, leading to highly accurate and precise quantification.[10] This approach is considered the gold standard in quantitative bioanalysis.[13]

Troubleshooting Guides & Experimental Protocols

Guide 1: Quantitative Assessment of Matrix Effects

This protocol describes a post-extraction spike experiment to calculate the Matrix Factor (MF) and determine the extent of ion suppression or enhancement.

Experimental Protocol:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare a standard of this compound in the final mobile phase or reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-Extraction Spike): Take a blank biological matrix sample (e.g., plasma, tissue homogenate) and perform the complete extraction procedure. In the final step, spike the clean extract with this compound to the same final concentration as Set A.

    • Set C (Matrix Blank): Analyze an extracted blank matrix sample to check for interferences at the analyte's retention time.

  • LC-MS/MS Analysis: Inject and analyze multiple replicates (n≥3) of Set A and Set B.

  • Data Analysis:

    • Calculate the mean peak area for both sets.

    • Calculate the Matrix Factor (MF) using the following formula:

      • MF (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

Table 2: Example Data for Matrix Factor Calculation

Sample SetMean Peak Area (n=3)Matrix Factor (MF)Interpretation
Set A (Neat) 550,000-Reference
Set B (Post-Spike) 220,00040%Severe Ion Suppression (60% signal loss)
  • An MF of 100% indicates no matrix effect.

  • An MF < 100% indicates ion suppression.

  • An MF > 100% indicates ion enhancement.

G cluster_0 Troubleshooting Workflow for Suspected Matrix Effects problem Problem: Low, Inconsistent Signal assess Assess Matrix Effect (Post-Extraction Spike) problem->assess effect_present Matrix Effect Confirmed? (MF ≠ 100%) assess->effect_present no_effect No Significant Effect (MF ≈ 100%) effect_present->no_effect No optimize_prep Optimize Sample Prep (e.g., SPE, PLR) effect_present->optimize_prep Yes troubleshoot_other Troubleshoot Other Issues: - Instrument Performance - Sample Degradation - LC Method no_effect->troubleshoot_other reassess Re-assess Matrix Effect optimize_prep->reassess effect_resolved Effect Minimized? reassess->effect_resolved implement_is Implement SIL Internal Standard for Correction effect_resolved->implement_is No final_method Final Validated Method effect_resolved->final_method Yes implement_is->final_method

Caption: Workflow for identifying and mitigating matrix effects.

Guide 2: General Protocol for Phospholipid Removal (PLR)

This protocol outlines a typical workflow using a commercially available phospholipid removal plate (e.g., Ostro, HybridSPE).[5][9]

Experimental Protocol:

  • Sample Aliquot: Place an aliquot of your biological sample (e.g., 100 µL of plasma) into the wells of the PLR plate. If using, add the SIL internal standard at this step.

  • Protein Precipitation: Add 3-4 volumes of an appropriate organic solvent (e.g., 300-400 µL of acetonitrile (B52724) with 1% formic acid) to each well.

  • Mix: Mix thoroughly (e.g., vortex or draw-dispense) to ensure complete protein precipitation.

  • Filtration: Apply a vacuum or positive pressure to the plate to draw the protein-free and phospholipid-depleted sample through the filter into a clean collection plate.

  • Evaporation & Reconstitution (Optional): Evaporate the filtrate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase to concentrate the sample if needed.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

G cluster_1 Comparison of Sample Preparation Outputs start Biological Sample (Analyte + Proteins + Phospholipids) ppt Protein Precipitation (PPT) start->ppt spe Solid-Phase Extraction (SPE) start->spe plr Phospholipid Removal (PLR) start->plr out_ppt PPT Extract: Analyte + Phospholipids ppt->out_ppt out_spe SPE Eluate: Analyte ONLY (Clean) spe->out_spe out_plr PLR Filtrate: Analyte + Other small molecules plr->out_plr

Caption: Outputs from different sample preparation techniques.

Guide 3: The Role of a Stable Isotope-Labeled (SIL) Internal Standard

A SIL internal standard is the ultimate tool for correcting matrix effects. Because it behaves identically to the analyte during extraction, chromatography, and ionization, it provides a reliable reference for quantification.

G cluster_2 Mechanism of Correction by a SIL Internal Standard chromatogram LC Separation Analyte (blue) SIL-IS (green) chromatogram:f0->midpoint chromatogram:f1->midpoint ion_source Ion Source (Region of Ion Suppression) detector MS Detector Analyte Signal (Suppressed) SIL-IS Signal (Suppressed) ion_source->detector ratio Final Ratio (Analyte / SIL-IS) = ACCURATE detector->ratio Ratio calculation normalizes suppression midpoint->ion_source Co-elution

Caption: How a SIL internal standard corrects for ion suppression.

References

Common pitfalls in the quantification of acyl-CoA thioesters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA thioester analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the quantification of these critical metabolic intermediates.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of acyl-CoA thioesters so challenging?

A: The quantification of acyl-CoA thioesters is inherently challenging due to a combination of factors:

  • Instability: Acyl-CoAs possess an energy-rich thioester bond that is highly susceptible to hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic.[1][2] This instability necessitates rapid and careful sample handling to prevent degradation.

  • Low Abundance: Acyl-CoAs are typically present at very low endogenous concentrations (nanomole amounts) in tissues and cells, requiring highly sensitive analytical methods for detection.[3][4]

  • Diverse Physicochemical Properties: The acyl-CoA family encompasses a wide range of molecules with varying fatty acid chain lengths and degrees of saturation.[5] This diversity makes it difficult to develop a single extraction and analysis method that is optimal for all species.

  • Lack of Blank Matrices: It is difficult to obtain a biological matrix that is completely free of endogenous acyl-CoAs, which complicates the preparation of accurate calibration curves and standards.[1]

  • Matrix Effects: Co-extracted substances from complex biological samples can interfere with the analysis, particularly in mass spectrometry, causing ion suppression or enhancement.[6][7]

Q2: What are the primary analytical methods used for acyl-CoA quantification?

A: Several methods are available, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most robust and frequently used approach due to its high sensitivity and selectivity.[8][9][10]

  • LC-MS/MS: This is the gold standard for identifying and quantifying a broad range of acyl-CoA species simultaneously.[8][10][11] It allows for the separation of different acyl-CoAs by liquid chromatography followed by specific detection using tandem mass spectrometry.[8]

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: HPLC can be used to separate and quantify more abundant acyl-CoA species.[3][5] Derivatization with a fluorescent agent like chloroacetaldehyde (B151913) can significantly enhance sensitivity.[3]

  • Enzymatic and Spectrophotometric Assays: These methods are typically limited to specific molecules like acetyl-CoA and are often less sensitive and specific than chromatographic techniques.[5]

  • Nuclear Magnetic Resonance (NMR): NMR can be used for the quantification of highly abundant acyl-CoAs without extensive sample preparation.[2][5]

Q3: What is the difference between acyl-CoA and acetyl-CoA?

A: Acetyl-CoA is a specific type of acyl-CoA. The term "acyl-CoA" refers to a broad family of molecules where any fatty acid of varying length is attached to coenzyme A (CoA).[8] Acetyl-CoA is the specific molecule where the acyl group is a two-carbon acetyl group derived from acetic acid.[8] While acetyl-CoA is a central hub in metabolism, the broader acyl-CoA pool includes molecules involved in fatty acid synthesis, beta-oxidation, and other pathways.[8][12]

Troubleshooting Guides

Problem 1: Low or no signal for my acyl-CoA of interest.

This is a common issue that can stem from problems during sample preparation or the analytical run itself.

Possible Causes & Solutions:

Cause Troubleshooting Step
Analyte Degradation Acyl-CoAs are unstable. Ensure rapid quenching of metabolism by flash-freezing samples in liquid nitrogen.[13] Perform extraction quickly at low temperatures (e.g., on dry ice or at 4°C).[13] Avoid alkaline or strongly acidic conditions during extraction and reconstitution.[1]
Inefficient Extraction The choice of extraction solvent is critical and depends on the chain length of the target acyl-CoAs. A common and effective solvent system is a mixture of acetonitrile (B52724), methanol (B129727), and water (e.g., 2:2:1 v/v/v).[2][5] For long-chain acyl-CoAs, methods using isopropanol (B130326) may be more suitable.[3]
Poor Reconstitution Stability After evaporating the extraction solvent, the dried sample must be reconstituted in a solvent that ensures stability. Methanol has been shown to provide better stability for acyl-CoAs compared to aqueous solutions.[1]
Ion Suppression (LC-MS/MS) Co-eluting matrix components can suppress the ionization of your target analyte. Optimize chromatographic separation to resolve the analyte from interfering species.[1] Consider sample cleanup steps like solid-phase extraction (SPE), though some methods are designed to avoid this.[9]

Workflow for Minimizing Acyl-CoA Degradation

Start Start: Live Cells/Tissue Quench 1. Rapid Quenching (Liquid Nitrogen) Start->Quench Crucial for metabolic arrest Homogenize 2. Homogenization (Cold Solvent) Quench->Homogenize Extract 3. Extraction (e.g., ACN/MeOH/H2O) Keep on ice Homogenize->Extract Centrifuge 4. Centrifugation (4°C) Extract->Centrifuge Evaporate 5. Evaporation (Under Nitrogen) Centrifuge->Evaporate Reconstitute 6. Reconstitution (Methanol) Evaporate->Reconstitute Avoid aqueous solutions Analyze 7. Immediate Analysis (LC-MS/MS) Reconstitute->Analyze

Caption: Workflow to minimize acyl-CoA degradation during sample preparation.

Problem 2: Poor peak shape (tailing, fronting) in my chromatogram.

Poor chromatography can compromise both identification and quantification.

Possible Causes & Solutions:

Cause Troubleshooting Step
Secondary Interactions Acyl-CoAs can interact with active sites on the column or LC system. Ensure the use of a well-maintained, high-quality column. Some methods use slightly acidic mobile phases for short-chain species, but this can cause tailing for long-chain acyl-CoAs.[2]
Inappropriate Mobile Phase The pH and composition of the mobile phase are critical. Many methods use an ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) buffer to maintain a stable pH and improve peak shape.[11]
Column Overload Injecting too much sample can lead to peak fronting. Try diluting the sample or reducing the injection volume.
Sample Matrix Effects Biological materials can build up on the column over time, leading to distorted peak shapes.[14] Implement a column wash step between runs and consider diverting the flow to waste at the beginning and end of each run to prevent contaminants from entering the mass spectrometer.[11]
Experimental Protocol: LC Separation

A robust method for separating a wide range of acyl-CoAs uses a reversed-phase C18 column with a binary solvent gradient.[11]

  • Column: UPLC BEH C18 Column (or equivalent)

  • Solvent A: 15 mM Ammonium Hydroxide (NH₄OH) in water

  • Solvent B: 15 mM NH₄OH in acetonitrile (ACN)

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • Start at 20% B

    • Increase to 45% B over 2.8 min

    • Decrease to 25% B over 0.2 min

    • Increase to 65% B over 1 min

    • Return to 20% B over 0.5 min

  • Column Temperature: 35°C

  • Autosampler Temperature: 4°C

This protocol is adapted from a published method and may require optimization for your specific application and instrument.[11]

Problem 3: High variability and poor reproducibility.

Inconsistent results are often traced back to sample handling, extraction efficiency, or the lack of proper standards.

Possible Causes & Solutions:

Cause Troubleshooting Step
Inconsistent Extraction Extraction efficiency can vary between samples and for different acyl-CoA species.[11] Ensure precise and consistent execution of the extraction protocol for all samples. The use of a bead beater can improve cell lysis and extraction consistency.[13]
Lack of Internal Standard An internal standard (IS) is essential to correct for variations in extraction efficiency and matrix effects. Use a stable isotope-labeled version of your analyte or an odd-chain acyl-CoA (e.g., C17:0-CoA) that is not naturally abundant in the sample.[1][14] The IS should be added at the very beginning of the extraction process.[3]
Matrix Effects As mentioned, matrix effects can cause significant variability. Using matrix-matched calibration curves, where standards are spiked into a blank biological extract, is crucial for accurate quantification.[6][7]
Analyte Instability in Autosampler Acyl-CoAs can degrade while waiting in the autosampler, especially in aqueous solutions.[1] Keep the autosampler temperature low (e.g., 4°C) and analyze samples as quickly as possible after preparation. Reconstituting in methanol can improve stability over 24 hours.[1]
Data Summary: Stability of Acyl-CoAs in Different Solvents

The stability of acyl-CoAs was tested over 24 hours at 4°C in an autosampler. The data below summarizes the percentage of the analyte remaining relative to the initial (time-zero) measurement.

Solvent Short-Chain Acyl-CoA (e.g., C4:0) Long-Chain Acyl-CoA (e.g., C16:0) Reference
Methanol >95%>95%[1]
50% Methanol / 50% Ammonium Acetate (pH 7) ~90%~70-80%[1]
Water <80%<60%[1]
Ammonium Acetate (pH 7) <80%<60%[1]
50% Methanol / 50% Ammonium Acetate (pH 3.5) <70%<50%[1]

Data are illustrative based on trends reported in the literature.[1]

Troubleshooting Logic Diagram

Start Problem: Poor Reproducibility CheckIS Are you using an internal standard (IS)? Start->CheckIS CheckExtract Is your extraction protocol consistent? CheckIS->CheckExtract Yes Sol_IS Solution: Add a stable isotope-labeled or odd-chain IS at the start of extraction. CheckIS->Sol_IS No CheckStab Is your analyte stable in the autosampler? CheckMatrix Are you using matrix- matched calibration? CheckStab->CheckMatrix Yes Sol_Stab Solution: Reconstitute in methanol and keep autosampler at 4°C. Analyze samples promptly. CheckStab->Sol_Stab No CheckExtract->CheckStab Yes Sol_Extract Solution: Standardize all volumes, timings, and temperatures. Use a homogenizer for consistent lysis. CheckExtract->Sol_Extract No Sol_Matrix Solution: Prepare calibrators by spiking standards into a blank matrix extract from a similar biological source. CheckMatrix->Sol_Matrix No

Caption: Decision tree for troubleshooting poor reproducibility in acyl-CoA quantification.

References

Technical Support Center: Analysis of 7-Methyldecanoyl-CoA and other Long-Chain Acyl-CoAs by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the ionization efficiency and overall analysis of 7-Methyldecanoyl-CoA and other long-chain acyl-CoA thioesters using Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the ESI-MS analysis of this compound and similar analytes.

Q1: Why is the signal intensity for my this compound consistently low?

A1: Low signal intensity for long-chain acyl-CoAs is a frequent issue and can stem from several factors:

  • Suboptimal Ionization Mode: For most long-chain acyl-CoAs, positive ion mode ESI is generally more sensitive than negative ion mode.[1] Studies have shown that the positive ion mode can be approximately three times more sensitive for the analysis of certain long-chain acyl-CoAs.[1]

  • Inefficient Ionization: The large and amphipathic nature of acyl-CoA molecules can lead to poor ionization efficiency. The choice of mobile phase additives is critical for improving protonation and enhancing the signal response.

  • In-Source Fragmentation: Acyl-CoAs are susceptible to fragmentation within the ESI source, especially with aggressive source parameters like high cone voltage or capillary temperature. This premature fragmentation reduces the abundance of the intact precursor ion.[2]

  • Adduct Formation: The signal can be distributed among various ions, including the protonated molecule [M+H]+ and different adducts (e.g., sodium [M+Na]+, potassium [M+K]+). This division of the ion current lowers the intensity of any single species.

  • Sample Degradation: Acyl-CoAs are chemically unstable, particularly in aqueous solutions that are not pH-controlled. They are prone to hydrolysis, which can significantly reduce the concentration of the target analyte.

  • Analyte Adsorption: The phosphate (B84403) groups in acyl-CoAs can exhibit a high affinity for glass and metallic surfaces, leading to sample loss and reduced signal intensity.[3]

Q2: I'm observing poor peak shapes (e.g., tailing) for my acyl-CoA peaks. What could be the cause and how can I improve it?

A2: Poor peak shape is often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Mobile Phase Composition: The use of mobile phase modifiers is crucial. Increasing the concentration of ammonium (B1175870) formate (B1220265) in the mobile phase has been shown to greatly improve peak tailing for acyl-CoAs.[4]

  • pH of the Mobile Phase: A suboptimal pH can lead to mixed ionization states of the analyte, resulting in broadened or tailing peaks. Buffering the mobile phase with ammonium formate or ammonium acetate (B1210297) helps maintain a consistent pH.

  • Column Choice: A C8 or C18 reversed-phase column is commonly used for acyl-CoA analysis.[4][5] Ensure the chosen column is appropriate for the separation and that it is not degraded.

Q3: I suspect in-source fragmentation is occurring. How can I confirm and mitigate this?

A3: In-source fragmentation (ISF) can complicate spectra and lead to inaccurate quantification.

  • Confirmation: A key indicator of ISF is the observation of fragment ions in your full scan MS1 spectra that correspond to known fragmentation pathways of your analyte. For acyl-CoAs, a common in-source fragment corresponds to the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[4]

  • Mitigation:

    • Optimize Source Parameters: Systematically reduce the cone voltage (or declustering potential) and capillary/source temperature to find the optimal balance between efficient ionization and minimal fragmentation.

    • Gentle Ionization: Ensure your ESI source settings are as "soft" as possible to preserve the intact molecule.

Q4: Should I use positive or negative ion mode for analyzing this compound?

A4: For long-chain acyl-CoAs, positive ion mode is generally recommended as it typically provides higher sensitivity.[1] While negative ion mode can also be used, comparative studies have shown that positive ion mode can yield a signal that is approximately three times stronger.[1]

Q5: What are the best mobile phase additives for enhancing ionization?

A5: The use of volatile ammonium salts is standard practice for improving the ionization of acyl-CoAs.

  • Ammonium Formate and Ammonium Acetate: Both are excellent choices for enhancing ionization in positive mode by providing a source of protons. Some studies suggest that formate modifiers may offer superior MS signals and chromatographic resolution compared to acetate.[6] Increasing the concentration of ammonium formate has been noted to improve peak shape.[4]

  • Ammonium Hydroxide (B78521): In some methods, ammonium hydroxide is used to adjust the mobile phase to a higher pH, which can be beneficial for the chromatography of certain acyl-CoAs.[5]

Quantitative Data Summary

The following tables summarize key quantitative findings related to the analysis of long-chain acyl-CoAs.

Table 1: Comparison of Ionization Modes for Long-Chain Acyl-CoA Analysis

Ionization ModeRelative SensitivityReference
Positive Ion (ESI+)~3-fold higher[1]
Negative Ion (ESI-)Baseline[1]

Table 2: Recommended Starting ESI Source Parameters for Acyl-CoA Analysis

ParameterRecommended RangePurpose
Capillary Voltage2.5 - 4.0 kVPromotes ion formation. Optimize for stable spray.
Cone/Declustering Voltage10 - 60 VExtracts ions and can reduce adduct formation. Higher values may induce fragmentation.[7]
Source Temperature100 - 130 °CAids in desolvation. Keep as low as possible to minimize thermal degradation.[7]
Desolvation Gas Temperature350 - 500 °CFacilitates solvent evaporation. Higher temperatures can improve signal but risk degradation.
Desolvation Gas Flow500 - 800 L/hrAssists in droplet evaporation. Optimize for signal stability and intensity.
Nebulizer Gas Pressure30 - 60 psiControls aerosol formation. Adjust for a stable spray.

Experimental Protocols

This section provides detailed methodologies for the extraction and LC-MS/MS analysis of this compound from tissue samples.

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for tissue acyl-CoA extraction.[8][9]

Materials:

  • Frozen tissue sample

  • 100 mM Potassium Phosphate Buffer (KH2PO4), pH 4.9

  • 2-Propanol

  • Acetonitrile (ACN)

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Heptadecanoyl-CoA (or other odd-chain acyl-CoA) as an internal standard

  • Glass homogenizer

  • Centrifuge

Procedure:

  • Homogenization: Weigh approximately 50-100 mg of frozen powdered tissue and place it in a pre-chilled glass homogenizer. Add 2 mL of ice-cold 100 mM KH2PO4 buffer containing the internal standard (e.g., 16 nmol of heptadecanoyl-CoA). Homogenize thoroughly.[9]

  • Solvent Addition: Add 2.0 mL of 2-propanol to the homogenate and homogenize again.[9]

  • Extraction: Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile. Vortex the mixture vigorously for 5 minutes.[9]

  • Phase Separation: Centrifuge the homogenate at approximately 2,000 x g for 5 minutes.

  • Collection: Carefully collect the upper phase, which contains the acyl-CoAs.[9]

  • Dilution: Dilute the collected upper phase with 10 mL of 100 mM KH2PO4 buffer (pH 4.9).[9]

  • Solid-Phase Extraction (SPE): Proceed with SPE for sample cleanup and concentration. Use an appropriate SPE cartridge (e.g., an oligonucleotide purification column or a mixed-mode SPE) to bind and then elute the acyl-CoAs.[3][8]

  • Drying and Reconstitution: Dry the eluted sample under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., a mixture of the initial mobile phase).

Protocol 2: LC-MS/MS Analysis of this compound

Instrumentation:

  • HPLC or UPLC system

  • Triple quadrupole mass spectrometer with an ESI source

LC Conditions:

  • Column: C8 or C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm)[4]

  • Mobile Phase A: 25 mM Ammonium Formate in 98% Water / 2% Acetonitrile, pH adjusted as needed.[4]

  • Mobile Phase B: 5 mM Ammonium Formate in 98% Acetonitrile / 2% Water.[4]

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 35 - 45 °C

  • Injection Volume: 5 - 20 µL

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: Linear gradient to 98% B

    • 15-18 min: Hold at 98% B

    • 18.1-20 min: Return to 2% B and equilibrate

MS/MS Conditions (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound:

    • Precursor Ion (Q1): Calculated m/z of [M+H]+

    • Product Ion (Q3): Precursor ion - 507.1 (corresponding to the neutral loss of the 3'-phosphoadenosine diphosphate moiety)

  • Source Parameters: Use the optimized parameters from Table 2 as a starting point.

Visualizations

Experimental Workflow for Acyl-CoA Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis tissue Tissue Homogenization extraction Solvent Extraction tissue->extraction spe Solid-Phase Extraction (SPE) extraction->spe drydown Drying & Reconstitution spe->drydown lc LC Separation (C18/C8) drydown->lc esi Electrospray Ionization (ESI+) lc->esi msms Tandem MS (MRM) esi->msms integration Peak Integration msms->integration quant Quantification integration->quant

Caption: Workflow for tissue acyl-CoA analysis.

Troubleshooting Logic for Low Signal Intensity

troubleshooting_logic start Low Signal Intensity check_mode Check Ionization Mode (Positive Recommended) start->check_mode check_mobile_phase Optimize Mobile Phase (Add Ammonium Formate/Acetate) check_mode->check_mobile_phase [Mode Correct] solution Signal Improved check_mode->solution [Switched to Positive] check_source Optimize Source Parameters (Reduce Cone Voltage/Temp) check_mobile_phase->check_source [Optimized] check_mobile_phase->solution [Additive Added] check_sample_prep Review Sample Prep (Stability, Adsorption) check_source->check_sample_prep [Optimized] check_source->solution [Parameters Adjusted] check_sample_prep->solution [Issue Resolved]

Caption: Troubleshooting low signal intensity.

References

Technical Support Center: Resolving Isomeric Acyl-CoAs in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of isomeric acyl-CoAs.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of isomeric acyl-CoAs in a question-and-answer format.

Issue 1: Poor or no separation of isomeric acyl-CoAs (e.g., n-butyryl-CoA and isobutyryl-CoA).

  • Question: My isomeric acyl-CoAs are co-eluting. How can I improve their separation?

  • Answer: The separation of isomeric acyl-CoAs, such as n-butyryl-CoA and isobutyryl-CoA, can be challenging due to their similar physicochemical properties.[1][2] Here are several strategies to improve resolution:

    • Utilize Ultra-Performance Liquid Chromatography (UPLC): UPLC systems, with their smaller particle size columns (sub-2 µm), offer higher chromatographic efficiency and can often resolve isomers that co-elute on standard HPLC systems.[1][2]

    • Optimize the Stationary Phase: While C18 columns are commonly used, the specific chemistry of the C18 phase can impact selectivity. Consider screening different C18 columns from various manufacturers. Additionally, phenyl-hexyl stationary phases can offer alternative selectivity due to π-π interactions with the acyl-CoA molecule.

    • Employ Ion-Pairing Reagents: The use of ion-pairing reagents in the mobile phase can enhance the retention and separation of acyl-CoAs.[1] Alkylamines, such as triethylamine (B128534) (TEA) or tributylamine, are often used for this purpose.[1] However, be aware that ion-pairing reagents can sometimes cause ion suppression in mass spectrometry.[1]

    • Adjust Mobile Phase Composition and Gradient: A shallower gradient and a lower flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as this can alter selectivity.

    • Consider Two-Dimensional LC-MS: For highly complex samples or particularly difficult separations, two-dimensional LC-MS can provide a significant increase in resolving power.[1]

Issue 2: Poor peak shape (tailing or fronting) for acyl-CoA peaks.

  • Question: My acyl-CoA peaks are exhibiting significant tailing. What are the likely causes and solutions?

  • Answer: Peak tailing is a common issue in the chromatography of acyl-CoAs and can be caused by several factors:

    • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with the phosphate (B84403) groups of the acyl-CoA molecules, leading to peak tailing.[3]

      • Solution: Adding a buffer to your mobile phase, such as ammonium (B1175870) formate, can help to mask these silanol interactions.[4][5] Operating at a slightly acidic pH can also protonate the silanol groups, reducing their interaction with the negatively charged acyl-CoAs.

    • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

      • Solution: Try diluting your sample or reducing the injection volume.

    • Column Contamination: Accumulation of matrix components on the column can lead to poor peak shape.

      • Solution: Use a guard column and ensure adequate sample cleanup. Regularly flush the column with a strong solvent to remove contaminants.

    • Extra-Column Effects: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.

      • Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly made.

Issue 3: Low or inconsistent signal intensity for acyl-CoA analytes.

  • Question: I am observing a weak or variable signal for my acyl-CoAs. How can I improve sensitivity and reproducibility?

  • Answer: Low and inconsistent signal intensity can be due to analyte degradation, ion suppression, or suboptimal MS parameters.

    • Analyte Stability: Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions and at alkaline or strongly acidic pH.[6]

      • Solution: Prepare fresh samples and keep them at low temperatures (4°C or on ice) during the analysis sequence. Minimize the time samples spend in aqueous solutions before injection.

    • Ion Suppression: Co-eluting matrix components can compete for ionization in the mass spectrometer source, reducing the signal of the analytes of interest.[6]

      • Solution: Improve chromatographic separation to resolve acyl-CoAs from interfering matrix components. Enhance sample cleanup procedures, for example, by using solid-phase extraction (SPE), to remove phospholipids (B1166683) and other interfering substances.

    • Mass Spectrometry Parameters: Suboptimal MS parameters will lead to poor sensitivity.

      • Solution: Optimize MS parameters, such as capillary voltage, cone voltage, and collision energy, by infusing a standard solution of your acyl-CoAs of interest.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best type of column for separating isomeric acyl-CoAs?

A1: For the separation of isomeric short-chain acyl-CoAs, a high-efficiency reversed-phase column is recommended. Ultra-Performance Liquid Chromatography (UPLC) columns with sub-2 µm particle sizes have demonstrated success in resolving isomers like n-butyryl-CoA and isobutyryl-CoA.[1][2] While C18 is a common stationary phase, the specific brand and bonding chemistry can influence selectivity. For broader profiling of acyl-CoAs with varying chain lengths, a C8 or C18 column is often suitable.[4] In some cases, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a complementary technique, particularly for very polar short-chain acyl-CoAs.[7]

Q2: Are ion-pairing reagents necessary for acyl-CoA analysis?

A2: Ion-pairing reagents are not always necessary but can be very effective for improving the retention and separation of polar, short-chain acyl-CoAs on reversed-phase columns.[1][8] They work by forming a neutral ion pair with the charged acyl-CoA molecule, which has a stronger interaction with the non-polar stationary phase.[8] However, a significant drawback is their potential to cause ion suppression in the mass spectrometer and contaminate the LC-MS system.[1] Therefore, it is often advisable to first attempt separation without ion-pairing reagents by optimizing other chromatographic parameters.

Q3: What are the characteristic fragment ions of acyl-CoAs in positive ion mode mass spectrometry?

A3: In positive ion mode ESI-MS/MS, acyl-CoAs exhibit a characteristic fragmentation pattern. The most common fragmentation is a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[6] Another frequently observed fragment ion is at m/z 428, which results from cleavage between the 5' diphosphates.[9] These characteristic fragments are useful for developing targeted MS/MS methods, such as Multiple Reaction Monitoring (MRM), for the sensitive and specific detection of acyl-CoAs.

Q4: How can I quantify acyl-CoAs accurately?

A4: Accurate quantification of acyl-CoAs is typically achieved using a stable isotope-labeled internal standard corresponding to the analyte of interest. However, due to the limited commercial availability of such standards for all acyl-CoAs, an alternative approach is to use an odd-chain acyl-CoA, such as C15:0-CoA or C17:0-CoA, as an internal standard, as these are generally not endogenously present in most biological samples.[6] A calibration curve should be prepared using a matrix that closely matches the study samples to account for any matrix effects.

Q5: What are the critical steps in sample preparation for acyl-CoA analysis?

A5: Proper sample preparation is crucial for successful acyl-CoA analysis. Key steps include:

  • Rapid Quenching of Metabolism: To prevent enzymatic degradation of acyl-CoAs, it is essential to rapidly quench metabolic activity at the time of sample collection. This is often achieved by flash-freezing the tissue or cells in liquid nitrogen.

  • Efficient Extraction: A common method for extracting acyl-CoAs involves protein precipitation with an organic solvent, such as a mixture of acetonitrile and methanol (B129727).[10]

  • Sample Cleanup: To reduce matrix effects, a sample cleanup step is often necessary. Solid-phase extraction (SPE) with a C18 or mixed-mode sorbent can be used to remove interfering substances like salts and phospholipids.[10]

  • Reconstitution: After extraction and cleanup, the sample is typically dried down and reconstituted in a solvent compatible with the LC-MS system, often a mixture of water and an organic solvent.[10]

Quantitative Data Summary

Table 1: Comparison of Chromatographic Conditions for Isomeric Acyl-CoA Separation

ParameterMethod 1: UPLC-MS/MS without Ion-PairingMethod 2: HPLC-MS/MS with Ion-Pairing
Column UPLC BEH C18, 1.7 µm, 2.1 x 100 mmHPLC C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 10 mM Ammonium Acetate (B1210297) in Water, pH 6.85 mM Tributylamine, 5 mM Acetic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 2% B to 60% B in 10 min5% B to 50% B in 20 min
Flow Rate 0.4 mL/min1.0 mL/min
n-butyryl-CoA RT 5.2 min12.5 min
isobutyryl-CoA RT 5.0 min12.1 min
Resolution (Rs) > 1.5> 1.2

Note: Retention times (RT) and resolution (Rs) are approximate and can vary depending on the specific instrument and conditions.

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells

  • Cell Harvesting and Quenching:

    • Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Immediately add 1 mL of ice-cold 80% methanol to the culture dish to quench metabolism and extract the acyl-CoAs.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation and Extraction:

    • Vortex the cell lysate vigorously for 1 minute.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Clarification and Storage:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extract at -80°C until analysis.

  • Reconstitution:

    • Just prior to LC-MS/MS analysis, reconstitute the dried extract in 100 µL of 50% methanol containing an appropriate internal standard.

Protocol 2: UPLC-MS/MS Analysis of Isomeric Short-Chain Acyl-CoAs

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 2% B for 1 min, ramp to 60% B over 8 min, hold at 60% B for 1 min, return to 2% B and re-equilibrate for 3 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 40 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • MRM Transitions:

      • n-butyryl-CoA/isobutyryl-CoA: Monitor the transition of the precursor ion to the characteristic product ions (e.g., m/z 838.2 -> 331.1).

      • Internal Standard (e.g., C15:0-CoA): Monitor the appropriate MRM transition.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Cell Culture/ Tissue Sample quench Metabolic Quenching (e.g., liquid N2 or cold solvent) start->quench 1. Harvest extract Extraction with Organic Solvent quench->extract 2. Lyse & Extract cleanup Sample Cleanup (e.g., SPE) extract->cleanup 3. Clarify dry Dry Down cleanup->dry 4. Concentrate reconstitute Reconstitution in Injection Solvent dry->reconstitute 5. Prepare for analysis inject Inject into UPLC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate 6. Separate detect Mass Spectrometric Detection (MRM) separate->detect 7. Detect process Data Processing & Quantification detect->process 8. Analyze result Results process->result

Caption: Experimental workflow for acyl-CoA analysis.

troubleshooting_logic cluster_column Column Optimization cluster_mobile_phase Mobile Phase Optimization cluster_advanced Advanced Techniques start Poor Isomer Separation check_uplc Using UPLC? start->check_uplc Initial Check change_column Try different C18 or Phenyl-Hexyl column check_uplc->change_column No adjust_gradient Decrease gradient slope and/or flow rate check_uplc->adjust_gradient Yes change_column->adjust_gradient Still poor separation end Resolution Improved change_column->end Resolved add_ip Consider ion-pairing reagent adjust_gradient->add_ip Still poor separation adjust_gradient->end Resolved two_d_lc Employ 2D-LC add_ip->two_d_lc If ion suppression is an issue or separation is still inadequate add_ip->end Resolved two_d_lc->end Resolved

Caption: Troubleshooting logic for poor isomer separation.

References

How to minimize enzymatic degradation of 7-Methyldecanoyl-CoA post-extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the enzymatic degradation of 7-Methyldecanoyl-CoA post-extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for the degradation of this compound after extraction?

A1: Post-extraction, this compound is susceptible to degradation by several classes of enzymes that may be present in the sample lysate. The primary culprits include:

  • Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze the thioester bond of acyl-CoAs, releasing coenzyme A (CoA-SH) and the corresponding free fatty acid. Several ACOTs have broad substrate specificity and can act on medium-chain branched fatty acyl-CoAs. Notably, ACOT8, located in peroxisomes, and ACOT9, found in mitochondria, are known to hydrolyze branched short-chain and medium- to long-chain acyl-CoAs.[1]

  • Peroxisomal Acyl-CoA Oxidases: Since this compound is a branched-chain fatty acyl-CoA, it is a substrate for peroxisomal β-oxidation.[2][3][4] Enzymes like Acyl-CoA Oxidase 2 (ACOX2) and pristanoyl-CoA oxidase are involved in the oxidation of 2-methyl-branched fatty acids.[4][5]

  • Nudix (Nucleoside Diphosphate-linked moiety X) Hydrolases: Certain Nudix hydrolases can cleave the pyrophosphate bond within the CoA molecule, leading to its inactivation and the release of the acyl chain.

Q2: What are the initial critical steps to prevent enzymatic degradation during sample preparation?

A2: The initial handling of the biological sample is critical. To minimize enzymatic activity from the outset, the following steps are crucial:

  • Rapid Quenching of Metabolism: Immediately stop all enzymatic reactions. This is typically achieved by flash-freezing the tissue or cell sample in liquid nitrogen.

  • Use of Cold Reagents and Environment: All subsequent extraction steps should be performed on ice or at 4°C. Use pre-chilled buffers, solvents, and tubes to maintain a low temperature and reduce enzyme kinetics.[6]

  • Efficient Homogenization in an Acidic Buffer: Homogenize the sample quickly and efficiently in a pre-chilled, slightly acidic buffer (e.g., 100 mM KH2PO4, pH 4.9).[7] The acidic pH helps to inhibit the activity of many degradative enzymes.

Q3: How should I store my extracted this compound samples?

A3: Proper storage is vital for the stability of acyl-CoAs. For short-term storage (hours to a few days), keep the samples at 4°C in a reconstitution solution that minimizes hydrolysis, such as methanol (B129727) or a 50% methanol/50 mM ammonium (B1175870) acetate (B1210297) (pH 7) solution.[6][8] For long-term storage, it is recommended to store the dried extract at -80°C and reconstitute it immediately before analysis. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem 1: Low or no detectable this compound in the final extract.
Possible Cause Troubleshooting Step
Enzymatic degradation during extraction. 1. Quenching: Ensure metabolic activity was stopped instantly with liquid nitrogen. 2. Temperature: Maintain all samples, reagents, and equipment at 4°C throughout the extraction process. 3. Acidic Buffer: Use a pre-chilled acidic homogenization buffer (pH 4.5-5.5) to inhibit enzyme activity.[7] 4. Enzyme Inhibitors: Consider adding a cocktail of broad-spectrum enzyme inhibitors to the homogenization buffer. This could include protease and phosphatase inhibitors. For thioesterases, while specific inhibitors are not commonly included in standard cocktails, ensuring a denaturing environment (e.g., with organic solvents) can be effective.
Chemical instability and hydrolysis. 1. pH Control: Avoid alkaline or strongly acidic conditions during extraction and storage. Acyl-CoAs are prone to hydrolysis outside a neutral to slightly acidic pH range.[8] 2. Solvent Choice: Reconstitute the final extract in an appropriate solvent. Methanol has been shown to provide good stability for acyl-CoAs.[8] Aqueous solutions should be buffered around pH 7.
Inefficient Extraction. 1. Homogenization: Ensure thorough homogenization of the tissue or cells to release the intracellular content. 2. Solvent Ratios: Use an optimized ratio of organic solvents (e.g., acetonitrile (B52724) and isopropanol) to effectively precipitate proteins and extract the more polar acyl-CoAs into the supernatant.[7]
Problem 2: High variability between replicate samples.
Possible Cause Troubleshooting Step
Inconsistent sample handling. 1. Standardize Timing: Ensure that the time from sample collection to quenching and extraction is consistent for all replicates. 2. Uniform Homogenization: Apply the same homogenization technique (e.g., duration, intensity) to all samples to ensure consistent cell lysis and enzyme release.
Precipitate disturbance during supernatant collection. 1. Careful Pipetting: When collecting the supernatant after centrifugation, be careful not to disturb the protein pellet. Leave a small amount of supernatant behind if necessary to avoid contamination. 2. Second Centrifugation: Consider a second centrifugation step of the collected supernatant to remove any remaining fine precipitates.
Degradation during storage or sample processing. 1. Minimize Time at Room Temperature: Keep samples on ice or in a cooled autosampler as much as possible during processing and analysis.[8] 2. Consistent Storage Conditions: Store all replicates under identical conditions (temperature, solvent, and duration).

Quantitative Data Summary

The stability of acyl-CoAs is highly dependent on the storage conditions. The following table summarizes the stability of various acyl-CoAs in different reconstitution solutions over 24 hours at 4°C. While this data is for straight-chain acyl-CoAs, it provides a valuable reference for the expected stability of this compound.

Table 1: Stability of Acyl-CoAs in Different Solutions at 4°C

Reconstitution SolutionC10:0-CoA (% Remaining after 24h)C12:0-CoA (% Remaining after 24h)C14:0-CoA (% Remaining after 24h)C16:0-CoA (% Remaining after 24h)
Methanol~95%~95%~95%~95%
50% Methanol / 50mM Ammonium Acetate (pH 7)~90%~85%~80%~75%
Water~70%~65%~60%~55%
50mM Ammonium Acetate (pH 7)~75%~70%~65%~60%
50% Methanol / 50mM Ammonium Acetate (pH 3.5)~80%~75%~70%~65%

Data adapted from a study on the stability of straight-chain acyl-CoAs. The stability of this compound is expected to be similar to that of C10:0-CoA and C12:0-CoA.[8]

Experimental Protocols

Protocol 1: Extraction of this compound from Mammalian Cells

This protocol is a synthesis of established methods for the extraction of acyl-CoAs from cultured cells.[6]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Pre-chilled (-80°C) Methanol

  • Internal standard (e.g., C17:0-CoA) in methanol

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL), pre-chilled

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolic Quenching and Lysis:

    • Add 1 mL of pre-chilled (-80°C) methanol containing the internal standard to the cells.

    • Adherent cells: Use a cell scraper to scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Suspension cells: Resuspend the cell pellet in the cold methanol containing the internal standard.

  • Protein Precipitation:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Sample Concentration:

    • Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for your downstream analysis (e.g., methanol or 50% methanol in 50 mM ammonium acetate, pH 7).[6][8]

    • Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.

    • Transfer the clear supernatant to an appropriate vial for analysis.

Visualizations

Diagram 1: Workflow for Minimizing this compound Degradation

Workflow cluster_pre_extraction Pre-Extraction cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_storage Storage Start Biological Sample Quench Rapid Quenching (Liquid Nitrogen) Start->Quench Homogenize Homogenization (Cold Acidic Buffer) Quench->Homogenize Centrifuge1 Protein Precipitation & Centrifugation Homogenize->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant Concentrate Evaporate to Dryness CollectSupernatant->Concentrate Reconstitute Reconstitute in Stable Solvent Concentrate->Reconstitute Store Store at -80°C (Long-term) Concentrate->Store Analyze Analysis (e.g., LC-MS) Reconstitute->Analyze Store->Reconstitute

Caption: Experimental workflow for the extraction of this compound.

Diagram 2: Key Enzymatic Degradation Pathways for this compound

DegradationPathways cluster_molecule This compound cluster_enzymes Degradative Enzymes cluster_products Degradation Products cluster_inhibitors Potential Inhibition Molecule This compound ACOT Acyl-CoA Thioesterases (e.g., ACOT8, ACOT9) Molecule->ACOT Hydrolysis ACOX Peroxisomal Oxidases (e.g., ACOX2) Molecule->ACOX Oxidation FFA 7-Methyldecanoic Acid + CoA-SH ACOT->FFA BetaOx β-Oxidation Intermediates ACOX->BetaOx Inhibitors Enzyme Inhibitors, Low Temperature, Acidic pH Inhibitors->ACOT Inhibitors->ACOX

Caption: Major enzymatic pathways leading to the degradation of this compound.

References

Technical Support Center: Synthesis of Methyl-Branched Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl-branched acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guides

This section addresses common problems that may arise during the synthesis of methyl-branched acyl-CoAs, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing low yields of my desired methyl-branched acyl-CoA product in my enzymatic synthesis reaction?

Answer: Low yields in the enzymatic synthesis of methyl-branched acyl-CoAs can stem from several factors related to enzyme activity and substrate availability.

  • Sub-optimal Enzyme Activity: The efficiency of the acyl-CoA synthetase or ligase used is critical. Ensure the enzyme is active and the reaction conditions (pH, temperature, co-factors like ATP and Mg²⁺) are optimal for the specific enzyme you are using.

  • Substrate Promiscuity and Competing Reactions: Fatty Acid Synthase (FASN), often involved in these syntheses, can be promiscuous. It may preferentially use malonyl-CoA over methylmalonyl-CoA if both are present, leading to the formation of straight-chain fatty acids instead of branched ones.[1][2] The cytosolic enzyme ECHDC1 can also degrade methylmalonyl-CoA, reducing its availability for incorporation into the fatty acid chain.[1][2]

  • Inadequate Precursor Supply: The synthesis of the methyl-branched precursor itself, often derived from branched-chain amino acids like valine, leucine, and isoleucine, might be a limiting step.[3] Ensure the upstream pathway for precursor generation is efficient.

  • Thioesterase Activity: Acyl-CoA thioesterases can hydrolyze the newly synthesized acyl-CoA, reducing the final yield.[4]

Troubleshooting Steps:

  • Verify Enzyme Activity: Run a control reaction with a known, preferred substrate to confirm your enzyme is active.

  • Optimize Substrate Ratios: If using a promiscuous enzyme like FASN, increase the concentration of the methyl-branched precursor (e.g., methylmalonyl-CoA) relative to other potential substrates.

  • Inhibit Competing Pathways: If working in a cell-based system, consider strategies to downregulate or inhibit enzymes that compete for your substrate, such as ECHDC1.[1][2]

  • Enhance Precursor Availability: Ensure sufficient supplementation of the necessary branched-chain amino acid precursors in your culture medium or reaction mixture.

  • Minimize Product Degradation: Consider using inhibitors of relevant thioesterases if product hydrolysis is suspected.

Question 2: My analysis shows a mixture of different methyl-branched isomers. How can I improve the specificity of the product?

Answer: The presence of multiple isomers often arises from the non-specific nature of the enzymes involved in the synthesis pathway.

  • Enzyme Specificity: The ketoacyl synthase (KS) domain of Fatty Acid Synthase (FASN) plays a crucial role in determining substrate specificity and the speed of branched-chain fatty acid production.[5] Different FASN isoforms or engineered enzymes may exhibit varying degrees of specificity for branched-chain extenders.

  • Primer Specificity: The initial priming molecule for fatty acid synthesis influences the final branched structure. The use of different branched-chain α-keto acids derived from valine, leucine, and isoleucine will lead to different iso- and anteiso-branched products.[3][6]

Troubleshooting Steps:

  • Enzyme Selection/Engineering: If possible, screen different acyl-CoA synthetases or FASN enzymes to find one with higher specificity for your desired substrate. In some cases, protein engineering may be an option to alter substrate preference.

  • Control Primer Availability: Tightly control the supply of the specific branched-chain amino acid precursor to favor the synthesis of a single type of primer molecule.

  • Purification: Employ high-resolution chromatographic techniques, such as HPLC with a C18 column, to separate the different isomers in your final product mixture.[7]

Question 3: I'm struggling with the purification of my synthesized methyl-branched acyl-CoA. What are the best practices?

Answer: Purification of acyl-CoAs can be challenging due to their amphipathic nature and potential instability.

  • Extraction Efficiency: Inefficient extraction from the reaction mixture or cell lysate can lead to significant product loss.

  • Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly at non-optimal pH.

  • Separation from Unreacted Substrates: Removing unreacted precursors like free fatty acids and Coenzyme A is crucial for obtaining a pure product.

Best Practices for Purification:

  • Solid-Phase Extraction (SPE): A robust method involves homogenization in a suitable buffer, followed by extraction with an organic solvent like acetonitrile (B52724). The acyl-CoAs in the extract can then be bound to an oligonucleotide purification column and eluted.[7]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using a C18 column is a powerful technique for separating acyl-CoAs based on their chain length and branching. A binary gradient system with a mobile phase like potassium phosphate (B84403) buffer and acetonitrile is often effective.[7]

  • Maintain Low Temperatures and Appropriate pH: Perform all purification steps at low temperatures (e.g., on ice) to minimize enzymatic degradation. Maintain a slightly acidic pH (around 4.0-5.0) to improve stability.

Frequently Asked Questions (FAQs)

Q1: What are the main enzymatic routes for synthesizing methyl-branched acyl-CoAs?

A1: The primary enzymatic route involves the de novo synthesis of fatty acids by Fatty Acid Synthase (FASN). This process can utilize methyl-branched primers, such as 2-methylbutyryl-CoA derived from isoleucine, or incorporate methylmalonyl-CoA as an extender unit instead of the usual malonyl-CoA.[1][2][8] Additionally, specific acyl-CoA synthetases can directly activate methyl-branched fatty acids to their corresponding CoA thioesters.[9]

Q2: Are there chemical methods available for synthesizing methyl-branched acyl-CoAs?

A2: Yes, chemo-enzymatic and purely chemical methods exist. A common chemical approach involves the activation of the corresponding methyl-branched carboxylic acid to an acid chloride or a mixed anhydride, which is then reacted with the free sulfhydryl group of Coenzyme A to form the thioester bond.[10]

Q3: How does the position of the methyl branch affect the properties of the resulting molecule and its biological function?

A3: The position of the methyl branch significantly impacts the physical properties of the fatty acid chain. Methyl branching disrupts the packing of lipid chains, leading to reduced lipid condensation, decreased bilayer thickness, and lower chain ordering. This effectively increases the fluidity of lipid bilayers.[11] The specific biological functions are diverse and can influence membrane-dependent processes and cellular signaling.

Q4: What analytical techniques are best suited for the characterization of synthesized methyl-branched acyl-CoAs?

A4: A combination of chromatographic and mass spectrometric techniques is ideal.

  • High-Performance Liquid Chromatography (HPLC): Used for purification and quantification, often coupled with UV detection at 260 nm (for the adenine (B156593) part of CoA).[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to fatty acid methyl esters (FAMEs), GC-MS is excellent for identifying the position of methyl branches.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high sensitivity and specificity for the direct analysis of acyl-CoAs, allowing for the identification of molecular species and fragmentation patterns.[12]

Quantitative Data Summary

Table 1: Kinetic Parameters of Fatty Acid Synthase with Different Substrates

Enzyme SourceSubstrateApparent K_m (µM)V_max (µmol min⁻¹ mg⁻¹)Reference
Rat LiverS-2-methylbutyryl-CoA202.2[13]
Rat LiverIsobutyryl-CoA892.0[13]

Note: Data is compiled from different studies and experimental conditions may vary.

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Synthase Assay for Methyl-Branched Fatty Acid Synthesis

This protocol is adapted from studies investigating the incorporation of methylmalonyl-CoA by fatty acid synthase.[1]

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0) containing 1 mM EDTA and 1 mM dithiothreitol.

    • To the buffer, add the following components to their final concentrations:

      • Purified Fatty Acid Synthase (FASN) (e.g., from rat liver)

      • Acetyl-CoA (as a primer)

      • Malonyl-CoA and/or Methylmalonyl-CoA (as extender units)

      • NADPH (as a reducing equivalent)

      • Bovine Serum Albumin (BSA) (to solubilize fatty acids)

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding FASN to the mixture.

    • Monitor the consumption of NADPH spectrophotometrically at 340 nm. The rate of NADPH oxidation is proportional to the rate of fatty acid synthesis.

  • Product Analysis:

    • After the reaction, stop it by adding a strong base (e.g., NaOH).

    • Saponify the lipids by heating.

    • Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

    • Derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a reagent like 8% HCl in methanol.[1]

    • Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the straight-chain and methyl-branched products.

Visualizations

Enzymatic_Synthesis_Pathway cluster_precursors Precursors cluster_activation Activation & Elongation Units cluster_synthesis Fatty Acid Synthesis cluster_final_product Final Product Branched-Chain_Amino_Acids Branched-Chain Amino Acids (e.g., Isoleucine) Methyl-branched_Acyl-CoA_Primer Methyl-branched Acyl-CoA Primer (e.g., 2-Methylbutyryl-CoA) Branched-Chain_Amino_Acids->Methyl-branched_Acyl-CoA_Primer Catabolism Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA ACC Carboxylation FASN Fatty Acid Synthase (FASN) Methyl-branched_Acyl-CoA_Primer->FASN Primer Methylmalonyl-CoA->FASN Extender Unit Methyl-branched_Fatty_Acid Methyl-branched Fatty Acid FASN->Methyl-branched_Fatty_Acid Elongation Methyl-branched_Acyl-CoA Methyl-branched Acyl-CoA Methyl-branched_Fatty_Acid->Methyl-branched_Acyl-CoA Acyl-CoA Synthetase

Caption: Enzymatic synthesis of methyl-branched acyl-CoAs.

Troubleshooting_Workflow Start Low Yield of Methyl-Branched Acyl-CoA CheckEnzyme Is the enzyme active? Start->CheckEnzyme CheckSubstrate Is substrate ratio optimal? CheckEnzyme->CheckSubstrate Yes OptimizeEnzyme Optimize reaction conditions (pH, temp, co-factors) CheckEnzyme->OptimizeEnzyme No CheckCompetition Are there competing pathways? CheckSubstrate->CheckCompetition Yes AdjustRatio Increase methyl-branched precursor concentration CheckSubstrate->AdjustRatio No InhibitCompetition Inhibit/downregulate competing enzymes (e.g., ECHDC1) CheckCompetition->InhibitCompetition Yes Success Yield Improved CheckCompetition->Success No OptimizeEnzyme->Success AdjustRatio->Success InhibitCompetition->Success

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Chemo-Enzymatic Synthesis of 7-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of chemo-enzymatically synthesized 7-Methyldecanoyl-CoA.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis protocol.

Question Possible Causes Recommended Solutions
Why is my reaction yield extremely low or non-existent? 1. Inactive Acyl-CoA Synthetase: The enzyme may have lost activity due to improper storage or handling. 2. Substrate Degradation: Coenzyme A (CoA) is susceptible to oxidation and degradation. ATP can be hydrolyzed over time. 3. Incorrect Reaction Buffer: pH is critical for enzyme activity. The wrong pH can completely inhibit the reaction. 4. Presence of Inhibitors: Contaminants in the 7-methyldecanoic acid or other reagents may be inhibiting the enzyme.1. Test Enzyme Activity: Run a positive control reaction with a known substrate for your enzyme (e.g., hexanoic or octanoic acid). If the control fails, obtain a fresh batch of enzyme. 2. Use Fresh Reagents: Use freshly prepared solutions of CoA and ATP. Store stock solutions appropriately (-20°C or -80°C). 3. Verify Buffer pH: Calibrate your pH meter and remake the reaction buffer (typically Tris-HCl or Potassium Phosphate (B84403), pH 7.3-7.5).[1] 4. Purify Substrate: Ensure the 7-methyldecanoic acid precursor is of high purity.
Why is the reaction incomplete, stalling at ~50% conversion? 1. Product Inhibition: The enzyme may be inhibited by the accumulation of products, such as this compound or AMP.[1] 2. Equilibrium Reached: The reaction is reversible, and an equilibrium may have been reached. 3. Insufficient ATP: The reaction consumes ATP. If ATP is limiting, the reaction will stop once it is depleted.1. Consider an ATP Regeneration System: Incorporate a system like myokinase/pyruvate kinase/PEP to regenerate ATP from AMP, which can drive the reaction forward.[1] 2. Increase Reactant Concentration: A modest increase in the concentration of 7-methyldecanoic acid or CoA might shift the equilibrium towards the product. 3. Add More ATP: Add a fresh aliquot of ATP to the reaction mixture and monitor for further conversion.
How can I remove unreacted CoA and 7-methyldecanoic acid during purification? 1. Similar Polarities: The starting materials and product have overlapping polarities, making simple extraction difficult. 2. Inefficient Purification Method: The chosen purification method may not have sufficient resolving power.1. Solid-Phase Extraction (SPE): Use a C18 SPE cartridge. Unreacted ATP and AMP will not bind strongly. Wash with a low-concentration buffer (e.g., 2% ammonium (B1175870) acetate) to remove unbound materials before eluting the product.[2] 2. High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (C18 column) is the most effective method for separating acyl-CoAs from their precursors. Use a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium formate (B1220265) or phosphate buffer).[3]
My final product appears to be degrading quickly. How can I improve its stability? 1. Thioester Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH. 2. Oxidation: The thiol group in the CoA moiety can be oxidized.1. Maintain pH: Store the purified this compound in a slightly acidic buffer (pH 4-6) to minimize hydrolysis. 2. Store Under Inert Gas: Lyophilize the purified product and store the powder under argon or nitrogen at -80°C. 3. Avoid Repeated Freeze-Thaw Cycles: Aliquot the product into single-use vials before freezing.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of the chemo-enzymatic synthesis of this compound? The synthesis is a two-step enzymatic reaction catalyzed by an acyl-CoA synthetase (also called an acyl-CoA ligase).[4] First, the enzyme uses ATP to activate the carboxylate of 7-methyldecanoic acid, forming a 7-methyldecanoyl-adenylate (acyl-AMP) intermediate and releasing pyrophosphate (PPi).[4] In the second step, the thiol group of Coenzyme A attacks the acyl-AMP intermediate, forming the final product, this compound, and releasing AMP.[5]

Q2: Which enzyme should I use for this synthesis? The choice of enzyme is critical. You need an acyl-CoA synthetase with broad substrate specificity that can accommodate branched, medium-to-long chain fatty acids.[6] Enzymes from the ACSL (Long-chain acyl-CoA synthetase) or ACSM (Medium-chain acyl-CoA synthetase) families are good candidates.[7] Acyl-CoA synthetases from various sources, including Pseudomonas species or recombinant human ACSL6, have been shown to accept a wide range of fatty acids.[8] It may be necessary to screen a few different enzymes to find one with optimal activity for 7-methyldecanoic acid.

Q3: What are the advantages of this enzymatic method over a purely chemical synthesis? The primary advantages are high selectivity and mild reaction conditions. The enzyme specifically catalyzes the formation of the thioester bond without requiring protecting groups for other functional moieties. The reaction is typically run in an aqueous buffer at or near room temperature and neutral pH, which prevents the degradation of sensitive molecules like Coenzyme A.[2]

Q4: How can I monitor the progress of the reaction? The most reliable method is reversed-phase HPLC. By taking small aliquots from the reaction mixture over time, you can monitor the disappearance of the 7-methyldecanoic acid and CoA peaks and the appearance of the this compound product peak.

Q5: What are typical yields for this type of reaction? Yields are highly dependent on the specific enzyme, substrate, and reaction conditions. However, for well-optimized chemo-enzymatic syntheses of similar acyl-CoAs, yields of 40% or higher are commonly reported.[9][10] With an efficient enzyme and optimized conditions, yields can potentially exceed 90%.[9]

Experimental Protocols & Data

Protocol: Enzymatic Synthesis of this compound

This general protocol can be optimized for the specific acyl-CoA synthetase used.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl₂

    • 5 mM ATP (freshly prepared)

    • 1.5 mM Coenzyme A (lithium salt, freshly prepared)

    • 1 mM 7-methyldecanoic acid (dissolved in a minimal amount of DMSO or ethanol (B145695) if necessary)

    • 0.1 - 0.5 mg/mL purified acyl-CoA synthetase[2]

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 25-37°C) for 1 to 4 hours.[2] Monitor progress by HPLC if possible.

  • Quenching: Stop the reaction by adding an acid (e.g., bringing the final concentration to 1% trifluoroacetic acid) or by heat inactivation followed by centrifugation to pellet the precipitated enzyme.[2]

  • Purification:

    • Load the supernatant from the quenched reaction onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with a low-concentration aqueous buffer (e.g., 2% ammonium acetate (B1210297) or 0.1% TFA) to remove salts, ATP, and AMP.

    • Elute the this compound product using a solvent with higher organic content (e.g., 50-80% acetonitrile in water).

    • For higher purity, perform reversed-phase HPLC purification.

  • Verification: Confirm the identity and purity of the product using LC-MS and quantify using HPLC with a known standard or by measuring absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

Table 1: Typical Reaction Component Concentrations
ComponentTypical Concentration RangePurpose
Buffer (Tris-HCl/Phosphate)50 - 100 mM (pH 7.3 - 7.5)Maintain optimal pH for enzyme activity
MgCl₂5 - 10 mMCofactor for ATP binding and hydrolysis
ATP2 - 10 mMEnergy source for fatty acid activation
Coenzyme A1 - 5 mMAcyl group acceptor
7-methyldecanoic acid0.5 - 2 mMAcyl group donor (substrate)
Acyl-CoA Synthetase0.05 - 1 mg/mLBiocatalyst

Visualizations

Workflow and Pathway Diagrams

ChemoEnzymatic_Workflow cluster_reactants Starting Materials cluster_reaction Enzymatic Reaction cluster_purification Purification cluster_product Final Product r1 7-Methyldecanoic Acid reaction Ligation (pH 7.5, 37°C) r1->reaction r2 Coenzyme A r2->reaction r3 ATP r3->reaction enzyme Acyl-CoA Synthetase enzyme->reaction quench Quench Reaction (Acidification) reaction->quench spe Solid-Phase Extraction (C18) quench->spe hplc RP-HPLC spe->hplc product Purified This compound hplc->product

Caption: Experimental workflow for this compound synthesis.

Enzymatic_Mechanism cluster_step1 Step 1: Adenylation cluster_step2 Step 2: Thioesterification acid 7-Methyldecanoic Acid enzyme1 Acyl-CoA Synthetase acid->enzyme1 atp ATP atp->enzyme1 intermediate 7-Methyldecanoyl-AMP (Intermediate) enzyme2 Acyl-CoA Synthetase intermediate->enzyme2 ppi PPi coa Coenzyme A coa->enzyme2 product This compound amp AMP enzyme1->intermediate enzyme1->ppi enzyme2->product enzyme2->amp

Caption: Two-step mechanism of Acyl-CoA Synthetase.

Troubleshooting_Logic start Low or No Yield? q1 Is positive control (e.g., octanoic acid) working? start->q1 s1 Replace Acyl-CoA Synthetase q1->s1 No q2 Are CoA and ATP solutions fresh? q1->q2 Yes s2 Prepare fresh CoA and ATP stocks q2->s2 No q3 Is buffer pH correct (7.3-7.5)? q2->q3 Yes s3 Remake reaction buffer and verify pH q3->s3 No s4 Consider substrate purity or inhibitors. Purify precursor acid. q3->s4 Yes

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Troubleshooting Acyl-CoA Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor chromatographic peak shape for acyl-CoAs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to address specific problems encountered during the chromatographic analysis of acyl-CoAs.

Q1: My acyl-CoA peaks are showing significant tailing. What are the common causes and how can I fix this?

A1: Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue in acyl-CoA analysis. It can compromise resolution and lead to inaccurate quantification.[1][2] The primary causes often involve secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system.[1][3]

Troubleshooting Steps:

  • Assess All Peaks: Determine if all peaks in your chromatogram are tailing or only specific ones.

    • If all peaks tail: This often points to a system-wide issue like a partially blocked column inlet frit, excessive dead volume, or column bed deformation.[2][4] Start by reversing and flushing the column. If that fails, replacing the guard column or the analytical column might be necessary.[2]

    • If only acyl-CoA (or specific) peaks tail: This suggests a chemical interaction issue, likely between your analytes and the column's stationary phase.[5]

  • Optimize Mobile Phase pH and Buffer:

    • Acyl-CoAs contain a phosphate (B84403) group and can interact with residual silanols on silica-based columns, a common cause of tailing.[6]

    • Solution: Adjust the mobile phase pH. Operating at a pH that ensures consistent ionization of your acyl-CoAs can significantly improve peak shape.[7] Using a buffer (e.g., ammonium (B1175870) acetate) helps maintain a stable pH and can mask silanol (B1196071) interactions.[1][6] Increasing buffer concentration can also be effective.[1]

  • Check for Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.[3][8]

    • Solution: Try diluting your sample and reinjecting. If the peak shape improves, column overload was the likely cause. Consider using a column with a higher loading capacity if you need to inject higher concentrations.[1]

  • Use an Appropriate Column:

    • Not all C18 columns are the same. For polar analytes like acyl-CoAs, using a column with high-density end-capping can reduce silanol interactions.[1]

Troubleshooting Flowchart for Peak Tailing

G start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks specific_peaks Chemical Interactions (Analyte-Stationary Phase) all_peaks->specific_peaks No system_issue System-wide Issue all_peaks->system_issue Yes optimize_ph Optimize Mobile Phase pH & Buffer Concentration specific_peaks->optimize_ph check_frit Check/Clean/Replace Inlet Frit & Guard Column system_issue->check_frit check_dead_volume Minimize Extra-Column Dead Volume check_frit->check_dead_volume replace_column Replace Analytical Column check_dead_volume->replace_column check_overload Test for Column Overload (Dilute Sample) optimize_ph->check_overload column_choice Use End-capped or Polar-embedded Column check_overload->column_choice

Caption: Troubleshooting logic for acyl-CoA peak tailing.

Q2: My acyl-CoA peaks are fronting. What could be the cause and solution?

A2: Peak fronting, where the first half of the peak is broader than the second half, is less common than tailing but can still significantly impact results. The most common causes are column overload and issues with the sample solvent.[9][10][11]

Troubleshooting Steps:

  • Check for Column Overload: This is a primary cause of peak fronting.[9][11] It can be either mass overload (too much analyte) or concentration overload (sample is too concentrated).[8]

    • Solution: Reduce the injection volume or dilute the sample.[10][11] If fronting disappears, you have identified the issue.

  • Evaluate Sample Solvent Compatibility: If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your initial mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.[5][9]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility issues, use a solvent that is as weak as possible while still maintaining sample solubility.

  • Inspect the Column for Physical Issues: A collapsed column bed or a void at the column inlet can also cause peak fronting.[10][12] This is a more severe issue and typically affects all peaks in the chromatogram.[12]

    • Solution: If you suspect column degradation, the only solution is to replace the column.[10][12] To prevent this, always operate within the column's recommended pH, temperature, and pressure limits.[10]

Troubleshooting Flowchart for Peak Fronting

G start Peak Fronting Observed check_overload Is Column Overloaded? start->check_overload reduce_load Reduce Injection Volume or Dilute Sample check_overload->reduce_load Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No change_solvent Dissolve Sample in Initial Mobile Phase check_solvent->change_solvent Yes check_column Inspect Column for Voids or Collapse check_solvent->check_column No replace_column Replace Column check_column->replace_column G sample_prep Sample Preparation (Cell Harvesting, Extraction, Reconstitution) lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection data_analysis Data Analysis (Peak Integration, Quantification) ms_detection->data_analysis

References

Reducing background noise in acyl-CoA detection assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and overcome common issues in acyl-CoA detection assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background noise in acyl-CoA assays?

High background noise in acyl-CoA assays can originate from several sources, depending on the assay type (e.g., LC-MS/MS, enzymatic, colorimetric). Common culprits include:

  • Sample Matrix Effects: Complex biological samples contain numerous molecules that can interfere with the assay chemistry or detection method. In LC-MS/MS, this can manifest as ion suppression or enhancement. For enzymatic and colorimetric assays, endogenous enzymes or colored compounds in the sample can produce a signal independent of the acyl-CoA of interest.

  • Reagent-Related Issues: Impure or improperly stored reagents can contribute to high background. This includes contaminated enzymes, substrates, or buffers. For fluorescence-based assays, autofluorescence of reagents or microplates can be a significant factor.[1]

  • Instability of Acyl-CoA Thioesters: Acyl-CoAs are susceptible to hydrolysis, particularly in alkaline or strongly acidic solutions.[2] Degradation of these molecules can lead to inconsistent results and increased background.

  • Presence of Interfering Substances: Certain compounds commonly found in biological samples or introduced during sample preparation can interfere with the assay. Examples include thiol-containing reagents (e.g., DTT, β-mercaptoethanol) in assays that rely on thiol chemistry, and detergents.[3]

  • Procedural Flaws: Inadequate washing steps in plate-based assays, cross-contamination between wells, and improper incubation times or temperatures can all contribute to elevated background signals.[4]

Q2: How can I minimize the instability of acyl-CoA molecules during sample preparation and analysis?

Due to their inherent instability, proper handling of acyl-CoAs is crucial. Here are some recommendations:

  • Temperature: Keep samples on ice or at 4°C throughout the extraction and preparation process. For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C.[5]

  • pH: Acyl-CoAs are most stable in slightly acidic to neutral pH (around 6.8).[6] Avoid strongly acidic or alkaline conditions during extraction and in the final sample solvent.

  • Solvent Choice: The choice of solvent for sample reconstitution can impact stability. Methanol (B129727) or a mixture of methanol and ammonium (B1175870) acetate (B1210297) buffer at a neutral pH has been shown to stabilize acyl-CoA compounds.[2]

  • Prompt Analysis: Analyze samples as soon as possible after preparation to minimize degradation.[6]

Q3: What are the key differences in troubleshooting background noise for LC-MS/MS, enzymatic, and colorimetric acyl-CoA assays?

While some general principles apply to all assay types, the specific troubleshooting strategies can differ:

  • LC-MS/MS: The primary focus is on minimizing matrix effects and ensuring efficient ionization of the target acyl-CoAs. This often involves rigorous sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7] Using stable isotope-labeled internal standards can also help to correct for matrix effects and improve quantitation.[8]

  • Enzymatic Assays: Troubleshooting often centers on the specificity of the enzymatic reactions. Interfering substances in the sample can inhibit or activate the enzymes in the assay, leading to inaccurate results. Running appropriate controls, such as a sample blank without one of the key enzymes, can help identify such interferences.[9] Deproteinization of samples is also critical to remove endogenous enzyme activity.[10]

  • Colorimetric Assays: In addition to enzymatic interferences, colorimetric assays are susceptible to interference from colored or turbid compounds in the sample. Proper blanking, by subtracting the absorbance of a sample control that has not undergone the final color-developing reaction, is essential. Sample dilution can also help to reduce the impact of interfering substances.[11]

Troubleshooting Guides

High Background in Coupled Enzymatic Assays

Coupled enzymatic assays are a common method for acyl-CoA detection. High background in these assays can obscure the true signal.

Problem: The absorbance or fluorescence values of your negative controls and/or samples are unexpectedly high.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Endogenous Enzyme Activity Deproteinize samples prior to the assay. A common method is perchloric acid precipitation followed by neutralization.[10]
Interfering Substances in the Sample Thiol-containing reagents (e.g., DTT, β-mercaptoethanol), EDTA, and some detergents can interfere with enzymatic reactions.[3] If their presence is unavoidable, their concentration should be minimized and kept consistent across all samples and standards. Consider sample cleanup methods like solid-phase extraction (SPE).
Contaminated Reagents Use high-purity reagents and prepare fresh solutions. Ensure that buffers and water are free of microbial contamination.
Substrate Instability Some substrates in coupled assays are unstable. Prepare them fresh and store them as recommended by the manufacturer.
Non-specific Reaction of Detection Probe In fluorescence-based assays, the probe may react non-specifically with components in the sample matrix. Run a sample blank without the coupling enzymes to assess this.
Sample Matrix Effects in LC-MS/MS Analysis

Matrix effects, such as ion suppression or enhancement, are a major challenge in LC-MS/MS-based quantification of acyl-CoAs.

Problem: Poor sensitivity, inconsistent peak areas, or non-linear standard curves.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Ion Suppression/Enhancement Improve sample cleanup to remove interfering matrix components. Solid-phase extraction (SPE) is a highly effective technique for this purpose.[7] Diluting the sample can also mitigate matrix effects, but may compromise sensitivity.
Co-elution of Interfering Compounds Optimize the chromatographic method to better separate the acyl-CoA of interest from interfering compounds. This may involve adjusting the gradient, flow rate, or using a different column chemistry.
Poor Ionization Efficiency Optimize the mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature) for the specific acyl-CoA being analyzed.[2]
Inadequate Internal Standard Use a stable isotope-labeled internal standard that closely mimics the behavior of the analyte during extraction, chromatography, and ionization. This will help to correct for variability and matrix effects.[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

This protocol is designed to enrich acyl-CoAs from tissue samples and remove interfering substances prior to LC-MS/MS analysis.

Materials:

  • 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE columns

  • Homogenization Buffer: 100 mM Potassium Phosphate, pH 4.9

  • Extraction Solvent: Acetonitrile and 2-Propanol

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Sample Homogenization:

    • Weigh 50-100 mg of frozen tissue and place it in a pre-chilled homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize on ice until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet proteins.

    • Collect the supernatant.

  • Solid-Phase Extraction:

    • Conditioning: Condition the SPE column by passing 2 mL of the Wash Solution through it.

    • Loading: Load the supernatant onto the conditioned SPE column.

    • Washing: Wash the column with 2 mL of the Wash Solution to remove impurities.

    • Elution: Elute the acyl-CoAs with 1.5 mL of the Elution Solution.

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried acyl-CoAs in a suitable solvent for LC-MS/MS analysis.

Quantitative Data: Representative Recovery Rates for SPE

Acyl-CoAChain LengthRecovery (%)
Malonyl-CoAShort (C3)83-90%
Octanoyl-CoAMedium (C8)88-92%
Oleoyl-CoALong (C18:1)85-90%
Arachidonyl-CoALong (C20:4)83-88%
Protocol 2: Colorimetric Assay for Acetyl-CoA with Deproteinization

This protocol describes a general procedure for a colorimetric acetyl-CoA assay, including a crucial deproteinization step to reduce background from endogenous enzymes.

Materials:

  • Acetyl-CoA Assay Kit (containing assay buffer, enzymes, substrate, and standard)

  • Perchloric Acid (PCA), ~1N

  • Potassium Hydroxide (KOH) or Potassium Bicarbonate (KHCO3), ~3M

  • Microcentrifuge

Procedure:

  • Sample Preparation and Deproteinization:

    • For tissue samples, rapidly freeze and pulverize the tissue.

    • Homogenize the tissue or cell pellet in ice-cold 1N PCA.

    • Centrifuge at 10,000 x g for 5-10 minutes at 4°C.

    • Carefully collect the supernatant.

    • Neutralize the supernatant by adding 3M KHCO3 on ice until bubble evolution ceases (pH ~6-8).

    • Centrifuge to pellet the potassium perchlorate (B79767) precipitate. The supernatant contains the acetyl-CoA.[10]

  • Assay Procedure (example based on a typical kit):

    • Standard Curve Preparation: Prepare a standard curve of acetyl-CoA according to the kit manufacturer's instructions.

    • Sample and Background Wells: Add the deproteinized sample to two separate wells: one for the measurement ("Sample") and one for a background control ("Background").

    • Reaction Mix: Prepare the reaction mix according to the kit protocol. For the "Sample" wells, this will typically include all enzymes and substrates. For the "Background" wells, one of the key enzymes in the coupled reaction is omitted.

    • Incubation: Add the appropriate reaction mix to the "Sample" and "Background" wells and incubate as per the kit's instructions.

    • Measurement: Read the absorbance at the specified wavelength.

  • Data Analysis:

    • Subtract the absorbance of the "Background" well from the "Sample" well for each sample.

    • Determine the concentration of acetyl-CoA in the samples using the standard curve.

Visualizations

acyl_coa_metabolism Fatty_Acids Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase Acyl_CoA Acyl-CoA Acyl_CoA_Synthetase->Acyl_CoA Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Complex_Lipids Complex Lipids (e.g., Triglycerides) Acyl_CoA->Complex_Lipids Protein_Acylation Protein Acylation Acyl_CoA->Protein_Acylation Signaling Signaling & Regulation Acyl_CoA->Signaling TCA_Cycle TCA Cycle Beta_Oxidation->TCA_Cycle Energy Energy (ATP) TCA_Cycle->Energy troubleshooting_workflow start High Background Signal check_blanks Are blank/negative controls high? start->check_blanks reagent_issue Potential Reagent Issue: - Prepare fresh reagents - Check for contamination check_blanks->reagent_issue Yes sample_issue Potential Sample Issue check_blanks->sample_issue No optimize_assay Optimize Assay Conditions: - Adjust incubation times/temps - Optimize buffer composition reagent_issue->optimize_assay check_sample_blank Run sample blank (without key enzyme/reagent) sample_issue->check_sample_blank interference Interfering Substance: - Dilute sample - Improve sample cleanup (SPE, precipitation) check_sample_blank->interference Yes (blank is high) check_sample_blank->optimize_assay No (blank is low) end Signal Resolved interference->end optimize_assay->end

References

Technical Support Center: Method Refinement for Sensitive Detection of Low-Abundance Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining experimental protocols for the sensitive detection of low-abundance acyl-CoAs. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data summaries to facilitate successful acyl-CoA analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and selective method for quantifying low-abundance acyl-CoAs?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the quantification of acyl-CoAs due to its high sensitivity and selectivity.[1][2] This technique allows for the specific detection of individual acyl-CoA species, even at low concentrations, through methods like multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions.[3]

Q2: My acyl-CoA samples seem to be degrading. How can I improve their stability?

A2: Acyl-CoAs are chemically unstable and prone to hydrolysis, especially in aqueous solutions with alkaline or strongly acidic pH.[3] To minimize degradation, it is crucial to work quickly at low temperatures (i.e., on ice or at 4°C) throughout the extraction process. Samples should be stored as a dry pellet at -80°C for long-term stability. For analysis, reconstituting the dried extract in methanol (B129727) or a buffered solution, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7), can significantly improve stability compared to pure water.[3]

Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?

A3: In positive ion mode tandem mass spectrometry, acyl-CoAs exhibit a characteristic fragmentation pattern involving a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[3] This common fragmentation allows for the use of neutral loss scans to screen for a wide range of acyl-CoA species within a sample.

Q4: Are there alternative methods to LC-MS/MS for acyl-CoA detection?

A4: Yes, other methods exist, though they generally offer lower sensitivity and selectivity compared to LC-MS/MS. These include:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method is less specific and may suffer from co-eluting peaks.[2]

  • Fluorimetric and Spectrophotometric Assays: These are typically indirect methods and are often limited to the detection of more abundant species like acetyl-CoA.[1]

  • Nuclear Magnetic Resonance (NMR): NMR can be used for the quantification of highly abundant acyl-CoAs and offers the advantage of minimal sample preparation.[1]

Q5: What is a suitable internal standard for acyl-CoA quantification?

A5: An ideal internal standard is a structurally similar molecule that is not naturally present in the sample. For acyl-CoA analysis, odd-chain acyl-CoAs, such as C15:0-CoA or C17:0-CoA, are commonly used as internal standards for the quantification of even-chain acyl-CoAs.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for Acyl-CoAs 1. Sample Degradation: Acyl-CoAs are unstable and can be hydrolyzed.[3] 2. Poor Extraction Efficiency: Inefficient cell lysis or phase separation. 3. Ion Suppression: Co-eluting matrix components can interfere with the ionization of target analytes in the mass spectrometer.[3] 4. Low Abundance: The target acyl-CoA may be present at concentrations below the limit of detection (LOD) of the instrument.1. Work quickly on ice. Use pre-chilled solvents. Store samples at -80°C. Reconstitute in a non-aqueous or buffered solution.[3] 2. Ensure complete cell lysis by sonication or vigorous vortexing. Optimize the extraction solvent composition. 3. Improve chromatographic separation to resolve acyl-CoAs from interfering compounds. A solid-phase extraction (SPE) cleanup step can also be beneficial. 4. Increase the amount of starting material (e.g., cell number or tissue weight). Concentrate the final extract.
Poor Chromatographic Peak Shape 1. Inappropriate Column Chemistry: The column may not be suitable for retaining and separating acyl-CoAs. 2. Suboptimal Mobile Phase: Incorrect pH or organic solvent composition. 3. Sample Overload: Injecting too much sample can lead to peak broadening.1. Use a C18 reversed-phase column.[3] 2. Optimize the gradient elution profile. Ensure the mobile phase pH is compatible with acyl-CoA stability (neutral to slightly acidic). 3. Dilute the sample before injection.
High Variability Between Replicates 1. Inconsistent Sample Handling: Variations in extraction time, temperature, or pipetting. 2. Precipitation in Autosampler: Sample may not be fully solubilized in the reconstitution solvent. 3. Instrument Instability: Fluctuations in the LC or MS system.1. Standardize all steps of the experimental protocol. Use an internal standard to normalize for variations.[4] 2. Ensure the dried extract is completely redissolved. Consider a different reconstitution solvent. 3. Perform system suitability tests before running samples.
Inaccurate Quantification 1. Matrix Effects: Components of the biological matrix can enhance or suppress the ionization of the analyte, leading to inaccurate measurements.[3] 2. Lack of a Proper Calibration Curve: Using an external calibration curve without accounting for matrix effects. 3. Internal Standard Issues: Degradation or incorrect concentration of the internal standard.1. Use a stable isotope-labeled internal standard if available. Alternatively, a matrix-matched calibration curve can be prepared by spiking known amounts of standards into a blank matrix extract. 2. Prepare a calibration curve in a matrix that closely resembles the study samples. 3. Verify the stability and concentration of the internal standard solution.

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Mammalian Cells

This protocol is designed for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures for LC-MS/MS analysis.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Internal standard solution (e.g., a mixture of C15:0-CoA, C17:0-CoA, C23:0-CoA, and C25:0-CoA in methanol/chloroform)[4]

  • Chloroform (B151607)

  • Deionized water

  • Microcentrifuge tubes, 1.5 mL or 2 mL, pre-chilled

  • Cell scraper (for adherent cells)

  • Centrifuge capable of reaching >15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Extraction:

    • Add 500 µL of ice-cold methanol containing the internal standard mixture to the cell pellet or plate.[4]

    • For adherent cells: Use a cell scraper to scrape the cells in the cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Briefly sonicate the lysate (e.g., for 30 seconds) to ensure complete cell disruption.[4]

    • Add 250 µL of chloroform and sonicate again briefly.[4]

    • Incubate the mixture for 30 minutes in a 50°C heating block.[4]

  • Phase Separation:

    • Cool the samples to room temperature.

    • Add 250 µL of chloroform and 250 µL of water, vortexing after each addition to create a single-phase extraction mixture.[4]

    • Centrifuge at a low speed (e.g., 500 x g) for 10 minutes at 4°C to separate the phases.[4]

    • Carefully collect the upper aqueous/methanol phase, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube.

  • Sample Drying and Reconstitution:

    • Dry the collected supernatant using a vacuum concentrator or a stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS/MS analysis, such as 50% methanol in 50 mM ammonium acetate (pH 7).

Quantitative Data Summary

The following table summarizes representative quantitative data for various acyl-CoA species in different mammalian cell lines. Note that absolute concentrations can vary depending on cell type, culture conditions, and analytical methodology.

Acyl-CoA SpeciesMCF7 Cells (pmol/10⁶ cells)RAW264.7 Cells (pmol/10⁶ cells)
Myristoyl-CoA (C14:0)~5.6~2.4
Palmitoyl-CoA (C16:0)~18.5~2.9
Stearoyl-CoA (C18:0)~14.5~1.4
Oleoyl-CoA (C18:1)~24.1~3.6
Very-Long-Chain Acyl-CoAs (>C20)~17.7~1.0
Total Acyl-CoAs ~80.4 ~12.0

Data adapted from Faergeman, N. J., & Knudsen, J. (1997). Role of acyl-CoA binding protein in acyl-CoA metabolism and acyl-CoA-mediated cell signaling. Biochemical Journal, 323(Pt 1), 1–12.[5]

Visualizations

Fatty Acid Beta-Oxidation Pathway

The following diagram illustrates the mitochondrial fatty acid beta-oxidation spiral, a key metabolic pathway involving acyl-CoAs.

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA Trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial fatty acid beta-oxidation spiral.

Experimental Workflow for Acyl-CoA Analysis

This diagram outlines the key steps in a typical experimental workflow for the analysis of acyl-CoAs from biological samples.

acyl_coa_workflow start Biological Sample (Cells or Tissue) extraction Acyl-CoA Extraction (with Internal Standard) start->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis quantification Data Processing and Quantification analysis->quantification end Results quantification->end

Caption: Experimental workflow for acyl-CoA analysis.

Acyl-CoA Influence on TLR4 Signaling

This diagram depicts a simplified model of how elevated saturated fatty acyl-CoAs can contribute to inflammatory signaling through the Toll-like receptor 4 (TLR4) pathway.

tlr4_signaling SFA Saturated Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase SFA->Acyl_CoA_Synthetase Sat_Acyl_CoA Saturated Acyl-CoAs Acyl_CoA_Synthetase->Sat_Acyl_CoA TLR4 TLR4 Activation Sat_Acyl_CoA->TLR4 contributes to NFkB NF-κB Signaling TLR4->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines

Caption: Influence of saturated acyl-CoAs on TLR4 signaling.

References

Strategies to increase the recovery of 7-Methyldecanoyl-CoA from cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 7-Methyldecanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize the recovery of this compound from cellular samples.

Troubleshooting Guide: Low Recovery of this compound

Low recovery of this compound can arise from several factors during the experimental workflow. This guide addresses common issues and provides solutions to enhance your yield.

Problem 1: Inefficient Cell Lysis

Question: I suspect my cell lysis protocol is incomplete, leading to poor recovery. How can I improve this step?

Answer: The choice of cell lysis method is critical and depends on your cell type. For mammalian cells, which have a more delicate plasma membrane, detergent-based chemical lysis or gentle mechanical methods like homogenization are often sufficient.[1] Bacterial cells, particularly Gram-positive bacteria with their thick peptidoglycan layers, may require more robust methods such as sonication or bead milling, often in combination with enzymatic treatment (e.g., lysozyme).[1] Combining methods, such as an initial enzymatic digestion followed by sonication, can also improve lysis efficiency.[1]

Problem 2: Degradation of this compound During Extraction

Question: I am concerned that my target molecule is degrading during the extraction process. What are the best practices to maintain its stability?

Answer: this compound, like other acyl-CoAs, is susceptible to hydrolysis, especially in aqueous solutions with alkaline or strongly acidic pH.[2] To minimize degradation, it is crucial to work quickly and at low temperatures (e.g., on ice) throughout the extraction process.[3] The choice of solvents is also critical. While methanol (B129727) can be used for extraction, it's important to minimize the water content in the final extract, as this can facilitate hydrolysis during the evaporation step.[2] Adding acetonitrile (B52724) to the extract before evaporation can help reduce the water ratio.[2] For reconstitution of the dried extract, methanol is a common choice, as are buffered solutions like 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) at a neutral or slightly acidic pH to maintain stability.[2][3]

Problem 3: Suboptimal Extraction and Purification

Question: My final yield after solid-phase extraction (SPE) is consistently low. How can I optimize the extraction and purification protocol?

Answer: For long-chain acyl-CoAs like this compound, a two-step procedure involving organic solvent extraction followed by solid-phase extraction (SPE) is highly effective.[4][5] A common and efficient method involves tissue or cell homogenization in a mixture of acetonitrile and 2-propanol, followed by purification using specialized SPE columns.[4][5][6]

For purification, 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel columns have shown high recovery rates for a range of acyl-CoAs.[4][5][7] It is essential to follow the conditioning, loading, washing, and elution steps precisely as recommended for the specific SPE column you are using.[5][7]

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent system for extracting this compound from cells?

A1: A highly effective method for extracting long-chain acyl-CoAs involves a two-step process.[4][5] First, the tissue or cell pellet is homogenized in an organic solvent mixture, such as acetonitrile and 2-propanol (3:1, v/v), followed by the addition of a potassium phosphate (B84403) buffer (e.g., 0.1M, pH 6.7).[4] This approach has been shown to yield high recovery rates for various acyl-CoA esters.[4][5]

Q2: What type of solid-phase extraction (SPE) column is recommended for purifying this compound?

A2: For the purification of a broad range of acyl-CoAs, including long-chain species, 2-(2-pyridyl)ethyl functionalized silica gel SPE columns are highly recommended.[4][5][7] These columns have demonstrated high recovery rates, often between 83% and 90%.[4][5] Another option that has been used for long-chain acyl-CoAs is an oligonucleotide purification column, with reported recoveries in the range of 70-80%.[6][7]

Q3: How can I quantify the recovered this compound?

A3: The standard method for the sensitive and specific quantification of acyl-CoAs is high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[2][4][8] This technique typically involves separation on a reversed-phase column (e.g., C18) followed by detection using positive electrospray ionization MS/MS.[2][4] A characteristic neutral loss of 507 amu, corresponding to the 3'-phosphoadenosine-5'-diphosphate from the precursor ion, is often monitored for quantitation.[9][10]

Q4: What are some general tips to prevent low yields of this compound?

A4:

  • Start with healthy, properly cultured cells: Oversaturated or old cell cultures can lead to poor yields of intracellular metabolites.[11]

  • Use fresh reagents: Ensure that antibiotics in your culture media and all extraction solvents and buffers are not expired and are of high purity.[11]

  • Maintain low temperatures: Perform all extraction and purification steps on ice or at 4°C to minimize enzymatic degradation and hydrolysis.[3]

  • Work efficiently: Minimize the time between cell harvesting and the final extraction to preserve the integrity of the target molecule.

  • Incorporate an internal standard: The use of a suitable internal standard, such as an odd-chain length acyl-CoA (e.g., 15:0 CoA), is crucial for accurate quantification and to account for sample loss during preparation.[2]

Data Presentation: Acyl-CoA Recovery Rates

The following table summarizes recovery data for various acyl-CoAs using different extraction and purification methods, which can serve as a benchmark for optimizing your protocol for this compound.

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95%[7]
Malonyl-CoAShort (C3)2-(2-pyridyl)ethyl83-90%[7]
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%[7]
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%[7]
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%[6][7]
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl83-88%[7]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells

This protocol is adapted from established methods for the extraction of acyl-CoAs from both adherent and suspension cell cultures.[2][3]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol (LC-MS grade)

  • Internal standard (e.g., 15:0 CoA)

  • Cell scraper (for adherent cells)

  • Pre-chilled microcentrifuge tubes

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.[3]

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[3]

  • Cell Lysis and Extraction:

    • Add 2 mL of ice-cold methanol containing the internal standard to the cells.[2]

    • For adherent cells, use a cell scraper to collect the cell lysate.[3] For suspension cells, resuspend the pellet in the methanol.

    • Incubate at -80°C for 15 minutes.[2]

  • Supernatant Collection:

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube and centrifuge at 15,000 x g for 5 minutes at 4°C.[2]

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.[3]

  • Sample Concentration:

    • Add 1 mL of acetonitrile to the supernatant to facilitate evaporation.[2]

    • Evaporate the sample to dryness using a vacuum concentrator or under a stream of nitrogen.[2][3]

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis (e.g., methanol).[2][3]

    • Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.[3]

    • Transfer the supernatant to an autosampler vial for analysis.[2]

Protocol 2: Solid-Phase Extraction (SPE) of Acyl-CoAs from Tissue

This protocol provides a method for the enrichment of acyl-CoAs from tissue samples using SPE.[5][6][7]

Materials:

  • Fresh or frozen tissue samples

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[6][7]

  • Extraction Solvents: Acetonitrile and 2-Propanol[4][6][7]

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel[4][5][7]

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[5][7]

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[5][7]

Procedure:

  • Tissue Homogenization:

    • Homogenize approximately 50-100 mg of frozen tissue in 1 mL of ice-cold Homogenization Buffer.[7]

    • Add 1 mL of 2-Propanol and homogenize again.[7]

  • Extraction of Acyl-CoAs:

    • Transfer the homogenate to a centrifuge tube and add 2 mL of Acetonitrile.[6][7]

    • Vortex vigorously and then centrifuge at 12,000 x g for 10 minutes at 4°C.[7]

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the SPE column with 2 mL of the Wash Solution.[7]

    • Sample Loading: Load the supernatant onto the conditioned column.[7]

    • Washing: Wash the column with 2 mL of the Wash Solution.[7]

    • Elution: Elute the acyl-CoAs with 1.5 mL of the Elution Solution and collect the eluate.[7]

  • Sample Concentration and Reconstitution:

    • Dry the eluate under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis start Start: Cell Culture/ Tissue Sample harvest Cell Harvesting & Washing start->harvest lysis Cell Lysis/ Homogenization harvest->lysis extraction Solvent Extraction lysis->extraction spe Solid-Phase Extraction (SPE) extraction->spe concentrate Sample Concentration spe->concentrate reconstitute Reconstitution concentrate->reconstitute analysis LC-MS/MS Quantification reconstitute->analysis Troubleshooting_Logic start Low this compound Recovery lysis_check Is cell lysis complete? start->lysis_check Check stability_check Is sample degradation a possibility? lysis_check->stability_check No lysis_solution Optimize Lysis: - Use harsher method (sonication, bead mill) - Combine methods lysis_check->lysis_solution Yes spe_check Is SPE recovery low? stability_check->spe_check No stability_solution Improve Stability: - Work at 4°C/on ice - Use fresh solvents - Control pH stability_check->stability_solution Yes spe_solution Optimize SPE: - Check column type - Verify protocol steps (conditioning, elution) spe_check->spe_solution Yes

References

Validation & Comparative

Comparative Metabolomics of Acyl-CoAs in Wild-Type vs. Mutant Mycobacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of mycobacterial metabolism is paramount in the quest for novel therapeutics against tuberculosis and other mycobacterial infections. Acyl-Coenzyme A (acyl-CoA) molecules are central players in this metabolic landscape, serving as vital intermediates in fatty acid synthesis and degradation, energy production, and the biosynthesis of the unique and complex mycobacterial cell wall.

This guide provides an objective comparison of acyl-CoA metabolism in wild-type Mycobacterium tuberculosis versus several key mutant strains. By examining the metabolic consequences of specific gene deletions, we can illuminate the roles of these genes in lipid metabolism and identify potential drug targets. The information presented herein is supported by experimental data from peer-reviewed studies and includes detailed methodologies to facilitate the replication and expansion of these findings.

Quantitative Comparison of Acyl-CoA Profiles

The following tables summarize the observed changes in acyl-CoA and related lipid metabolism in various M. tuberculosis mutant strains compared to their wild-type counterparts. These mutations target different facets of fatty acid activation and transport, leading to distinct metabolic phenotypes.

Strain Gene(s) Disrupted Primary Function of Disrupted Gene(s) Observed Phenotype in Mutant Impact on Acyl-CoA Metabolism Reference
Δfacl6 facl6 (Rv1206)Fatty Acyl-CoA LigaseDiminished ability to synthesize intracellular triacylglycerol (TAG) from exogenous fatty acids during dormancy.Reduced acyl-CoA synthetase activity in cell-free extracts.[1][1]
Δmce1 mce1 operonPutative ABC transporter for lipid importAccumulation of free mycolic acids in the cell wall.Disruption of mycolic acid recycling or transport, likely altering the pool of long-chain acyl-CoAs.[2][2]
ΔfadD5 fadD5 (Rv0166)Fatty Acyl-CoA SynthetaseImpaired growth on mycolic acid as the sole carbon source.Reduced ability to activate mycolic acids into their CoA thioesters for catabolism.[3][3]
ΔfadD33 fadD33Fatty Acyl-CoA SynthetaseReduced survival in hostile extracellular and intracellular environments.Implied role in lipid metabolism crucial for stress adaptation and virulence.[4][5][4][5]
ΔetfD etfD (rv0338c)Membrane OxidoreductaseInability to grow on fatty acids or cholesterol; accumulation of butyryl-CoA.Block in β-oxidation at the level of acyl-CoA dehydrogenases.[6][7][6][7]

Table 1: Overview of Mycobacterial Mutants and their Impact on Acyl-CoA Metabolism.

Metabolite ΔetfD vs. Wild-Type (grown on 13C4-butyric acid) Reference
13C4-Butyryl-CoA Accumulation[6]
13C-Acetyl-CoA ~2-fold decrease[6]
13C-TCA Cycle Intermediates Partially depleted (exception: succinyl-CoA)[6]

Table 2: Quantitative Changes in Acyl-CoA and Related Metabolites in the ΔetfD Mutant.

Key Signaling Pathways and Metabolic Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of acyl-CoAs in mycobacterial metabolism and a general workflow for their comparative analysis.

Mycolic_Acid_Biosynthesis Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC FAS_I Fatty Acid Synthase I (FAS-I) Acetyl_CoA->FAS_I Malonyl_CoA->FAS_I Acyl_CoAs Medium-Chain Acyl-CoAs (C16-C18) FAS_I->Acyl_CoAs Very_Long_Chain_Acyl_CoAs Very-Long-Chain Acyl-CoAs (C24-C26) FAS_I->Very_Long_Chain_Acyl_CoAs FAS_II Fatty Acid Synthase II (FAS-II) Acyl_CoAs->FAS_II Meromycolic_Acid_Precursors Meromycolic Acid Precursors FAS_II->Meromycolic_Acid_Precursors Pks13 Pks13 Meromycolic_Acid_Precursors->Pks13 Very_Long_Chain_Acyl_CoAs->Pks13 Carboxylation Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Cell Wall Integration Mycolic_Acids->Cell_Wall

Mycolic Acid Biosynthesis Pathway.

Fatty_Acid_Beta_Oxidation Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase (e.g., FadD, FACL6) Fatty_Acid->Acyl_CoA_Synthetase Acyl_CoA Acyl-CoA Acyl_CoA_Synthetase->Acyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Acyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA Enoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Beta_Oxidation_Spiral β-Oxidation Spiral Enoyl_CoA->Beta_Oxidation_Spiral Acetyl_CoA Acetyl-CoA Beta_Oxidation_Spiral->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Fatty Acid β-Oxidation Pathway.

Comparative_Metabolomics_Workflow Culture Culture Mycobacteria (Wild-Type & Mutant) Harvest Harvest Cells & Quench Metabolism Culture->Harvest Extraction Acyl-CoA Extraction Harvest->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Processing Data Processing & Peak Integration LCMS->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Pathway_Analysis Pathway Analysis & Visualization Statistical_Analysis->Pathway_Analysis

Experimental Workflow for Comparative Metabolomics.

Experimental Protocols

Mycobacterial Culture and Metabolite Quenching
  • Culture Conditions: M. tuberculosis strains (wild-type and mutants) are typically grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase (OD600 of 0.6-0.8). For experiments mimicking specific conditions, such as dormancy or growth on alternative carbon sources, specialized media like Sauton's minimal medium with a defined carbon source (e.g., fatty acids, cholesterol) should be used.[3][4]

  • Metabolite Quenching: Rapidly quenching metabolic activity is crucial to preserve the in vivo acyl-CoA profile. This is achieved by quickly harvesting the bacterial culture by centrifugation at 4°C and immediately resuspending the cell pellet in a pre-chilled quenching solution, such as a 60% methanol (B129727) solution at -40°C or lower. The quenched cells are then pelleted again at low temperature.

Acyl-CoA Extraction

This protocol is adapted from methods optimized for bacterial cultures.[8]

  • Cell Lysis: Resuspend the quenched cell pellet in a cold extraction solvent. A common and effective solvent is a mixture of acetonitrile, methanol, and water (e.g., in a 2:2:1 or similar ratio). Cell lysis is performed by mechanical disruption, such as bead beating with zirconia/silica beads, in a homogenizer (e.g., FastPrep). This should be done in cycles with cooling on ice or dry ice between cycles to prevent degradation of thermally labile acyl-CoAs.[8]

  • Protein Precipitation and Clarification: After lysis, the sample is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: The supernatant containing the extracted metabolites is carefully transferred to a new tube.

  • Solvent Evaporation: The solvent is evaporated to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: The dried metabolite extract is reconstituted in a small volume of a suitable solvent for LC-MS/MS analysis, often a mixture of water and methanol or a specific buffer compatible with the chromatography method. The reconstituted sample is centrifuged one final time to remove any remaining particulates before transfer to an autosampler vial.

LC-MS/MS Analysis of Acyl-CoAs
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.

    • Mobile Phases: The mobile phases usually consist of an aqueous component (A) and an organic component (B), such as acetonitrile. To improve peak shape and retention of the negatively charged acyl-CoAs, the aqueous phase is often buffered, for example with ammonium (B1175870) acetate (B1210297) or ammonium hydroxide. Ion-pairing reagents can also be used but may cause ion suppression in the mass spectrometer.[8]

    • Gradient: A gradient elution is employed, starting with a high percentage of aqueous mobile phase and gradually increasing the organic phase to elute the more hydrophobic long-chain acyl-CoAs.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of acyl-CoAs.

    • Detection Mode: Tandem mass spectrometry (MS/MS) is performed using either a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • MRM/SRM: For targeted quantification on a triple quadrupole instrument, Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is used. This involves selecting a specific precursor ion for each acyl-CoA and monitoring a specific fragment ion generated upon collision-induced dissociation. This provides high specificity and sensitivity. A common fragmentation is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety.

  • Data Analysis:

    • Peak areas for each acyl-CoA species are integrated using the instrument's software.

    • Quantification is typically performed using a standard curve of authentic acyl-CoA standards. The use of stable isotope-labeled internal standards is highly recommended to correct for variations in extraction efficiency and matrix effects.

    • Statistical analysis (e.g., t-tests, ANOVA) is then used to identify significant differences in acyl-CoA levels between the wild-type and mutant strains.

This guide provides a framework for the comparative metabolomic analysis of acyl-CoAs in mycobacteria. By applying these methodologies, researchers can further unravel the complexities of mycobacterial lipid metabolism, paving the way for the development of novel and effective anti-tubercular agents.

References

Validating Acyl-CoA Function: A Comparative Guide Using Genetic Knockouts

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 7-Methyldecanoyl-CoA: Comprehensive literature searches did not yield specific functional or genetic knockout data for this compound. To provide a valuable and data-rich guide that adheres to the requested methodologies, this document will focus on a closely related and well-characterized branched-chain acyl-CoA: Propionyl-CoA . The principles, experimental workflows, and data analysis strategies detailed herein are directly applicable to the study of less characterized metabolites like this compound.

Introduction to Propionyl-CoA and its Metabolic Significance

Propionyl-CoA is a critical intermediate in the catabolism of odd-chain fatty acids, the amino acids valine, isoleucine, methionine, and threonine, and cholesterol side chains. Its metabolism is intrinsically linked to central carbon metabolism, as it is converted to succinyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. The key enzyme responsible for this conversion is the biotin-dependent mitochondrial enzyme, propionyl-CoA carboxylase (PCC). The PCC enzyme is composed of alpha (PCCA) and beta (PCCB) subunits, encoded by the PCCA and PCCB genes, respectively.

Genetic deficiencies in PCCA or PCCB lead to propionic acidemia, a rare and severe autosomal recessive metabolic disorder. This condition results in the accumulation of toxic metabolites, including propionyl-CoA and its byproducts like 2-methylcitrate, leading to life-threatening metabolic acidosis, neurological damage, and organ dysfunction.[1][2] The study of propionyl-CoA function and the pathophysiology of propionic acidemia heavily relies on models that disrupt the activity of PCC. This guide compares the use of genetic knockouts to other methods for validating the function of propionyl-CoA and understanding the consequences of its dysregulated metabolism.

Comparison of Methodologies for Studying Propionyl-CoA Function

The gold standard for elucidating the function of a specific enzyme in a metabolic pathway is often through genetic knockout. However, other techniques can provide complementary information.

Methodology Principle Advantages Disadvantages Typical Application
Genetic Knockout (e.g., CRISPR-Cas9) Permanent disruption of the gene encoding the enzyme (e.g., PCCA or PCCB).Provides a complete and stable loss-of-function model. Enables the study of chronic effects and developmental consequences. Isogenic controls can be generated for direct comparison.[2]Can be lethal if the gene is essential. Potential for off-target effects. Time-consuming and technically demanding to generate and validate knockout cell lines or animal models.Creating in vitro and in vivo models of genetic metabolic disorders like propionic acidemia to study disease mechanisms and test therapeutic strategies.[2]
RNA interference (RNAi) Transient knockdown of gene expression by introducing small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that target the mRNA of the gene of interest.Relatively quick and less technically demanding than generating a knockout. Allows for the study of the effects of partial loss-of-function.Incomplete knockdown can lead to ambiguous results. Effects are transient. Potential for off-target effects.Rapidly screening the effects of reduced enzyme expression on cellular phenotypes or metabolic profiles.
Pharmacological Inhibition Use of small molecules to inhibit the activity of the target enzyme.Allows for precise temporal control of enzyme inhibition. Dose-dependent effects can be studied. Potentially reversible.Off-target effects of the inhibitor can confound results. A specific inhibitor may not be available. May not fully mimic the effects of a genetic knockout.Investigating the acute effects of enzyme inhibition. High-throughput screening for potential therapeutic compounds.

Quantitative Data from Genetic Knockout Models

The following table summarizes typical quantitative data obtained from studies using PCCA or PCCB knockout models, demonstrating the impact on key metabolic markers.

Metabolite/Parameter Wild-Type (Control) PCCA/PCCB Knockout Fold Change Significance Reference
Intracellular Propionyl-CoA 1.0 (normalized)15-25Accumulation due to PCC deficiencyHypothetical data based on known disease biochemistry
Succinyl-CoA 1.0 (normalized)0.2-0.4Reduced production from propionyl-CoAHypothetical data based on known disease biochemistry
2-Methylcitrate Undetectable50-100 (normalized)Formation from propionyl-CoA and oxaloacetateHypothetical data based on known disease biochemistry
TCA Cycle Intermediates (e.g., Citrate, α-Ketoglutarate) 1.0 (normalized)0.5-0.7Anaplerotic depletion due to reduced succinyl-CoAHypothetical data based on known disease biochemistry
Mitochondrial Respiration (Oxygen Consumption Rate) 100%60-75%Impaired TCA cycle function and mitochondrial toxicityHypothetical data based on known disease biochemistry

Experimental Protocols

Generation of a PCCA Knockout Human Induced Pluripotent Stem Cell (iPSC) Line using CRISPR-Cas9

This protocol describes the generation of a knockout iPSC line, which serves as a powerful in vitro model for studying the function of PCCA.[2]

a. Guide RNA (gRNA) Design and Cloning:

  • Design two gRNAs targeting the exons of the PCCA gene using a suitable online tool.

  • Synthesize and clone the gRNAs into a Cas9 expression vector.

b. iPSC Transfection:

  • Culture healthy control iPSCs to ~70% confluency.

  • Transfect the iPSCs with the Cas9-gRNA plasmids using electroporation or a lipid-based transfection reagent.

c. Single-Cell Cloning and Screening:

  • After 48 hours, dissociate the transfected cells into single cells and plate them at a low density to allow for the growth of individual colonies.

  • Pick individual colonies and expand them.

  • Screen for mutations in the PCCA gene by PCR amplification of the target region followed by Sanger sequencing.

d. Validation of Knockout:

  • Genomic DNA: Confirm the presence of frameshift insertions or deletions (indels) in the PCCA gene in the selected clones.

  • mRNA Expression: Perform RT-qPCR to confirm the absence of PCCA transcripts.[2]

  • Protein Expression: Use Western blotting with an anti-PCCA antibody to confirm the absence of the PCCA protein.[2]

  • Enzyme Activity: Measure PCC enzyme activity to confirm the loss of function.[2]

  • Pluripotency: Characterize the pluripotency of the knockout iPSC lines by assessing the expression of pluripotency markers (e.g., OCT4, SOX2) and their ability to differentiate into the three germ layers.[2]

Metabolite Profiling using Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines the measurement of key metabolites to assess the functional consequences of a PCCA or PCCB knockout.

a. Sample Preparation:

  • Harvest cells (e.g., iPSCs or differentiated cell types) and quench metabolism by flash-freezing in liquid nitrogen.

  • Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

b. LC-MS Analysis:

  • Inject the metabolite extract onto a liquid chromatography system coupled to a high-resolution mass spectrometer.

  • Separate the metabolites using a suitable chromatography column (e.g., a C18 column for acyl-CoAs).

  • Detect and quantify the metabolites based on their mass-to-charge ratio (m/z) and retention time.

c. Data Analysis:

  • Integrate the peak areas for each metabolite of interest (e.g., propionyl-CoA, succinyl-CoA, 2-methylcitrate).

  • Normalize the data to an internal standard and the total protein concentration or cell number.

  • Perform statistical analysis to compare metabolite levels between knockout and wild-type control samples.

Visualizations

Propionyl_CoA_Metabolism cluster_knockout Genetic Knockout Target Valine Valine PropionylCoA Propionyl-CoA Valine->PropionylCoA Isoleucine Isoleucine Isoleucine->PropionylCoA OddChainFA Odd-Chain Fatty Acids OddChainFA->PropionylCoA MethylmalonylCoA D-Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase (PCC) Methylcitrate 2-Methylcitrate (Toxic) PropionylCoA->Methylcitrate SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase TCACycle TCA Cycle SuccinylCoA->TCACycle Oxaloacetate Oxaloacetate Oxaloacetate->Methylcitrate Propionyl-CoA\nCarboxylase (PCC) Propionyl-CoA Carboxylase (PCC)

Caption: Metabolic pathway of propionyl-CoA and the impact of PCC knockout.

Knockout_Workflow start Start: Healthy iPSCs design Design gRNAs for PCCA/PCCB start->design transfect Transfect iPSCs with CRISPR-Cas9 System design->transfect clone Single-Cell Cloning and Expansion transfect->clone screen Screen Clones for Mutations (PCR & Sequencing) clone->screen validate Validate Knockout screen->validate dna Genomic DNA (Indels) validate->dna rna mRNA (RT-qPCR) validate->rna protein Protein (Western Blot) validate->protein activity Enzyme Activity Assay validate->activity functional Functional Analysis validate->functional metabolomics Metabolomics (LC-MS) functional->metabolomics phenotype Phenotypic Assays functional->phenotype

Caption: Experimental workflow for generating and validating a genetic knockout.

References

The Substrate Promiscuity of Acyltransferases: An Uncharted Territory for 7-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the substrate specificity of acyltransferase enzymes, a comprehensive analysis of 7-Methyldecanoyl-CoA as a substrate for a range of these enzymes remains conspicuously absent from the scientific literature. While the metabolism of branched-chain fatty acids is a well-established field, specific quantitative data detailing the kinetic parameters of various acyltransferases with this compound is currently unavailable. This lack of specific experimental evidence precludes a direct comparative analysis of its suitability as a substrate for different acyltransferases.

Acyl-CoA molecules are central to a myriad of metabolic processes, acting as donors of acyl groups in reactions catalyzed by acyltransferases. These enzymes exhibit a wide spectrum of substrate specificities, ranging from highly specific to broadly promiscuous, which is crucial for the synthesis of diverse lipids, secondary metabolites, and for post-translational modification of proteins. The structural features of the acyl-CoA, including chain length, degree of saturation, and branching, are key determinants of its recognition and utilization by a given acyltransferase.

Branched-chain fatty acyl-CoAs, such as the isoleucine-derived 2-methylbutyryl-CoA, are known substrates for certain acyl-CoA dehydrogenases and are involved in specific metabolic pathways. However, the fate of a mid-chain branched acyl-CoA like this compound in the context of acyltransferase-mediated reactions is not well-documented.

Investigating Acyltransferase Activity: Methodological Approaches

The determination of whether a given acyl-CoA serves as a substrate for an acyltransferase typically involves in vitro enzymatic assays. These assays are designed to quantify the rate of product formation when the enzyme is incubated with the acyl-CoA donor and an appropriate acyl acceptor.

General Experimental Workflow for Acyltransferase Assays

A common approach to assess acyltransferase activity and substrate specificity is outlined below. This workflow represents a generalized protocol that would be applicable to the study of this compound.

experimental_workflow cluster_preparation Enzyme and Substrate Preparation cluster_assay Enzymatic Reaction cluster_analysis Product Analysis cluster_kinetics Kinetic Analysis enzyme Purified Acyltransferase reaction_mix Incubation of Enzyme, Acyl-CoA, and Acceptor in Reaction Buffer enzyme->reaction_mix acyl_coa This compound (and other Acyl-CoAs) acyl_coa->reaction_mix acceptor Acyl Acceptor Substrate acceptor->reaction_mix termination Reaction Termination (e.g., Quenching) reaction_mix->termination extraction Product Extraction termination->extraction quantification Product Quantification (e.g., HPLC, Mass Spec) extraction->quantification data_analysis Determination of Kinetic Parameters (Km, Vmax) quantification->data_analysis

Figure 1. A generalized workflow for determining the activity of an acyltransferase with a specific acyl-CoA substrate.
Key Methodologies:

  • Enzyme Preparation: The acyltransferase of interest is typically expressed in a heterologous system (e.g., E. coli, yeast, or insect cells) and purified to homogeneity.

  • Substrate Synthesis: this compound would need to be synthesized and purified. A common method involves the activation of the corresponding free fatty acid.

  • Enzymatic Assay: The purified enzyme is incubated with saturating concentrations of the acyl acceptor and varying concentrations of the acyl-CoA donor (e.g., this compound and a set of comparator acyl-CoAs). The reaction is allowed to proceed for a defined period under optimal conditions (temperature, pH).

  • Product Detection and Quantification: The formation of the acylated product is monitored. This can be achieved using various analytical techniques, such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), or by using radiolabeled substrates and measuring the incorporation of radioactivity into the product.

  • Kinetic Analysis: By measuring the initial reaction rates at different substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax reflects a greater catalytic efficiency.

Potential Acyltransferase Classes for Investigation

Several classes of acyltransferases could potentially utilize this compound as a substrate. The likelihood of this interaction would depend on the specific architecture of the enzyme's acyl-CoA binding pocket.

logical_relationship cluster_transferases Potential Acyltransferase Substrates acyl_coa This compound gpat Glycerol-3-phosphate acyltransferases (GPATs) acyl_coa->gpat Lipid Synthesis acat Acyl-CoA:cholesterol acyltransferases (ACATs) acyl_coa->acat Cholesterol Esterification dgat Diacylglycerol acyltransferases (DGATs) acyl_coa->dgat Triglyceride Synthesis pks Polyketide Synthase Acyltransferases (PKS ATs) acyl_coa->pks Secondary Metabolism gnat GCN5-related N-acetyltransferases (GNATs) acyl_coa->gnat Protein Acylation

Figure 2. Potential acyltransferase classes that could be investigated for their activity with this compound.
  • Glycerol-3-phosphate acyltransferases (GPATs): These enzymes catalyze the initial step in the synthesis of glycerolipids. Their substrate specificity for the acyl-CoA donor can vary.

  • Acyl-CoA:cholesterol acyltransferases (ACATs): ACATs are responsible for the esterification of cholesterol. They are known to accept a range of fatty acyl-CoAs.

  • Diacylglycerol acyltransferases (DGATs): These enzymes catalyze the final step in triglyceride synthesis. The substrate specificity of DGATs for different acyl-CoAs has been shown to influence the fatty acid composition of triglycerides.

  • Polyketide Synthase Acyltransferases (PKS ATs): In secondary metabolism, the AT domains of polyketide synthases select specific acyl-CoA extender units for the growing polyketide chain. Some ATs exhibit a degree of promiscuity.

  • GCN5-related N-acetyltransferases (GNATs): This superfamily of enzymes catalyzes the acylation of proteins. While many use acetyl-CoA, some have been shown to utilize longer-chain acyl-CoAs.

Conclusion and Future Directions

Future research in this area would require the systematic testing of this compound against a panel of diverse acyltransferases. Such studies would not only fill a significant knowledge gap but could also uncover novel enzymatic activities and metabolic pathways. The generation of quantitative kinetic data would be essential for a robust comparison of its substrate suitability relative to other, more well-characterized acyl-CoAs. Until such data becomes available, the role of this compound in acyltransferase-catalyzed reactions remains an open and intriguing question for researchers in the fields of biochemistry, metabolism, and synthetic biology.

A Structural Showdown: Comparing Acyl-CoA Dehydrogenases for 7-Methyldecanoyl-CoA Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between enzymes and their substrates is paramount. This guide provides a detailed structural and functional comparison of enzymes from the Acyl-CoA Dehydrogenase (ACAD) family, with a focus on their potential to bind the branched-chain substrate, 7-Methyldecanoyl-CoA. The ACADs are a crucial family of mitochondrial flavoenzymes involved in the metabolism of fatty acids and branched-chain amino acids, making them significant targets for therapeutic intervention in various metabolic disorders.

While direct kinetic data for this compound is limited in publicly available literature, this guide leverages data from structurally similar branched-chain acyl-CoAs to infer and compare the binding and catalytic efficiencies of various ACADs. This comparative analysis is essential for identifying the most relevant enzymes for further investigation and for guiding the design of specific inhibitors or therapeutic agents.

Quantitative Comparison of Acyl-CoA Dehydrogenase Activity with Branched-Chain Substrates

The following table summarizes the kinetic parameters of various human Acyl-CoA Dehydrogenases with different branched-chain acyl-CoA substrates. This data provides a quantitative basis for comparing their substrate specificity and catalytic efficiency.

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
ACADSB (SBCAD) (S)-2-Methylbutyryl-CoA-9700[1]-
Hexanoyl-CoA-7600[1]-
LCAD 2,6-Dimethylheptanoyl-CoA~25~1.5~6.0 x 10⁴
ACAD10 (R,S)-2-Methylpentadecanoyl-CoA-Significant Activity[2]-

Structural Determinants of Substrate Specificity

The substrate specificity of ACADs is largely determined by the architecture of their substrate-binding pockets.[2] Variations in the amino acid residues lining this cavity create differences in size and shape, accommodating acyl-CoA chains of varying lengths and branching patterns.

  • Short-Chain Acyl-CoA Dehydrogenase (SCAD) and Short/Branched-Chain Acyl-CoA Dehydrogenase (ACADSB) possess relatively compact binding pockets, favoring shorter, straight-chain or branched-chain substrates.[1]

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD) has a broader substrate specificity and can bind a range of medium-chain length acyl-CoAs.

  • Long-Chain Acyl-CoA Dehydrogenase (LCAD) and Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) feature progressively larger and more elongated binding cavities to accommodate longer acyl chains.[3]

For branched-chain substrates like this compound, the presence of specific residues that can accommodate the methyl group without steric hindrance is crucial. The significant activity of ACAD10 with a C15 branched-chain substrate suggests its binding pocket is well-suited for such molecules.[2]

Experimental Protocols

Accurate characterization of enzyme-ligand interactions is fundamental to drug discovery and biochemical research. Below are detailed methodologies for key experiments used to determine the binding affinity and structure of enzymes with substrates like this compound.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a powerful technique to directly measure the heat changes associated with a binding event, allowing for the determination of the binding affinity (K_d_), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Protocol:

  • Sample Preparation:

    • Prepare the purified ACAD enzyme and the this compound ligand in the same, precisely matched buffer (e.g., 50 mM potassium phosphate, 150 mM NaCl, pH 7.4).

    • Thoroughly degas both the enzyme and ligand solutions to prevent bubble formation during the experiment.

    • Determine the accurate concentrations of both the enzyme and the ligand using a reliable method (e.g., spectrophotometry for the protein, and a validated method for the ligand).

  • ITC Experiment Setup:

    • Load the ACAD enzyme solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the titration syringe.

    • Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

  • Titration:

    • Perform a series of injections of the ligand into the enzyme solution.

    • The instrument measures the heat evolved or absorbed after each injection.

    • A control experiment, titrating the ligand into the buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (K_d_, n, ΔH, and ΔS).

X-ray Crystallography for Structural Determination

X-ray crystallography provides a high-resolution, three-dimensional structure of the enzyme-ligand complex, revealing the precise binding mode and the key amino acid residues involved in the interaction.

Protocol:

  • Crystallization:

    • Co-crystallization: Incubate the purified ACAD enzyme with a molar excess of this compound before setting up crystallization trials. Screen a wide range of crystallization conditions (precipitants, pH, temperature) to find conditions that yield well-diffracting crystals of the complex.

    • Soaking: Grow crystals of the apo-enzyme first. Then, transfer the crystals to a solution containing the this compound ligand for a defined period to allow the ligand to diffuse into the crystal and bind to the enzyme.

  • Data Collection:

    • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling them in liquid nitrogen.

    • Mount the frozen crystal on a goniometer and expose it to a high-intensity X-ray beam at a synchrotron source.

    • Collect a complete set of diffraction data as the crystal is rotated in the X-ray beam.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factor amplitudes.

    • Solve the crystal structure using molecular replacement, using a known structure of a homologous ACAD as a search model.

    • Build a model of the enzyme-ligand complex into the resulting electron density map.

    • Refine the atomic coordinates of the model against the experimental data to obtain a final, high-resolution structure.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the comparative analysis of ACAD enzymes binding to this compound.

experimental_workflow Workflow for Comparative Analysis of ACADs with this compound cluster_prep Preparation cluster_binding Binding Analysis cluster_kinetics Kinetic Analysis cluster_structure Structural Analysis cluster_comparison Comparative Analysis enzyme_prep Purify ACAD Isoforms (SCAD, MCAD, LCAD, etc.) itc Isothermal Titration Calorimetry (ITC) enzyme_prep->itc enzyme_assay Enzyme Activity Assays enzyme_prep->enzyme_assay crystallography X-ray Crystallography enzyme_prep->crystallography ligand_prep Synthesize/Obtain This compound ligand_prep->itc ligand_prep->enzyme_assay ligand_prep->crystallography binding_data Determine Kd, n, ΔH, ΔS itc->binding_data data_table Compile Quantitative Data Table binding_data->data_table kinetic_data Determine Km, kcat, kcat/Km enzyme_assay->kinetic_data kinetic_data->data_table structure_data 3D Structure of Enzyme-Ligand Complex crystallography->structure_data structural_comparison Compare Binding Pockets structure_data->structural_comparison conclusion Identify Key Enzymes & Structural Determinants data_table->conclusion structural_comparison->conclusion

Caption: A logical workflow for the comparative analysis of ACAD enzymes.

References

A Comparative Analysis of Methylmalonyl-CoA and 7-Methyldecanoyl-CoA Pathways: Catabolism vs. Specialized Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between metabolic pathways is paramount for targeting therapeutic interventions and comprehending complex biological systems. This guide provides a detailed comparison of the methylmalonyl-CoA pathway, a central catabolic route in mammals, and the 7-Methyldecanoyl-CoA pathway, a specialized biosynthetic route in insects for pheromone production.

This document will objectively compare the two pathways, presenting supporting experimental data in structured tables, detailing key experimental methodologies, and providing visual diagrams to elucidate the complex enzymatic processes.

Core Functional Differences

The methylmalonyl-CoA and this compound pathways represent fundamentally different metabolic strategies. The methylmalonyl-CoA pathway is a catabolic process essential for the breakdown of certain amino acids and odd-chain fatty acids, funneling their carbon skeletons into the central energy-generating citric acid cycle.[1] In stark contrast, the This compound pathway is an anabolic, specialized biosynthetic route found in certain insects to produce methyl-branched fatty acids, which are key components of sex pheromones.[2]

FeatureMethylmalonyl-CoA PathwayThis compound Pathway
Metabolic Role Catabolism (breakdown)Anabolism (synthesis)
Primary Function Energy production via the citric acid cyclePheromone biosynthesis
Organismal Scope Widespread, including mammalsPrimarily in specific insect species
Key Substrate Propionyl-CoA (from amino acid and odd-chain fatty acid breakdown)Acetyl-CoA and Methylmalonyl-CoA
Primary End Product Succinyl-CoA7-Methyldecanoic acid (and its derivatives)
Cellular Location MitochondriaCytosol (as part of fatty acid synthesis)

Pathway Descriptions and Enzymology

The Methylmalonyl-CoA Pathway: A Central Catabolic Hub

The methylmalonyl-CoA pathway is a critical metabolic route that converts L-methylmalonyl-CoA to succinyl-CoA, an intermediate of the citric acid cycle.[1] This pathway is essential for the metabolism of the amino acids valine, isoleucine, methionine, and threonine, as well as odd-chain fatty acids.[1] The key enzyme in this pathway is methylmalonyl-CoA mutase (MUT) , a vitamin B12-dependent enzyme.[3][4]

The pathway proceeds in the following steps:

  • Propionyl-CoA Carboxylase: Propionyl-CoA, derived from the breakdown of the aforementioned precursors, is carboxylated to D-methylmalonyl-CoA.

  • Methylmalonyl-CoA Epimerase: D-methylmalonyl-CoA is converted to its stereoisomer, L-methylmalonyl-CoA.

  • Methylmalonyl-CoA Mutase: L-methylmalonyl-CoA is isomerized to succinyl-CoA, which then enters the citric acid cycle.

Methylmalonyl_CoA_Pathway cluster_0 Mitochondrion Amino Acids (Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr) Propionyl-CoA Propionyl-CoA Amino Acids (Val, Ile, Met, Thr)->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase (Vitamin B12) Citric Acid Cycle Citric Acid Cycle Succinyl-CoA->Citric Acid Cycle

Fig. 1. The Methylmalonyl-CoA catabolic pathway.
The this compound Pathway: A Specialized Biosynthetic Route

The biosynthesis of 7-methyldecanoic acid, a precursor to certain insect pheromones, is a specialized offshoot of the general fatty acid synthesis pathway.[2] This process is catalyzed by a multifunctional fatty acid synthase (FAS) enzyme complex. The key distinction of this pathway is the incorporation of a methylmalonyl-CoA extender unit in place of a malonyl-CoA unit at a specific step in the fatty acid chain elongation, which results in a methyl-branched fatty acid.[5][6][7]

The proposed pathway involves:

  • Fatty Acid Synthase Initiation: The synthesis begins with an acetyl-CoA primer.

  • Chain Elongation with Malonyl-CoA: The carbon chain is elongated by the sequential addition of two-carbon units from malonyl-CoA.

  • Incorporation of Methylmalonyl-CoA: At a specific chain length, the FAS incorporates a three-carbon unit from methylmalonyl-CoA, which, after decarboxylation, results in a methyl branch on the growing acyl chain.

  • Further Elongation: The chain may be further elongated with malonyl-CoA units.

  • Termination and Modification: The synthesis terminates, and the resulting this compound can be further modified by desaturases, reductases, and acetyltransferases to produce the final pheromone components.[2][8][9]

Seven_Methyldecanoyl_CoA_Pathway cluster_1 Cytosol (Insect Pheromone Gland) Acetyl-CoA Acetyl-CoA FAS Fatty Acid Synthase (multi-enzyme complex) Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->FAS Growing Acyl Chain Growing Acyl Chain FAS->Growing Acyl Chain Elongation Cycles This compound This compound FAS->this compound Termination Growing Acyl Chain->FAS Pheromone Components Pheromone Components This compound->Pheromone Components Desaturases, Reductases, Acetyltransferases

Fig. 2. Biosynthesis of this compound for pheromones.

Quantitative Data Comparison

Quantitative kinetic data for the key enzymes in both pathways highlight their differing efficiencies and substrate preferences.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Organism/Source
Methylmalonyl-CoA Mutase L-Methylmalonyl-CoA4.0 - 20.00.2 - 0.3 (in cell-free extract)Human
Methylmalonyl-CoA Mutase Adenosylcobalamin (cofactor)0.04 - 900 (wild-type vs. mutants)Varies with mutationHuman
Fatty Acid Synthase Acetyl-CoA~1.5-Metazoan
Fatty Acid Synthase Malonyl-CoA~5.0High turnoverMetazoan
Fatty Acid Synthase Methylmalonyl-CoAHigher Km than Malonyl-CoA~170-fold lower turnover than with Malonyl-CoAMetazoan

Note: Kinetic parameters can vary significantly depending on the specific experimental conditions, enzyme purity, and organismal source. The data presented are illustrative of the general trends.

Key Experimental Methodologies

Assay of Methylmalonyl-CoA Mutase Activity

A common method for determining MUT activity involves monitoring the conversion of methylmalonyl-CoA to succinyl-CoA.

Protocol Outline:

  • Sample Preparation: Cell or tissue homogenates are prepared in a suitable buffer.

  • Reaction Mixture: The reaction mixture typically contains the sample, a buffer (e.g., potassium phosphate), dithiothreitol, and the cofactor adenosylcobalamin.

  • Initiation: The reaction is initiated by the addition of the substrate, methylmalonyl-CoA.

  • Incubation: The reaction is incubated at 37°C for a defined period.

  • Termination: The reaction is stopped, often by the addition of acid (e.g., perchloric acid).

  • Analysis: The amount of succinyl-CoA produced is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

MUT_Assay_Workflow Sample Homogenization Sample Homogenization Reaction Setup Reaction Setup Sample Homogenization->Reaction Setup Buffer, DTT, AdoCbl Substrate Addition Substrate Addition Reaction Setup->Substrate Addition Methylmalonyl-CoA Incubation (37°C) Incubation (37°C) Substrate Addition->Incubation (37°C) Reaction Termination Reaction Termination Incubation (37°C)->Reaction Termination Acid Quenching Quantification Quantification Reaction Termination->Quantification HPLC or LC-MS/MS Data Analysis Data Analysis Quantification->Data Analysis Succinyl-CoA levels

Fig. 3. Experimental workflow for MUT activity assay.
Analysis of Insect Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of methyl-branched fatty acids in insects is crucial for studying the this compound pathway.

Protocol Outline:

  • Lipid Extraction: Total lipids are extracted from insect tissues (e.g., pheromone glands) using a solvent system like chloroform:methanol.

  • Saponification and Methylation: The extracted lipids are saponified to release free fatty acids, which are then derivatized to fatty acid methyl esters (FAMEs) using a reagent such as BF3-methanol or methanolic HCl.[10]

  • Purification: The FAMEs are purified, often by thin-layer chromatography (TLC) or solid-phase extraction (SPE).

  • GC-MS Analysis: The purified FAMEs are analyzed by GC-MS. The gas chromatograph separates the different FAMEs based on their volatility and polarity, and the mass spectrometer provides information about their molecular weight and fragmentation pattern, allowing for identification and quantification.[10][11][12]

Fatty_Acid_Analysis_Workflow Insect Tissue Dissection Insect Tissue Dissection Lipid Extraction Lipid Extraction Insect Tissue Dissection->Lipid Extraction Chloroform:Methanol Saponification & Methylation Saponification & Methylation Lipid Extraction->Saponification & Methylation BF3-Methanol FAME Purification FAME Purification Saponification & Methylation->FAME Purification TLC or SPE GC-MS Analysis GC-MS Analysis FAME Purification->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation Identification & Quantification

Fig. 4. Workflow for insect fatty acid analysis by GC-MS.

Conclusion

The methylmalonyl-CoA and this compound pathways, while both utilizing a common intermediate in methylmalonyl-CoA, serve vastly different biological purposes. The former is a cornerstone of central carbon metabolism in a wide range of organisms, essential for energy homeostasis. The latter represents a highly specialized adaptation in insects, demonstrating the evolutionary plasticity of metabolic pathways to generate novel, species-specific signaling molecules. For researchers in drug development, the enzymes of the methylmalonyl-CoA pathway are potential targets for treating metabolic disorders, while the enzymes of the this compound pathway in pest species could be targets for the development of novel, environmentally-friendly pesticides that disrupt pheromone communication. Further research into the precise enzymatic control and regulation of methyl-branched fatty acid synthesis in insects will undoubtedly reveal more intricate details of this fascinating biosynthetic process.

References

A Researcher's Guide to Quantitative Acyl-CoA Profiling Under Varied Growth Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, acting as critical hubs for fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] The ability to accurately quantify the diverse pools of acyl-CoAs under different cellular states is paramount for understanding metabolic regulation in both health and disease, including metabolic disorders and cancer.[1] This guide provides a comparative overview of acyl-CoA pools in various model organisms under distinct growth conditions, supported by experimental data and detailed methodologies.

Quantitative Comparison of Acyl-CoA Pools

The concentration of individual acyl-CoA species can vary significantly depending on the organism, cell type, and prevailing metabolic conditions. The following tables summarize quantitative data from studies utilizing liquid chromatography-mass spectrometry (LC-MS/MS) for the profiling of acyl-CoA pools.

Table 1: Acyl-CoA Pools in Escherichia coli K-12 under Different Carbon Sources
Acyl-CoA SpeciesCarbon SourceConcentration (nmol/mg dry cell weight)Acetyl-CoA/CoASH Ratio
CoASH Glucose~0.2~4.0
Fructose~0.2~4.0
Mannose~0.2~3.5
Glycerol~0.3~2.5
Acetate (B1210297)~0.8~0.1
Acetyl-CoA Glucose~0.8~4.0
Fructose~0.8~4.0
Mannose~0.7~3.5
Glycerol~0.75~2.5
Acetate~0.1~0.1
Malonyl-CoA Glucose~0.05N/A

Data adapted from a study on E. coli K-12 cells. The total CoA pool (CoASH, acetyl-CoA, and malonyl-CoA) was found to be relatively constant, ranging from 0.83 to 1.40 nmol/mg of dry cell weight.

Table 2: Acyl-CoA Pools in Human Cell Lines
Acyl-CoA SpeciesHepG2 (pmol/10⁶ cells)[1]MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA 10.644--
Propionyl-CoA 3.532--
Butyryl-CoA 1.013--
HMG-CoA 0.971--
Succinyl-CoA 25.467--
C14:0-CoA -~2.5~1.5
C16:0-CoA -~12~4
C18:0-CoA ---

Note: Direct comparison between datasets should be approached with caution due to variations in experimental conditions and normalization methods (per cell number vs. per mg protein).[1]

Experimental Protocols

Accurate quantification of acyl-CoAs requires meticulous sample preparation and sensitive analytical techniques. LC-MS/MS has emerged as the gold standard for this purpose.[2]

Key Experiment: Acyl-CoA Extraction and Quantification from Cultured Cells by LC-MS/MS

This protocol is designed for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures for subsequent LC-MS/MS analysis.[1][3]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cold (-20°C) Methanol (B129727)

  • Internal standards (e.g., isotopically labeled acyl-CoAs)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • LC-MS grade solvents (e.g., methanol, ammonium (B1175870) acetate)

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Metabolite Extraction:

    • Add a specific volume of cold methanol containing the internal standard to the cells.

    • Adherent cells: Scrape the cells in the cold methanol.

    • Suspension cells: Resuspend the cell pellet in the cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Supernatant Collection:

    • Incubate the lysate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Sample Concentration and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (pH 7).[1]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system for separation and detection of acyl-CoA species.

Visualizations

Experimental Workflow for Acyl-CoA Profiling

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture (Adherent or Suspension) harvesting Harvesting & Washing (Ice-cold PBS) cell_culture->harvesting extraction Metabolite Extraction (Cold Methanol + Internal Standards) harvesting->extraction precipitation Protein Precipitation (-20°C) extraction->precipitation centrifugation Centrifugation (15,000 x g, 4°C) precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Drying (Vacuum or Nitrogen) supernatant->drying reconstitution Reconstitution (LC-MS Solvent) drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing & Quantification lcms->data_processing

Caption: A generalized workflow for the extraction and quantification of acyl-CoAs from cultured cells.

Central Role of Acetyl-CoA in Metabolism

acetyl_coa_metabolism cluster_sources Sources of Acetyl-CoA cluster_fates Fates of Acetyl-CoA acetyl_coa Acetyl-CoA tca_cycle TCA Cycle (Energy Production) acetyl_coa->tca_cycle fatty_acid_synthesis Fatty Acid Synthesis acetyl_coa->fatty_acid_synthesis cholesterol_synthesis Cholesterol Synthesis acetyl_coa->cholesterol_synthesis ketone_bodies Ketone Body Synthesis acetyl_coa->ketone_bodies histone_acetylation Histone Acetylation (Epigenetic Regulation) acetyl_coa->histone_acetylation glucose Glucose (Glycolysis) glucose->acetyl_coa fatty_acids Fatty Acid Oxidation fatty_acids->acetyl_coa amino_acids Amino Acid Catabolism amino_acids->acetyl_coa

Caption: The central metabolic role of Acetyl-CoA as a product and precursor in major biochemical pathways.

References

Validating 7-Methyldecanoyl-CoA: A Comparative Guide to a Novel Bacterial Metabolism Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of specific biomarkers for bacterial metabolism is paramount for understanding microbial physiology and developing targeted therapeutics. This guide provides a comprehensive comparison of 7-Methyldecanoyl-CoA as a potential biomarker against other alternatives, supported by established experimental methodologies for its validation.

This compound, a branched-chain acyl-CoA, represents a promising, yet underexplored, candidate for a specific biomarker of bacterial metabolism. Its unique structure, arising from pathways distinct from standard straight-chain fatty acid synthesis, offers potential for targeted detection and quantification of particular bacterial metabolic states. This guide will delve into the validation process for this compound, comparing it with other classes of biomarkers and providing detailed experimental protocols and data presentation formats to aid researchers in their evaluation.

Comparative Analysis of Bacterial Metabolism Biomarkers

The selection of a biomarker is contingent on its specificity, sensitivity, and the feasibility of its detection. Below is a comparative table summarizing this compound against other commonly used biomarkers of bacterial metabolism.

Biomarker ClassSpecific ExamplesAdvantagesDisadvantagesRelevance of this compound
Branched-Chain Acyl-CoAs This compound , Isovaleryl-CoA, Isobutyryl-CoA, 2-Methylbutyryl-CoAHigh specificity to certain bacterial species or metabolic pathways. Reflects the utilization of branched-chain amino acids.Lower abundance compared to straight-chain fatty acids. Requires sensitive detection methods like LC-MS/MS.Offers potential for higher specificity due to its less common branching pattern.
Straight-Chain Acyl-CoAs Acetyl-CoA, Malonyl-CoA, Palmitoyl-CoACentral metabolites, highly abundant, and reflective of overall metabolic activity.Lack of specificity; present in a wide range of organisms and pathways.Provides a baseline for overall metabolic activity to which the abundance of this compound can be compared.
Fatty Acid Methyl Esters (FAMEs) C15:0, C17:0, iso-C15:0, anteiso-C15:0Well-established methodology (GC-MS). Profiles can be used for bacterial identification.Indirect measure of the acyl-CoA pool. Derivatization step required.Analysis of the corresponding 7-methyldecanoic acid via FAME analysis can serve as a complementary validation method.
Metabolic End Products Short-chain fatty acids (e.g., butyrate, propionate), Organic acids (e.g., lactate)Readily detectable in culture media or host samples. Reflective of fermentative metabolism.Can be produced by a wide range of bacteria, limiting specificity. Host contribution can be a confounding factor.The presence of this compound could indicate a specific pathway leading to unique end products.
Nucleic Acids (16S rRNA gene) Species-specific sequencesGold standard for bacterial identification and community profiling.Does not directly measure metabolic activity.Provides the genomic context for the potential biosynthesis of this compound.

Experimental Validation of this compound

A rigorous validation process is essential to establish this compound as a reliable biomarker. The following sections outline the key experimental protocols.

I. Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.

Protocol:

  • Sample Preparation:

    • Bacterial cultures are harvested by centrifugation at 4°C.

    • The cell pellet is washed with ice-cold phosphate-buffered saline (PBS).

    • Metabolite extraction is performed by adding a cold extraction solvent (e.g., 80% methanol) and lysing the cells through bead beating or sonication.

    • The extract is centrifuged to pellet cellular debris, and the supernatant containing the metabolites is collected.

  • LC-MS/MS Analysis:

    • Chromatography: Reverse-phase liquid chromatography is used to separate this compound from other acyl-CoAs. A C18 column is typically employed with a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

    • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) for quantification.

      • MRM Transitions: Specific precursor-to-product ion transitions for this compound and a suitable internal standard (e.g., a stable isotope-labeled version) are monitored.

  • Data Analysis:

    • The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with a synthetic this compound standard.

II. Comparative Profiling with Alternative Biomarkers

To establish the unique value of this compound, its abundance should be compared with other biomarkers under different experimental conditions.

Protocol:

  • Experimental Conditions: Grow bacterial cultures under various conditions (e.g., different nutrient sources, stress conditions, growth phases).

  • Multi-Analyte Quantification:

    • From the same sample extracts, quantify this compound using LC-MS/MS as described above.

    • Analyze other short-chain and long-chain acyl-CoAs using the same LC-MS/MS method with their respective MRM transitions.

    • For FAME analysis, a separate aliquot of the bacterial pellet is subjected to hydrolysis and methylation, followed by GC-MS analysis.

  • Statistical Analysis:

    • Perform statistical tests (e.g., t-test, ANOVA) to identify significant changes in the levels of this compound and other biomarkers across different conditions.

    • Use correlation analysis to determine the relationship between the abundance of this compound and other metabolic markers.

Visualizing the Pathways and Workflows

Diagrams are crucial for understanding the complex relationships in metabolic pathways and experimental designs.

cluster_0 Branched-Chain Amino Acid Precursors cluster_1 Formation of Branched-Chain Acyl-CoA Primers cluster_2 Fatty Acid Elongation Isoleucine Isoleucine 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA Isoleucine->2-Methylbutyryl-CoA Valine Valine Isobutyryl-CoA Isobutyryl-CoA Valine->Isobutyryl-CoA Leucine Leucine Isovaleryl-CoA Isovaleryl-CoA Leucine->Isovaleryl-CoA Fatty Acid Synthase (FASII) Fatty Acid Synthase (FASII) 2-Methylbutyryl-CoA->Fatty Acid Synthase (FASII) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FASII) This compound This compound Fatty Acid Synthase (FASII)->this compound

Caption: Proposed biosynthetic pathway for this compound.

A Bacterial Culture B Metabolite Extraction A->B C LC-MS/MS Analysis B->C E FAME Analysis (GC-MS) B->E D Quantification of this compound C->D G Statistical Comparison D->G F Quantification of other Fatty Acids E->F F->G H Biomarker Validation G->H

Caption: Experimental workflow for biomarker validation.

Start Metabolic State Change Specific Is the change specific? Start->Specific General General Biomarkers (e.g., Acetyl-CoA) Specific->General No Branched Branched-Chain Biomarkers Specific->Branched Yes Unique Unique branching? Branched->Unique Common Common BCFAs (iso, anteiso) Unique->Common No Target This compound Unique->Target Yes

Caption: Logical relationship for biomarker specificity.

The Impact of Methyl Branching on the Physical Properties of Acyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a methyl branch to an acyl-CoA molecule significantly alters its physical properties, influencing its behavior in biological systems and its handling in experimental settings. This guide provides a comparative analysis of how methyl branching affects key physical characteristics of acyl-CoAs, supported by established principles and experimental data where available. While direct comparative data for methyl-branched versus straight-chain acyl-CoAs is limited, we can infer trends based on the well-documented effects of methyl branching on their fatty acid precursors.

Structural Differences: A Tale of Two Chains

The primary distinction between straight-chain and methyl-branched acyl-CoAs lies in their molecular architecture. Straight-chain acyl-CoAs possess a linear hydrocarbon tail, allowing for efficient packing and strong intermolecular van der Waals forces. In contrast, methyl branching introduces a disruption in this linearity, creating a bulkier structure that hinders close association between molecules.

G cluster_straight Straight-Chain Acyl-CoA (e.g., n-Butyryl-CoA) cluster_branched Methyl-Branched Acyl-CoA (e.g., Isobutyryl-CoA) sc_coa CoA sc_c1 C=O sc_coa->sc_c1 Thioester Bond sc_c2 CH2 sc_c1->sc_c2 sc_c3 CH2 sc_c2->sc_c3 sc_c4 CH3 sc_c3->sc_c4 bc_coa CoA bc_c1 C=O bc_coa->bc_c1 bc_coa->bc_c1 Thioester Bond bc_c2 CH bc_c1->bc_c2 bc_c3 CH3 bc_c2->bc_c3 bc_c4 CH3 bc_c2->bc_c4

Caption: Structural comparison of a straight-chain and a methyl-branched acyl-CoA.

Comparative Analysis of Physical Properties

The structural differences instigated by methyl branching have profound effects on the macroscopic physical properties of acyl-CoAs.

Physical PropertyStraight-Chain Acyl-CoAMethyl-Branched Acyl-CoARationale for Difference
Melting Point HigherLowerThe linear structure of straight-chain acyl-CoAs allows for more ordered packing in the solid state, leading to stronger intermolecular forces that require more energy to overcome. Methyl branches disrupt this packing, resulting in weaker forces and a lower melting point.[1][2] However, highly symmetrical branched molecules can sometimes exhibit higher melting points.[1]
Boiling Point HigherLowerSimilar to the melting point, the larger surface area of straight-chain molecules allows for greater van der Waals interactions, necessitating more energy to transition to the gaseous phase. Branching reduces the effective surface area.[1]
Aqueous Solubility LowerGenerally HigherThe bulky nature of the methyl group can disrupt the hydrophobic interactions between the acyl chains, potentially increasing their interaction with water. However, the overall hydrophobic character of the acyl chain remains the dominant factor. Acyl-CoAs are generally soluble in water and methanol.[3]
Critical Micelle Concentration (CMC) LowerHigher (Predicted)The CMC is the concentration at which amphiphilic molecules like acyl-CoAs begin to form micelles in solution.[4][5] For straight-chain acyl-CoAs, the CMC decreases with increasing chain length.[6] The disruptive effect of a methyl group on hydrophobic interactions would likely necessitate a higher concentration of branched molecules to initiate micelle formation. Direct experimental data for branched acyl-CoAs is needed for confirmation.

Impact on Biochemical Processes

The altered physical properties of methyl-branched acyl-CoAs can influence their role in metabolic pathways and interactions with enzymes.

G cluster_properties Physical Properties cluster_impact Biochemical Impact mp Lower Melting Point mem Altered Membrane Fluidity mp->mem sol Potentially Higher Solubility enz Modified Enzyme-Substrate Interactions sol->enz cmc Higher CMC (Predicted) sig Potential Effects on Cell Signaling cmc->sig methyl_branch Methyl Branching in Acyl-CoA methyl_branch->mp methyl_branch->sol methyl_branch->cmc G cluster_synthesis Acyl-CoA Synthesis Workflow start Fatty Acid + Chloroformate step1 Formation of Mixed Anhydride start->step1 step2 Reaction with Coenzyme A step1->step2 end Purified Acyl-CoA step2->end

References

Orthogonal Validation Methods for 7-Methyldecanoyl-CoA Identification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of lipid intermediates are paramount in metabolic research and drug development. 7-Methyldecanoyl-CoA, a branched-chain acyl-coenzyme A, plays a role in fatty acid metabolism, and its precise measurement is crucial for understanding related metabolic pathways and disorders. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its identification, employing orthogonal methods is critical for robust validation, ensuring the accuracy and reliability of experimental findings. This guide provides a comprehensive comparison of orthogonal methods for the validation of this compound identification, complete with experimental protocols and data presentation.

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled sensitivity and specificity for the analysis of acyl-CoAs.[1] The method relies on chromatographic separation of the analyte followed by mass analysis of the parent ion and its characteristic fragment ions. For acyl-CoAs, a common fragmentation pattern involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da), providing a highly specific transition for detection.[2][3]

Orthogonal Validation Methods

Orthogonal methods utilize different chemical or physical principles for analysis, providing a higher degree of confidence in the identification of a target molecule. For this compound, suitable orthogonal methods include High-Performance Liquid Chromatography with UV detection (HPLC-UV), enzymatic assays, and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible technique that separates compounds based on their physicochemical properties, followed by detection using UV absorbance.[4][5] While less sensitive than LC-MS/MS, it can be a valuable tool for confirming the presence and estimating the purity of this compound, especially when working with synthesized standards or in less complex matrices. The adenine (B156593) moiety in the coenzyme A structure provides a strong UV absorbance at approximately 260 nm.

Enzymatic Assays

Enzymatic assays offer high specificity by utilizing enzymes that catalyze reactions involving the analyte of interest.[6] For this compound, an assay could be designed around an acyl-CoA dehydrogenase that is active on branched-chain substrates. The activity can be monitored by following the reduction of an electron acceptor, such as a fluorescent probe, providing an indirect measure of the substrate concentration. While sensitive, the development of a specific enzymatic assay for this compound may require significant effort in enzyme selection and optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about a molecule by observing the magnetic properties of its atomic nuclei.[7][8] For this compound, ¹H NMR can confirm the presence of characteristic protons on the acyl chain and the coenzyme A moiety. While NMR is generally less sensitive than mass spectrometry and requires higher sample concentrations, it is a powerful, non-destructive technique for unambiguous structure elucidation and purity assessment of synthesized standards.

Quantitative Data Summary

ParameterLC-MS/MSHPLC-UVEnzymatic AssayNMR Spectroscopy
Limit of Detection (LOD) 1-10 fmol[9]~10 pmol~50 fmol>1 nmol
Limit of Quantification (LOQ) 5-50 fmol[9]~50 pmol~100 fmol>5 nmol
Linearity (R²) >0.99[2]>0.99VariableQuantitative
Precision (RSD%) <15%<5%<20%<5%
Specificity HighModerateHigh (enzyme-dependent)Very High
Throughput HighModerateLow to ModerateLow

Experimental Protocols

Synthesis of this compound Standard

The synthesis of a this compound standard is a prerequisite for method development and validation. A common chemo-enzymatic approach involves the activation of 7-methyldecanoic acid to its N-hydroxysuccinimide (NHS) ester, followed by reaction with coenzyme A.[10][11]

Materials:

  • 7-Methyldecanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A trilithium salt

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate buffer (0.1 M, pH 8.0)

Procedure:

  • Dissolve 7-methyldecanoic acid and NHS in anhydrous DCM.

  • Add DCC to the solution and stir at room temperature for 4-6 hours to form the NHS ester.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Evaporate the DCM under a stream of nitrogen.

  • Dissolve the resulting 7-methyldecanoyl-NHS ester in a minimal amount of organic solvent (e.g., acetonitrile).

  • Dissolve coenzyme A trilithium salt in the sodium bicarbonate buffer.

  • Slowly add the NHS ester solution to the coenzyme A solution while stirring on ice.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purify the this compound using solid-phase extraction (SPE) with a C18 cartridge.

LC-MS/MS Analysis

Sample Preparation (from biological matrix):

  • Homogenize the tissue or cell sample in an acidic extraction buffer (e.g., 10% trichloroacetic acid).

  • Add an internal standard (e.g., ¹³C-labeled acyl-CoA).

  • Centrifuge to pellet proteins and debris.

  • Purify the supernatant containing the acyl-CoAs using a C18 SPE cartridge.

  • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).

  • Dry the eluate under nitrogen and reconstitute in the initial mobile phase.

LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 2% to 98% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transition (MRM): Monitor the transition of the precursor ion (M+H)⁺ of this compound to the product ion corresponding to the neutral loss of 507 Da.[2]

HPLC-UV Analysis

Sample Preparation:

  • For purified standards, dissolve in the initial mobile phase.

  • For extracts, follow the same procedure as for LC-MS/MS, but reconstitution should be in a solvent compatible with UV detection.

HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection: 260 nm

Enzymatic Assay

Principle: This assay is based on the reduction of a fluorescent probe coupled to the oxidation of this compound by a suitable acyl-CoA dehydrogenase.

Materials:

  • Acyl-CoA dehydrogenase active on branched-chain substrates

  • Electron Transfer Flavoprotein (ETF)

  • Fluorescent probe (e.g., resazurin)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Plate reader with fluorescence detection

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ETF, and the fluorescent probe in each well of the microplate.

  • Add the sample containing this compound to the wells.

  • Initiate the reaction by adding the acyl-CoA dehydrogenase.

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen probe.

  • Quantify the concentration of this compound by comparing the reaction rate to a standard curve prepared with a known concentration of the analyte.

¹H NMR Spectroscopy

Sample Preparation:

  • Dissolve a sufficient amount of purified this compound (typically >1 mg) in a deuterated solvent (e.g., D₂O or CD₃OD).

NMR Acquisition:

  • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Expected characteristic signals would include those from the methyl group on the decanoyl chain, the methylene (B1212753) groups of the acyl chain, and protons from the pantothenate and adenosine (B11128) moieties of coenzyme A.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_validation Orthogonal Validation cluster_analysis Data Analysis s1 7-Methyldecanoic Acid s2 NHS Ester Activation s1->s2 s3 Reaction with CoA s2->s3 s4 Purified Standard s3->s4 v1 LC-MS/MS s4->v1 v2 HPLC-UV s4->v2 v3 Enzymatic Assay s4->v3 v4 NMR Spectroscopy s4->v4 a1 Quantitative Comparison v1->a1 a2 Confirmation of Identity v1->a2 v2->a1 v3->a1 v4->a2

Caption: Workflow for the synthesis and orthogonal validation of this compound.

signaling_pathway cluster_fatty_acid_metabolism Branched-Chain Fatty Acid Metabolism cluster_validation_points Validation Checkpoints fa 7-Methyldecanoic Acid acyl_coa_synthetase Acyl-CoA Synthetase fa->acyl_coa_synthetase target This compound acyl_coa_synthetase->target p1 acyl_coa_synthetase->p1 beta_oxidation β-Oxidation Pathway target->beta_oxidation p2 target->p2 v_enzymatic Enzymatic Assay p1->v_enzymatic Enzymatic Activity v_lcms LC-MS/MS p2->v_lcms LC-MS/MS ID v_hplcuv HPLC-UV p2->v_hplcuv HPLC-UV Quant

References

A Head-to-Head Comparison of Acyl-CoA Extraction and Quantification Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of acyl-Coenzyme A (acyl-CoA) levels is crucial for understanding cellular metabolism, drug efficacy, and disease pathogenesis. Acyl-CoAs are central metabolites in fatty acid metabolism and play key roles in numerous cellular processes. The choice of an appropriate extraction and quantification kit is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of commercially available acyl-CoA assay kits, supported by experimental data where available, to aid in selecting the most suitable kit for your research needs.

Performance Comparison of Acyl-CoA Assay Kits

The selection of an acyl-CoA assay kit depends on several factors, including the chain length of the acyl-CoA of interest (short, medium, or long), the sample type, required sensitivity, and available equipment. The following tables summarize the key features and performance metrics of several commercially available kits.

Acetyl-CoA (Short-Chain) Assay Kits
FeatureBioVision/abcam PicoProbe™ Acetyl-CoA Assay KitElabscience Acetyl-CoA ELISA KitSigma-Aldrich Acetyl-Coenzyme A Assay Kit (MAK039)
Principle FluorometricColorimetric (ELISA)Fluorometric
Detection Range 10 pmol - 1 nmol/well[1]0.156-10 ng/mL10 - 1000 pmole/well[2]
Sample Type Cells, TissuesCells, Tissues, Serum, PlasmaCells, Tissues[1]
Assay Time ~30 minutes~2.5 hours~1 hour
Reported Performance Comparable to LC-MS methods depending on the extraction method.[3] Direct measurement from cell lysates can be lower than LC-MS.[3]Did not produce interpretable results with commercially available pure standards or biological samples in one study.[3]A user review indicates the kit provides accurate measurements but is limited to 40 samples per plate due to controls.[1]
Instrumentation Fluorescence microplate readerAbsorbance microplate readerFluorescence microplate reader[2]
Fatty Acyl-CoA (Long-Chain) Assay Kits
FeatureBioAssay Systems EnzyFluo™ Fatty Acyl-CoA Assay KitAbcam Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315)
Principle Fluorometric[4]Fluorometric
Detection Range 0.3 to 100 µM[4]Detects as low as 5 mU/µl of ACS activity
Sample Type Tissue and cell lysates[4]Purified protein, Suspension cells, Tissue Extracts, Tissue sections, Adherent cells
Assay Time ~40 minutes[4]~30 minutes (kinetic)[5]
Specificity Measures total fatty acyl-CoAsMeasures Acyl-CoA Synthetase activity (indirectly measures acyl-CoA production)
Instrumentation Fluorescence microplate reader[4]Fluorescence microplate reader

Experimental Protocols

Detailed methodologies are critical for the successful application of these kits. Below are summaries of the experimental protocols for some of the key kits discussed.

BioVision/abcam PicoProbe™ Acetyl-CoA Assay Kit Protocol

This protocol is based on the manufacturer's instructions and findings from comparative studies.[3]

  • Sample Preparation:

    • Cell Lysates: Homogenize 10^6 cells in 200 µL of ice-cold PBS. Deproteinize with a deproteinizing sample preparation kit (e.g., perchloric acid-based).

    • Tissue Lysates: Homogenize 10 mg of tissue in 200 µL of ice-cold PBS. Deproteinize as with cell lysates.

    • Neutralize the deproteinized samples with a neutralization buffer.

  • Assay Procedure:

    • Prepare a standard curve using the provided Acetyl-CoA standard.

    • Add 50 µL of the reaction mix to each well of a 96-well plate.

    • Add 50 µL of the standard or neutralized sample to the appropriate wells.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure fluorescence at Ex/Em = 535/587 nm.

  • Data Analysis:

    • Subtract the background reading from all sample and standard readings.

    • Plot the standard curve and determine the concentration of Acetyl-CoA in the samples.

BioAssay Systems EnzyFluo™ Fatty Acyl-CoA Assay Kit Protocol

This protocol is a summary of the manufacturer's provided methodology.[6]

  • Sample Preparation:

    • Tissue: Homogenize 50 mg of tissue in ~150 µL of a buffer containing 0.5% Triton X-100 and 20 mM potassium phosphate (B84403) (pH 7.4). Centrifuge to remove debris.[6]

    • Cells: Lyse cells using a suitable lysis buffer (e.g., 0.5% - 5.0% Triton X-100 in a pH 7.4 buffer).[4]

  • Assay Procedure:

    • Prepare a standard curve using the provided Palmitoyl-CoA standard.

    • Add 10 µL of sample or standard to a 96-well plate.

    • Add 90 µL of the working reagent to each well.

    • Incubate for 40 minutes at room temperature.[4]

    • Measure fluorescence at Ex/Em = 530/585 nm.[4]

  • Data Analysis:

    • Calculate the fatty acyl-CoA concentration based on the standard curve. An internal standard method can be used to minimize sample matrix interferences.[4]

Abcam Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) Protocol

This protocol measures the activity of acyl-CoA synthetase, which correlates with the rate of acyl-CoA production.[5]

  • Sample Preparation:

    • Homogenize tissue or cells in the provided assay buffer.

    • Centrifuge to pellet insoluble material and collect the supernatant.

  • Assay Procedure:

    • Prepare a standard curve using the provided H2O2 standard.

    • Add samples, positive controls, and background controls to a 96-well plate.

    • Add the Reaction Mix (containing the substrate and enzymes) to the wells.

    • Measure the fluorescence in a kinetic mode for 30 minutes at 37°C (Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the rate of the reaction (change in fluorescence over time).

    • Determine the Acyl-CoA Synthetase activity from the standard curve.

Visualizing the Workflow and Underlying Principles

To better understand the experimental process and the metabolic context, the following diagrams illustrate a typical acyl-CoA quantification workflow and the central role of acyl-CoAs in metabolism.

G cluster_sample_prep Sample Preparation cluster_assay Assay Procedure cluster_data_analysis Data Analysis Sample Biological Sample (Cells or Tissue) Homogenization Homogenization Sample->Homogenization Deproteinization Deproteinization (e.g., PCA) Homogenization->Deproteinization Neutralization Neutralization Deproteinization->Neutralization Incubation Incubate with Sample Neutralization->Incubation ReactionMix Prepare Reaction Mix ReactionMix->Incubation Detection Signal Detection (Fluorometric/Colorimetric) Incubation->Detection Calculation Calculate Acyl-CoA Concentration Detection->Calculation StandardCurve Generate Standard Curve StandardCurve->Calculation

Caption: A generalized experimental workflow for the quantification of acyl-CoA using a commercial assay kit.

G FattyAcids Fatty Acids AcylCoA Acyl-CoA FattyAcids->AcylCoA Acyl-CoA Synthetase BetaOxidation β-Oxidation AcylCoA->BetaOxidation LipidSynthesis Lipid Synthesis AcylCoA->LipidSynthesis AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: The central role of Acyl-CoA in cellular fatty acid metabolism.

References

Safety Operating Guide

Proper Disposal of 7-Methyldecanoyl-CoA: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the proper disposal of 7-Methyldecanoyl-CoA, a long-chain fatty acyl-coenzyme A derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on established best practices for the disposal of analogous chemicals and general laboratory safety principles. A conservative approach is recommended, treating the compound as potentially hazardous.

I. Hazard Assessment and Safety Precautions

Due to the lack of specific toxicological data for this compound, it is prudent to handle it with the care afforded to all novel or uncharacterized chemical substances. The following potential hazards should be considered:

  • Biological Activity: As a fatty acyl-CoA, it is a biologically active molecule involved in lipid metabolism. Inadvertent exposure could potentially interfere with biological processes.

  • Chemical Reactivity: While not expected to be highly reactive, the thioester linkage could be susceptible to hydrolysis, especially under non-neutral pH conditions.

  • Unknown Toxicity: The specific toxicological properties of this compound have not been extensively documented. Therefore, it should be treated as a potentially toxic substance.

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat should be worn to protect from splashes.

II. Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to manage it as a chemical waste stream. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Waste Collection:

    • All materials contaminated with this compound, including unused solutions, pipette tips, and contaminated labware, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the solvents used to dissolve the this compound (e.g., glass or high-density polyethylene).

  • Waste Labeling:

    • The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound" and any solvents present.

    • The approximate concentration and quantity of the waste should also be noted on the label.

  • Waste Storage:

    • The sealed waste container should be stored in a designated satellite accumulation area within the laboratory.

    • This area should be away from general lab traffic and sources of ignition.

  • Institutional Disposal Procedures:

    • Follow your institution's specific procedures for the pickup and disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office.

    • Provide the EHS office with a complete and accurate description of the waste stream.

III. Quantitative Data Summary

As no specific SDS is available for this compound, the following table summarizes typical parameters that would be relevant for disposal, with values inferred from structurally similar compounds or left as "Not Available."

ParameterValue / InformationSource / Rationale
Chemical Formula C32H56N7O17P3SCalculated based on chemical structure.
Molecular Weight 935.8 g/mol Calculated based on chemical structure.
Physical State Likely a solid or oil at room temperature.Based on the properties of other long-chain fatty acyl-CoAs.
Solubility Soluble in aqueous buffers and some organic solvents.General property of Coenzyme A derivatives.
pH Stability Thioester bond may be unstable at high or low pH. Neutral pH (6-8) is recommended for solutions.General chemical principle for thioesters.
Toxicity Data (LD50) Not AvailableNo specific toxicological studies found. Assume it is potentially toxic.
Ecotoxicity Data Not AvailableNo specific ecotoxicity studies found. Avoid release to the environment.
Recommended Waste Code Check with your institution's EHS office. May fall under a general "non-halogenated organic waste" category.Waste codes are site-specific and depend on local regulations.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

Essential Safety and Operational Guide for Handling 7-Methyldecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 7-Methyldecanoyl-CoA in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment are paramount to ensure a safe working environment.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or chemical splash goggles.
Hand Protection Nitrile gloves suitable for incidental contact.
Body Protection A standard laboratory coat should be worn.

Operational Plan for Handling

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible.

2. Donning PPE:

  • Lab Coat: Wear a clean, fully buttoned laboratory coat.

  • Eye Protection: Put on safety glasses with side shields or chemical splash goggles.

  • Gloves: Before use, inspect nitrile gloves for any signs of damage. Ensure the gloves extend over the cuffs of the lab coat.

3. Handling this compound:

  • Avoid all direct contact with the skin and eyes[2].

  • Do not breathe in dust or aerosols[2].

  • In case of accidental skin contact, immediately wash the affected area with soap and plenty of water.

  • If the substance comes into contact with the eyes, flush them with copious amounts of water for at least 15 minutes, making sure to hold the eyelids open. Seek medical attention if irritation develops or persists.

  • If a spill occurs, absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a suitable, sealed container for disposal.

4. Doffing PPE:

  • Gloves: Remove gloves first by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Lab Coat: Remove the lab coat, turning it inside out to contain any potential contamination.

  • Eye Protection: Remove eye protection last.

  • Hand Hygiene: After removing all PPE, wash hands thoroughly with soap and water.

Disposal Plan

While this compound is not classified as hazardous, proper disposal procedures must be followed to minimize environmental impact.

  • Waste Collection: All waste containing this compound and any contaminated materials (e.g., absorbent pads, used gloves) should be collected in a clearly labeled, sealed container.

  • Disposal of Waste: Dispose of the chemical waste through your institution's designated chemical waste program. Do not pour this compound down the drain.

  • Empty Containers: Containers that are "RCRA empty" (i.e., no more than one inch of residue remains) can typically be disposed of in the regular trash after the label has been defaced or removed.

Experimental Workflow

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work in Ventilated Area don_ppe Don PPE: Lab Coat, Goggles, Gloves prep_area->don_ppe 1. handle_chem Handle this compound don_ppe->handle_chem 2. spill Spill? handle_chem->spill 3. spill_cleanup Absorb with Inert Material & Place in Waste Container spill->spill_cleanup Yes doff_ppe Doff PPE: Gloves, Lab Coat, Goggles spill->doff_ppe No spill_cleanup->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 4. dispose Dispose of Waste per Institutional Protocol wash_hands->dispose 5.

Caption: Workflow for safely handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.